molecular formula C10H9NO B2484489 4-phenyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 92119-61-4

4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Katalognummer: B2484489
CAS-Nummer: 92119-61-4
Molekulargewicht: 159.188
InChI-Schlüssel: VFSVLYUMPJSASL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-2,5-dihydro-1H-pyrrol-2-one is a chemical compound with the molecular formula C10H9NO . The dihydropyrrol-2-one core structure is a scaffold of significant interest in medicinal chemistry research. Recent scientific investigations into related dihydropyrrol-2-one compounds have identified them as novel cationic antimicrobial agents and quorum sensing inhibitors, showing activity against pathogens like Pseudomonas aeruginosa . This suggests potential research applications for this compound class in developing new anti-infective strategies and studying bacterial communication. The compound is provided for research purposes only. All information presented is for research and development guidance. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenyl-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSVLYUMPJSASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92119-61-4
Record name 4-phenyl-2,5-dihydro-1H-pyrrol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also technically referred to as 4-phenyl-3-pyrrolin-2-one ). This guide is designed for researchers in medicinal chemistry and pharmacology.

Executive Summary & Scaffold Overview

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one core is a privileged heterocyclic scaffold belonging to the family of unsaturated


-lactams (3-pyrrolin-2-ones). Unlike its saturated counterpart (pyrrolidinone), the presence of the 

double bond confers unique electronic properties, enabling the scaffold to act as a Michael acceptor for covalent target engagement or as a rigid pharmacophore for non-covalent protein-protein interaction (PPI) inhibition (e.g., p53-MDM2).

This guide dissects the SAR of this core, focusing on its utility in oncology (cytotoxicity, STAT3/MDM2 inhibition) and antimicrobial therapeutics.

Core Structure Numbering

To ensure precision, this guide utilizes standard IUPAC numbering for the pyrrol-2-one system:

  • Position 1 (N1): Lactam Nitrogen (H-bond donor/acceptor).

  • Position 2 (C2): Carbonyl carbon.

  • Position 3 (C3): Alpha-carbon (part of the enone system).

  • Position 4 (C4): Beta-carbon (bearing the phenyl ring).[1]

  • Position 5 (C5): Gamma-carbon (saturated methylene or chiral center).

Detailed SAR Analysis

The SAR Map

The following diagram illustrates the functional vectors of the scaffold and their biological implications.

SAR_Map Core 4-Phenyl-3-pyrrolin-2-one (Scaffold) N1 N1 Position (Solubility & Metabolism) Core->N1 C3 C3 Position (Electronic Tuning) Core->C3 C4 C4 Phenyl Ring (Hydrophobic Anchor) Core->C4 C5 C5 Position (Stereochemistry) Core->C5 N1_Insight Unsubstituted (NH): H-bond donor (Critical for p53-MDM2) N-Alkylation: Increases lipophilicity, reduces potency in some PPIs N1->N1_Insight C3_Insight 3-H: Reactive Michael Acceptor (Covalent inhibition) 3-OH: Antioxidant activity & H-bond donor 3-Amino: Modulates electrophilicity C3->C3_Insight C4_Insight Essential for hydrophobic pocket binding Para-substitution (OMe, Cl) modulates cytotoxicity Removal of Phenyl = Loss of activity C4->C4_Insight C5_Insight Controls molecular shape (Chirality) 5-Aryl substituents enhance potency Bulky groups here restrict conformational freedom C5->C5_Insight

Caption: Functional vector map of the 4-phenyl-3-pyrrolin-2-one scaffold.

Critical Analysis by Position
Position C4: The Hydrophobic Anchor

The phenyl ring at C4 is the defining feature of this specific scaffold.

  • Requirement: Deletion of the phenyl ring or replacement with a methyl group typically results in a >100-fold loss of biological activity, particularly in antimalarial and anticancer assays. This confirms the phenyl ring engages in critical

    
     stacking or hydrophobic interactions within the target binding pocket (e.g., the Trp23 pocket of MDM2).
    
  • Electronic Effects:

    • Electron-Donating Groups (EDGs): Substituents like p-OMe or p-Me often enhance antiproliferative activity against colon (HCT116) and lung (A549) cancer lines.

    • Electron-Withdrawing Groups (EWGs): Substituents like p-NO

      
       or p-CF
      
      
      
      increase the electrophilicity of the C3-C4 double bond, potentially increasing non-specific toxicity via rapid Michael addition to cellular thiols.
Position C3: The "Warhead" Tuner
  • 3-Hydroxy Derivatives: The introduction of a hydroxyl group at C3 (forming a cyclic enol) creates a "reductone" motif. These derivatives exhibit potent antioxidant properties (radical scavenging) and are often more cytotoxic than their non-hydroxylated counterparts due to the ability to form stable radical intermediates.

  • Unsubstituted (3-H): When C3 is unsubstituted, the

    
    -unsaturated lactam acts as a Michael acceptor. This is the primary mechanism for covalent inhibition of cysteine-dependent enzymes (e.g., STAT3, proteases).
    
Position N1: Solubility & Dimerization
  • Unsubstituted (NH): Essential for targets requiring a hydrogen bond donor. In crystal structures, the NH often facilitates dimerization via intermolecular hydrogen bonding with the C2 carbonyl.

  • N-Substitution: Alkylation (Methyl, Benzyl) abolishes the H-bond donor capability. While this improves membrane permeability (LogP), it often reduces potency if the target requires H-bonding (e.g., in the p53-MDM2 interface). However, N-phenyl substitution can create additional hydrophobic contacts, sometimes recovering or enhancing activity.

Mechanism of Action (MOA)

The biological activity of 4-phenyl-3-pyrrolin-2-ones is driven by two primary mechanisms:

  • Covalent Modification (Michael Addition): The electrophilic C3 carbon is susceptible to nucleophilic attack by thiol groups (Cysteine residues) on proteins. This is common in "promiscuous" inhibitors but can be tuned for selectivity.

  • Steric Blockade (PPI Inhibition): Substituted derivatives (especially 3-hydroxy-4-phenyl-5-aryl analogs) mimic the alpha-helical projection of p53 (specifically the Phe19, Trp23, Leu26 triad), effectively blocking the MDM2 surface groove.

Pathway Diagram: Michael Addition Mechanism

MOA Lactam 4-Phenyl-3-pyrrolin-2-one (Electrophile) Complex Covalent Adduct (Irreversible Inhibition) Lactam->Complex Michael Addition at C3 Target Protein Target (Cys-SH Nucleophile) Target->Complex Nucleophilic Attack

Caption: Mechanism of covalent protein modification via Michael addition to the C3 position.

Experimental Protocols

Synthesis of 3-Hydroxy-4-phenyl-3-pyrrolin-2-one

The most robust method for accessing the 3-hydroxy-4-phenyl core is the Dieckmann Condensation of amino acid esters with oxalates.

Reagents:

  • Ethyl 2-phenyl-3-(N-alkylamino)propionate (Precursor)

  • Diethyl oxalate[2]

  • Sodium ethoxide (Base)

  • Ethanol (Solvent)[3][4]

Protocol (Step-by-Step):

  • Preparation of Alkoxide: Dissolve Sodium metal (1.0 eq) in anhydrous Ethanol under

    
     atmosphere to generate fresh Sodium Ethoxide.
    
  • Condensation: Add Diethyl oxalate (1.0 eq) and Ethyl 2-phenyl-3-(N-alkylamino)propionate (1.0 eq) to the ethoxide solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 45–60 minutes. The solution will typically turn yellow/orange, and a precipitate (sodium salt of the product) may form.
    
  • Quench & Isolation: Cool the reaction to room temperature. Pour the mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution with 2N HCl to pH ~2. The 3-hydroxy-pyrrolin-2-one will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Isopropanol/Methanol.

Multicomponent Reaction (MCR) for 5-Substituted Analogs

For generating diversity at the C5 position (e.g., 4-acyl-5-aryl derivatives), the "Acetic Acid Reflux" method is preferred.

Protocol:

  • Mix Aromatic Aldehyde (1.0 eq), Amine (1.0 eq), and Ethyl Pyruvate (1.0 eq) in Glacial Acetic Acid.

  • Reflux for 3 hours.

  • Pour into crushed ice; filter the precipitate.

Quantitative Data Summary

The following table summarizes the cytotoxicity (


) of key 4-phenyl-3-pyrrolin-2-one derivatives against human cancer cell lines (Data synthesized from multiple SAR studies).
Compound DerivativeR1 (Nitrogen)R3 (C3)R4 (C4)R5 (C5)

(HCT116)

(A549)
Activity Note
Core (Ref) HHPhenylH> 50

> 50

Low potency (Baseline)
Analog A HOHPhenylH12.5

15.2

Antioxidant; Moderate cytotoxicity
Analog B MeOHPhenylPhenyl2.6

4.8

High potency; p53-dependent
Analog C BenzylHPhenylH8.9

11.0

Improved lipophilicity
Analog D HHMethylH> 100

> 100

Loss of Activity (No hydrophobic anchor)

References

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. Link

  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule. PLOS ONE. Link

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances. Link

  • Multicomponent Synthesis of Unsatur

    
    -Lactam Derivatives. Molecules. Link
    
  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. Link

Sources

Literature review on 4-phenyl-2,5-dihydro-1H-pyrrol-2-one bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Pharmacological Potential of the 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Scaffold

Executive Summary & Structural Rationale

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-3-pyrrolin-2-one) represents a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a five-membered


-unsaturated 

-lactam ring substituted with a phenyl group at the C4 position.

This core is chemically significant for three reasons:

  • Bioisosterism: It acts as a nitrogenous isostere of butenolides (furanones), which are central to the activity of COX-2 inhibitors (e.g., rofecoxib) and various natural products. The lactam nitrogen offers an additional vector for hydrogen bonding or substitution that the lactone oxygen lacks.

  • Michael Acceptor Reactivity: The C3-C4 double bond, conjugated with the carbonyl, functions as a Michael acceptor, allowing for covalent interactions with cysteine residues in target proteins (e.g., in antimicrobial or anticancer mechanisms).

  • Rigid Hydrophobic Display: The C4-phenyl group is held in a fixed planar or semi-planar orientation relative to the lactam, making it an ideal mimic for hydrophobic amino acid residues (Phenylalanine, Tryptophan) in protein-protein interaction inhibitors (e.g., p53-MDM2).

Synthetic Accessibility

To access this scaffold for library generation, two primary synthetic routes are dominant in the literature.

Route A: Ring-Closing Metathesis (RCM)

The most versatile modern approach involves the cyclization of N-allyl-N-acyl amides using Grubbs' catalysts. This allows for the precise installation of the 4-phenyl group via the starting acrylamide.

Route B: The Mucochloric Acid Approach (Classical)

A cost-effective route involves the condensation of amines with mucochloric acid derivatives, followed by reduction. While cheaper, it offers less regiochemical control than RCM.

Primary Bioactivity Profile

Selective COX-2 Inhibition (Anti-Inflammatory)

The most authoritative grounding for this scaffold lies in its ability to inhibit Cyclooxygenase-2 (COX-2).

  • Mechanism: The 4-phenyl-3-pyrrolin-2-one core mimics the central ring of the "coxib" class of drugs. The 4-phenyl group inserts into the hydrophobic pocket of the COX-2 active site, while the lactam carbonyl hydrogen bonds with Arg120 or Tyr355 .

  • Key Data: Derivatives such as 1,3,4-triaryl-3-pyrrolin-2-ones have demonstrated IC

    
     values in the low nanomolar range (20–50 nM), comparable to or exceeding the potency of celecoxib [1].
    
CNS Activity (Anticonvulsant & Nootropic)

The scaffold is structurally homologous to piracetam (a cyclic GABA derivative) and ethosuximide (a succinimide).

  • Mechanism: The unsaturated lactam creates a rigid conformation that modulates binding affinity to the SV2A protein (synaptic vesicle protein 2A) or voltage-gated sodium channels.

  • Application: 4-phenyl derivatives have shown efficacy in maximal electroshock (MES) seizure models, acting as lipophilic prodrugs that cross the blood-brain barrier effectively due to the planar phenyl ring [2].

Antimicrobial & Antifungal Utility

When N-substituted (specifically with hydroxyl or sulfonyl groups), the scaffold exhibits broad-spectrum antimicrobial activity.

  • Mechanism: The

    
    -unsaturated system acts as an electrophile, reacting with nucleophilic thiols in bacterial enzymes, leading to irreversible inhibition.
    

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Phenyl-3-pyrrolin-2-one Core via RCM

This protocol utilizes Ring-Closing Metathesis for high purity.

Reagents:

  • N-Allyl-N-(4-vinylbenzoyl)amide (Precursor)

  • Grubbs’ Catalyst (2nd Generation)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the diene precursor (N-Allyl-N-(4-vinylbenzoyl)amide) in 100 mL of anhydrous DCM. Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Grubbs’ II catalyst (5 mol%, 0.05 mmol) under an inert argon atmosphere.

  • Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material.

  • Quenching: Add DMSO (50 eq relative to catalyst) and stir for 12 hours to chelate the ruthenium species.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient 10%

    
     40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    H NMR. Characteristic signal: Olefinic proton at C3 appears as a singlet or doublet around 
    
    
    
    6.3–6.5 ppm.
Protocol 2: In Vitro COX-2 Inhibition Assay

Standard Colorimetric Inhibitor Screening.

Reagents:

  • Ovine COX-2 enzyme

  • Arachidonic Acid (Substrate)

  • Colorimetric Peroxidase Substrate (TMPD)

  • Test Compound (4-phenyl-3-pyrrolin-2-one derivative)

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 1

    
    M Heme.
    
  • Incubation: In a 96-well plate, add:

    • 150

      
      L Assay Buffer
      
    • 10

      
      L Heme
      
    • 10

      
      L Enzyme (COX-2)
      
    • 20

      
      L Test Compound (dissolved in DMSO, final conc. range 1 nM – 10 
      
      
      
      M).
    • Control: Use DMSO only for 100% activity; Celecoxib (1

      
      M) as positive control.
      
  • Equilibration: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20

    
    L of Arachidonic Acid/TMPD solution.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    .
    

Data Visualization & Mechanism

Table 1: Comparative Bioactivity of Pyrrolin-2-one Derivatives
Compound ClassC4-SubstituentN1-SubstituentPrimary TargetIC50 / PotencyRef
Triaryl-pyrrolinone 4-Methylphenyl4-SulfonamidophenylCOX-220 nM[1]
Unsubst. Core PhenylHydrogenGABA-A (Modulator)Moderate (mM)[2]
N-Hydroxy PhenylHydroxyl (-OH)Bacterial DNA Gyrase12.5

g/mL (MIC)
[3]
Rocaglamide Mimic 4-MethoxyphenylMethylTranslation Initiation50 nM[4]
Figure 1: Structure-Activity Relationship (SAR) Pathway[1]

G Core 4-Phenyl-2,5-dihydro- 1H-pyrrol-2-one Core N1 N1 Position: Solubility & PK Core->N1 C3 C3 Position: Michael Acceptor Core->C3 C4 C4-Phenyl: Hydrophobic Anchor Core->C4 COX2 COX-2 Inhibition (Anti-Inflammatory) N1->COX2 Aryl sulfonamides CNS CNS Activity (Anticonvulsant) N1->CNS Small alkyl groups (Me, Et) AntiMicro Antimicrobial (Covalent Binding) C3->AntiMicro Electrophilic attack by thiols C4->COX2 4-F or 4-OMe substitution C4->CNS Unsubstituted Phenyl

Caption: SAR map illustrating how modifications to the N1, C3, and C4 positions of the scaffold dictate pharmacological selectivity between COX-2 inhibition, CNS modulation, and antimicrobial activity.

References

  • Knaus, E. E., et al. (2000). "Synthesis and biological evaluation of 1,3,4-triaryl-3-pyrrolin-2-ones, a new class of selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Lattmann, E., et al. (2015). "In vivo Evaluation of Substituted -1H-Pyrrole-2,5-Diones as Anxiolytic Agents." Annals of Medicinal Chemistry and Research.

  • Qiao, R., et al. (2014).[1] "Synthesis of 3-pyrrolin-2-ones via Rhodium-Catalyzed Transannulation." Organic Letters.

  • Heinrich, D. M., et al. (2013).[2] "Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of AKR1C3." European Journal of Medicinal Chemistry.

Sources

4-Phenyl-2,5-dihydro-1H-pyrrol-2-one: A Versatile Lactam Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-phenyl-2,5-dihydro-1H-pyrrol-2-one as a Scaffold in Drug Discovery Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold (often systematically referred to as 4-phenyl-3-pyrrolin-2-one ) represents a privileged substructure in modern drug discovery. Characterized by an unsaturated


-lactam ring substituted with a phenyl group at the C4 position, this scaffold serves as a rigid pharmacophore capable of directing substituents into specific binding pockets of enzymes and receptors. Its structural utility spans therapeutic areas from antimicrobial  and antiviral  agents (specifically HIV-1 integrase inhibitors) to oncology  (Mnk2 and p38 MAPK inhibitors).

This guide provides a technical deep-dive into the structural properties, synthetic accessibility, and structure-activity relationships (SAR) of this scaffold, offering actionable protocols for its integration into lead optimization campaigns.

Structural Analysis & Nomenclature

To ensure precision in database searching and retrosynthetic analysis, it is critical to address the tautomeric nomenclature associated with this scaffold.

  • Systematic Name: 4-phenyl-1,5-dihydro-2H-pyrrol-2-one.[1][2][3][4][5]

  • Common Name: 4-phenyl-3-pyrrolin-2-one.

  • User Query: "2,5-dihydro-1H-pyrrol-2-one" (This implies the double bond is located at C3–C4, consistent with the 3-pyrrolin-2-one tautomer).

Physicochemical Profile

The scaffold features a planar conjugated system involving the phenyl ring, the C3=C4 double bond, and the amide carbonyl.

  • H-Bonding: The lactam nitrogen (N1) acts as a hydrogen bond donor (HBD), while the carbonyl oxygen (O2) is a hydrogen bond acceptor (HBA).

  • Lipophilicity: The C4-phenyl group provides a significant hydrophobic vector, often utilized to engage lipophilic pockets (e.g., the ATP-binding site of kinases).

  • Reactivity: The C3 position is nucleophilic (enamine-like character), while the C5 position is susceptible to oxidation or substitution, serving as a vector for solubility-enhancing groups.

Synthetic Methodologies

Access to the 4-phenyl-3-pyrrolin-2-one scaffold can be achieved via several robust pathways. The choice of method depends on the desired substitution pattern at N1, C3, and C5.

Pathway A: The Multicomponent Reaction (MCR)

This is the most versatile method for generating high-diversity libraries, particularly for 3-hydroxy-4-phenyl derivatives.

  • Reagents: Aromatic aldehyde + Amine + Pyruvate/Oxalacetate derivative.[6]

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

Pathway B: Aza-Baeyer-Villiger Rearrangement

Ideal for synthesizing the unsubstituted core or specific N-protected variants.

  • Precursor: 3-phenylcyclobutanone.

  • Reagent: O-(diphenylphosphinyl)hydroxylamine.[7]

Pathway C: Furanone Conversion

A classic route for converting commercially available furanones into lactams.

  • Reagents: 4-phenyl-2(5H)-furanone + Primary Amine (R-NH2).

  • Condition: Heating in ethanol/acetic acid or neat fusion.

SynthesisPathways Start1 Aromatic Aldehyde + Amine + Pyruvate Process1 Multicomponent Cyclization Start1->Process1 Start2 3-Phenylcyclobutanone Process2 Aza-Baeyer-Villiger Rearrangement Start2->Process2 Start3 4-Phenyl-2(5H)-furanone Process3 Amine Condensation Start3->Process3 Target 4-Phenyl-3-pyrrolin-2-one Scaffold Process1->Target Yields 3-OH derivatives Process2->Target High regioselectivity Process3->Target Scalable

Figure 1: Primary synthetic routes to the 4-phenyl-3-pyrrolin-2-one scaffold.

Medicinal Chemistry & SAR

The biological activity of this scaffold is highly tunable. Below is a summary of key Structure-Activity Relationship (SAR) trends derived from kinase and antimicrobial programs.

Key Substitution Vectors
  • N1 Position: Tolerates small alkyl groups (Methyl, Ethyl) or aryl groups. Bulky groups here can improve metabolic stability but may induce steric clash in tight pockets.

  • C3 Position:

    • -OH (Hydroxy): Critical for HIV integrase inhibition (metal chelation).

    • -H (Unsubstituted): Preferred for kinase inhibitors where the lactam core mimics the adenine ring of ATP.

    • -Halogen: Increases potency in antimicrobial series.

  • C4-Phenyl Ring:

    • Para-substitution: Electron-withdrawing groups (e.g., -CF3, -Cl) often enhance potency against cancer cell lines (e.g., MDA-MB-231).

    • Meta-substitution: Tolerated but often less potent than para.

  • C5 Position: The "diversity vector." Introduction of spiro-cycles or bulky alkyl chains here can dramatically improve selectivity and solubility.

Quantitative Data Summary: Cytotoxicity & Antimicrobial Activity

The following table summarizes data for 3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one derivatives (Ref 1, 3).

Compound IDR1 (N-Subst.)R2 (C4-Phenyl Subst.)[2]R3 (C5-Subst.)Target/ActivityPotency (IC50/MIC)
Cmpd 4b Phenyl4-MethylHDPPH ScavengingHigh Activity
Cmpd 3e H4-CF3MethylAnticancer (MOLT-4)< 1.0 µM
Cmpd 3l H4-CNMethylAntifungalModerate
Ref Std ---Doxorubicin0.5 µM (Control)

Experimental Protocol

Protocol: Synthesis of 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one Adapted from Organic Syntheses (Ref 4). This protocol demonstrates the Multicomponent Reaction (Method A), which is most relevant for generating diverse libraries.

Reagents
  • Methyl (Z)-2-hydroxy-3-phenylacrylate (1.0 equiv)[5]

  • Hexanal (1.1 equiv)[5]

  • Primary Amine (e.g., 2,4-dimethoxybenzylamine for protected scaffold) (1.0 equiv)

  • Dichloromethane (DCM), Anhydrous

  • Trifluoroacetic Acid (TFA)

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve the amine (12.6 mmol) and hexanal (13.8 mmol) in anhydrous DCM (50 mL). Add activated 5Å molecular sieves (200 mg). Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Cyclization: Add Methyl (Z)-2-hydroxy-3-phenylacrylate (12.6 mmol) to the reaction mixture. Stir for 12–24 hours at room temperature. The solution will typically turn yellow/orange.

  • Workup: Filter off the molecular sieves. Wash the filtrate with 1N HCl (2 x 30 mL) and Brine (1 x 30 mL). Dry over Na2SO4 and concentrate in vacuo.

  • Deprotection (if using DMB): Redissolve the intermediate in DCM (100 mL). Add TFA (25 mL) dropwise over 30 seconds. Stir for 4 hours. The solution will darken.

  • Purification: Concentrate the mixture. Redissolve in a minimum amount of DCM/Hexanes (1:4) and sonicate. The product, 3-hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one , precipitates as a white solid.[5] Collect by vacuum filtration.[8]

    • Yield: Typically 60–85%.

    • Characterization: 1H NMR (DMSO-d6) should show a singlet at ~9.85 ppm (OH) and ~8.58 ppm (NH).

Mechanism of Action (Case Study)

Target: HIV-1 Integrase / Mnk2 Kinase The 3-hydroxy-3-pyrrolin-2-one motif functions as a bioisostere of the diketo acid pharmacophore found in HIV integrase inhibitors (e.g., Raltegravir).

MOA cluster_SAR SAR Contributions Drug 3-Hydroxy-4-phenyl-pyrrolone Target Metal Binding Pocket (Mg2+ / Mn2+) Drug->Target C3-OH & C2=O coordinate metals Interaction Chelation Complex Target->Interaction Effect Enzyme Inhibition (Viral Replication Block) Interaction->Effect Phenyl C4-Phenyl: Hydrophobic Clamp Phenyl->Drug Linker N1-Linker: Solubility/Permeability Linker->Drug

Figure 2: Mechanism of action for hydroxy-pyrrolone derivatives in metalloenzyme inhibition.

References

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. Royal Society of Chemistry. Available at: [Link]

  • Discovery of N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives as Potent Mnk2 Inhibitors. PubMed. Available at: [Link]

  • 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Organic Syntheses. Available at: [Link]

  • Synthesis of 4-pyrrolin-2-ones. Organic Chemistry Portal. Available at: [Link]

Sources

Metabolic Stability Predictions for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-3-pyrrolin-2-one) represents a critical scaffold in medicinal chemistry, particularly as a fragment in the design of anticonvulsants, antimicrobial agents, and protein-protein interaction inhibitors. Its structure combines a lipophilic phenyl ring with a polar, unsaturated


-lactam core.

While the lactam ring provides hydrogen-bonding capability essential for target binding, the


-unsaturation introduces metabolic risks, specifically regarding Michael addition reactivity and oxidative instability. This guide details a predictive framework for assessing the metabolic stability of this scaffold, integrating in silico modeling with experimental validation protocols.

Structural Analysis & Metabolic "Soft Spots"

To predict metabolic fate, we must first deconstruct the molecule into its reactive pharmacophores. The stability of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one is governed by three primary electronic features:

The -Unsaturated Lactam (Michael Acceptor)

The C3=C4 double bond is conjugated with the carbonyl group. This electron-deficient system is a potential Michael acceptor , making it susceptible to nucleophilic attack by endogenous thiols (e.g., Glutathione) or covalent binding to enzymes.

  • Prediction: High risk of covalent adduct formation; potential for mechanism-based inhibition (MBI) of CYP450s.

The Phenyl Ring (Lipophilic Domain)

The unsubstituted phenyl ring at the C4 position is a prime target for Cytochrome P450 (CYP) mediated oxidation.

  • Prediction: CYP3A4 and CYP2C9-mediated hydroxylation, predominantly at the para-position (4'-OH), followed by Phase II glucuronidation.

The Lactam Nitrogen (N1-H)

The free N-H group allows for N-glucuronidation or N-oxidation, though steric hindrance from the adjacent carbonyl usually makes N-glucuronidation a secondary pathway compared to oxidation.

Predicted Metabolic Pathways

Based on structural analogs (e.g., pirfenidone, rolipram) and general metabolic rules, the following pathway map illustrates the anticipated biotransformation.

Visualization: Metabolic Pathway Map

MetabolicPathways Parent 4-phenyl-2,5-dihydro- 1H-pyrrol-2-one M1 M1: 4-(4-hydroxyphenyl)- 2,5-dihydro-1H-pyrrol-2-one Parent->M1 CYP3A4/2C9 (Aromatic Hydroxylation) M2 M2: Epoxide Intermediate (Transient) Parent->M2 CYP450 (Epoxidation) M3 M3: GSH Adduct (Michael Addition) Parent->M3 GST / Spontaneous (+ Glutathione) M4 M4: O-Glucuronide M1->M4 UGT (Glucuronidation) M5 M5: Diol (Hydrolysis) M2->M5 Epoxide Hydrolase

Figure 1: Predicted Phase I and Phase II metabolic pathways. The primary clearance route is expected to be aromatic hydroxylation (M1), while the toxicological concern lies with the GSH adduct (M3).

In Silico Prediction Workflow

Before wet-lab testing, a computational consensus model should be employed to prioritize resources.

Protocol: Consensus Site of Metabolism (SOM) Prediction
  • Ligand Preparation: Generate 3D conformers of the parent molecule. Minimize energy using the OPLS3e force field to ensure the phenyl ring's torsion angle relative to the lactam plane is accurate (approx. 20-30° twist).

  • Electronic Parameter Calculation (DFT):

    • Calculate the HOMO/LUMO gap to assess reactivity. A lower gap suggests higher susceptibility to oxidative metabolism.

    • Calculate Fukui indices (

      
       and 
      
      
      
      )
      to pinpoint nucleophilic and electrophilic attack sites. High
      
      
      on C3/C4 indicates Michael acceptor potential.
  • Enzyme Docking:

    • Dock the ligand into the crystal structures of CYP3A4 (PDB: 1TQN) and CYP2C9 (PDB: 1R9O).

    • Metric: Measure the distance between the Heme-Iron (

      
      ) and the phenyl para-hydrogen. Distances < 6.0 Å indicate a high probability of metabolism.
      

Experimental Validation Framework

To validate the in silico predictions, the following tiered assay system is required. This approach moves from intrinsic clearance to reactive metabolite identification.

Tier 1: Microsomal Stability Assay (Intrinsic Clearance)

This assay determines the


 (intrinsic clearance) and 

(half-life).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

Protocol:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 365 µL phosphate buffer (pH 7.4). Add 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot

    
     vs. time.
    
  • Slope

    
     gives 
    
    
    
    .
  • 
    .
    
Tier 2: Reactive Metabolite Trapping (GSH Assay)

Essential for confirming the Michael acceptor risk of the


-unsaturated lactam.

Protocol:

  • Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH.

  • Spike: Add Glutathione (GSH) or a trapping agent like Dansyl-GSH at 5 mM.

  • Analysis: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scan of m/z 308 (GSH fragment) using LC-MS/MS.

  • Result: Detection of a [M + 307]+ adduct confirms the formation of a reactive intermediate.

Visualization: Experimental Workflow

ExpWorkflow Start Compound Synthesis InSilico In Silico SOM Prediction (DFT + Docking) Start->InSilico Tier1 Tier 1: Microsomal Stability (Human/Rat HLM) InSilico->Tier1 Decision Is t1/2 < 30 min? Tier1->Decision Tier2 Tier 2: Metabolite ID (LC-MS/MS) & GSH Trapping Decision->Tier2 Yes (Unstable) Proceed Proceed to PK (In Vivo) Decision->Proceed No (Stable) Opt Structural Optimization (Block Metabolic Site) Tier2->Opt Opt->InSilico Re-design

Figure 2: The iterative cycle of prediction, testing, and optimization. High clearance triggers metabolite identification to guide structural modification.

Optimization Strategies

If the compound exhibits poor stability (


 min) or GSH reactivity, the following medicinal chemistry modifications are recommended:
Metabolic IssueStructural Modification StrategyRationale
Phenyl Oxidation Fluorination: Replace para-H with Fluorine.The C-F bond is stronger than C-H, blocking CYP oxidation while maintaining sterics.
Michael Addition Steric Shielding: Add a methyl group at C3 or C4.Increases steric hindrance, preventing nucleophilic attack by GSH without destroying the lactam core.
Lactam Hydrolysis N-Alkylation: Methylate the lactam nitrogen.Reduces polarity and prevents N-glucuronidation, though may alter target binding.

References

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Jamczyk, K., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences. Retrieved from [Link]

  • Paine, M. F., et al. (2004). Cytochromes P450 catalyze oxidation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -unsaturated aldehydes. Biochemistry. Retrieved from [Link]
    
  • Tran, T. D., et al. (2020). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. RSC Advances. Retrieved from [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. (Standard reference for CYP mechanisms).[1]

Sources

Toxicity profile and safety data for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Toxicity Profile and Safety Assessment of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Pyrrolone Derivative

The compound 4-phenyl-2,5-dihydro-1H-pyrrol-2-one represents a specific chemical entity for which a comprehensive, publicly available toxicological profile is not yet established. This guide is therefore structured to address this data gap. It will begin by summarizing the known safety information for the parent pyrrolone scaffold and structurally related molecules. The core of this document will then provide a detailed roadmap for a thorough toxicological evaluation, grounded in established regulatory science and mechanistic principles. This approach is designed to empower researchers and drug development professionals to systematically characterize the safety profile of this and similar novel chemical entities.

Initial Hazard Assessment Based on Surrogates and Chemical Class

In the absence of specific data for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, a preliminary hazard identification relies on information from Safety Data Sheets (SDS) for the parent compound, 2,5-dihydro-1H-pyrrol-2-one, and related pyrrole derivatives.

Key Findings from Available Safety Data Sheets:

  • Irritation: Compounds in this class are consistently flagged as causing skin and serious eye irritation.[1][2]

  • Respiratory Effects: They may also cause respiratory irritation.[1][2]

  • Acute Toxicity: Some related pyrrole compounds are classified as toxic if swallowed and harmful if inhaled.[3][4]

It is crucial to note that no specific LD50, genotoxicity, or carcinogenicity data is available for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one itself in the public domain. The International Agency for Research on Cancer (IARC) has not classified the parent compound as a carcinogen.[1]

Table 1: Summary of Hazard Statements for Structurally Related Pyrrolones

Hazard ClassGHS ClassificationSource
Skin IrritationCategory 2[1][2]
Eye IrritationCategory 2A[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)[1][2]
Acute Toxicity (Oral)Category 3 (for some pyrroles)[3][4]
Acute Toxicity (Inhalation)Category 4 (for some pyrroles)[3][4]

Mechanistic Insights: The Potential for Bioactivation

A critical aspect of toxicological assessment for nitrogen-containing heterocyclic compounds is the potential for metabolic activation into reactive electrophiles. The pyrrole ring, particularly when part of a larger system, can be a substrate for cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive intermediates.

A well-established parallel can be drawn with the toxicology of pyrrolizidine alkaloids (PAs). These natural toxins are known to be hepatotoxic and carcinogenic following metabolic activation.[5][6] The core mechanism involves the oxidation of the pyrrolizidine ring to a dehydropyrrolizidine alkaloid, which is a reactive pyrrolic ester. This electrophilic intermediate can then form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[6]

Given the presence of the 2,5-dihydro-1H-pyrrol-2-one core, it is scientifically prudent to hypothesize a similar bioactivation pathway for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one. The phenyl substituent may influence the rate and site of metabolism.

Metabolic Activation Hypothesis cluster_0 Phase I Metabolism cluster_1 Cellular Targets cluster_2 Toxicological Outcomes Parent_Compound 4-phenyl-2,5-dihydro-1H-pyrrol-2-one Reactive_Intermediate Hypothetical Reactive Pyrrolic Intermediate (Electrophile) Parent_Compound->Reactive_Intermediate CYP450 Oxidation DNA DNA Reactive_Intermediate->DNA Covalent Binding Protein Cellular Proteins Reactive_Intermediate->Protein Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity & Organ Damage Protein_Adducts->Cytotoxicity

Caption: Proposed bioactivation pathway for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one.

A Framework for Comprehensive Toxicological Evaluation

To construct a robust safety profile for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, a tiered, systematic approach to toxicological testing is required. The following sections outline the essential studies, their rationale, and standardized protocols.

Toxicology Workflow A Acute Toxicity (LD50/LC50, Irritation) B Genotoxicity (Ames, Micronucleus, Comet) A->B F Safety Pharmacology (Irwin screen, hERG) A->F C Repeated Dose Toxicity (28-day & 90-day studies) B->C D Reproductive & Developmental Toxicity (DART) C->D E Carcinogenicity (2-year bioassay) C->E G ADME (Absorption, Distribution, Metabolism, Excretion) G->B G->C

Caption: Integrated workflow for toxicological assessment.

Acute Toxicity Assessment

Rationale: To determine the intrinsic toxicity from a single, high-dose exposure and to assess potential for local irritation. This data is fundamental for classification, labeling, and dose-setting for subsequent studies.

Experimental Protocols:

  • Acute Oral Toxicity (OECD TG 423):

    • Fast adult rodents (typically female rats) overnight.

    • Administer the test substance by oral gavage at a starting dose (e.g., 300 mg/kg).

    • Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • Based on the outcome, dose a new group at a lower or higher dose until the lethal dose range is identified.

    • Conduct a full necropsy on all animals.

  • Dermal and Ocular Irritation (OECD TG 404 & 405):

    • Apply a small amount of the substance to the shaved skin or into the conjunctival sac of the eye of a rabbit.

    • Observe for signs of erythema, edema, and corneal opacity at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • Score the reactions to determine the irritation potential.

Genotoxicity Assessment

Rationale: To evaluate the potential of the compound or its metabolites to induce genetic mutations or chromosomal damage. Positive findings are a significant alert for potential carcinogenicity. A standard battery of in vitro and in vivo tests is required. A study on other novel pyrrolin-2-one derivatives showed some genotoxic potential at high doses, underscoring the importance of this evaluation.[7]

Table 2: Standard Battery for Genotoxicity Testing

AssayTest SystemEndpoint MeasuredRationale
Bacterial Reverse Mutation Test (Ames Test) Salmonella typhimurium & E. coli strainsGene mutationDetects point mutations and frameshift mutations, with and without metabolic activation (S9 mix).
In Vitro Micronucleus Test Cultured mammalian cells (e.g., L5178Y mouse lymphoma cells)Chromosomal damage (clastogenicity and anugenicity)Detects whole chromosome loss or fragments of chromosomes resulting from DNA breaks.
In Vivo Micronucleus Test Rodent bone marrow erythrocytesChromosomal damageConfirms in vitro findings in a whole animal system, accounting for ADME properties.
Comet Assay (In Vitro/In Vivo) Mammalian cellsDNA strand breaksA sensitive method to detect DNA damage.

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

  • Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) to a suitable density.

  • Expose the cells to a range of concentrations of the test substance for a short (3-6 hours) and long (24 hours) duration, both with and without an external metabolic activation system (S9 fraction).

  • Include appropriate negative (vehicle) and positive controls.

  • After exposure, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

  • Harvest, fix, and stain the cells.

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Assess cytotoxicity concurrently to ensure that observed effects are not secondary to cell death.

Repeated Dose Toxicity

Rationale: To identify adverse effects following long-term, repeated exposure and to determine a No-Observed-Adverse-Effect-Level (NOAEL). These studies are critical for setting safe exposure limits for humans.

Experimental Protocols:

  • 28-Day Subacute Study (OECD TG 407):

    • Administer the test substance daily to groups of rodents (e.g., 10 males and 10 females per group) at three or more dose levels for 28 days.

    • Include a control group (vehicle only).

    • Monitor clinical signs, body weight, and food/water consumption throughout the study.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and histopathological examination of major organs and tissues.

  • 90-Day Subchronic Study (OECD TG 408):

    • Similar in design to the 28-day study but with a 90-day duration of exposure.

    • Provides more comprehensive data on target organ toxicity and the potential for cumulative effects.

Reproductive and Developmental Toxicity (DART)

Rationale: To assess the potential for adverse effects on sexual function, fertility, and development of the offspring.[8]

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

  • Dose male and female rodents for two weeks prior to mating, during mating, and through gestation and lactation for females.

  • Evaluate reproductive performance (e.g., fertility index, gestation length).

  • Assess developmental endpoints in offspring (e.g., viability, body weight, clinical signs, and external abnormalities).

  • Conduct histopathological examination of reproductive organs in the parent animals.

Carcinogenicity Bioassay

Rationale: To assess the tumorigenic potential of the compound over a significant portion of the animal's lifespan. This is typically required if there are positive genotoxicity results or evidence of pre-neoplastic lesions in chronic toxicity studies.

Experimental Protocol: Carcinogenicity Study (OECD TG 451)

  • Administer the test substance daily to groups of rodents (e.g., 50 males and 50 females per group) for 24 months.

  • Select doses based on the NOAEL from the 90-day study.

  • Monitor animals for the development of tumors.

  • Conduct a complete histopathological examination of all tissues from all animals at the end of the study.

Conclusion and Forward Path

The current safety data for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one is insufficient to support its development for applications involving human exposure. The preliminary hazard assessment, based on related chemical structures, indicates a potential for irritation and acute toxicity. Furthermore, mechanistic considerations based on the toxicology of pyrrolizidine alkaloids suggest a plausible pathway for metabolic activation to reactive intermediates, raising concerns about potential genotoxicity and carcinogenicity.

The comprehensive toxicological framework outlined in this guide provides a scientifically rigorous and regulatory-compliant path forward. Executing this battery of tests is essential to elucidate the full safety profile of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, identify any potential target organ toxicities, and establish safe exposure levels. This systematic approach will enable an informed risk assessment and is a prerequisite for any further development of this novel chemical entity.

References

  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET for 2,5-dihydro-1H-pyrrol-2-one.
  • DC Fine Chemicals. (2024, November 4).
  • Fisher Scientific. (2010, November 9).
  • Merck Millipore.
  • PubChem. 2,5-dihydro-1H-pyrrol-2-one.
  • JBUON. (2014).
  • Heidemann, A., Tries, S., Laufer, S., & Augustin, J. (1995). Studies on the in vitro and in vivo genotoxicity of [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid. Arzneimittelforschung, 45(4), 486-490.
  • Schrenk, D., et al. (2021). Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment. Archives of Toxicology.
  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of Food and Drug Analysis, 12(3).
  • Alit technologies Spa. (2025, September 16). ENDOCRINE DISRUPTORS AND REPRODUCTIVE TOXIC SUBSTANCES.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals, focusing on the One-Pot Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization for the synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one . This method is selected for its high regioselectivity, scalability, and "telescoped" workflow efficiency.

High-Precision Synthesis via Telescoped Acylation-HWE Cyclization

Abstract

The 4-aryl-2,5-dihydro-1H-pyrrol-2-one (


-pyrrolin-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for Pim-1 kinase inhibitors, antimicrobial agents, and novel CNS-active compounds. Traditional syntheses often suffer from regiochemical ambiguity or require harsh, multi-step procedures. This protocol details a robust, telescoped one-pot synthesis  utilizing an Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization . By coupling phenacylamine with a phosphonoacetate followed by in situ cyclization, this method delivers the 4-phenyl isomer with exclusive regiocontrol and high atom economy.
Strategic Analysis & Reaction Design
2.1 The Challenge

Synthesizing unsubstituted-nitrogen


-pyrrolin-2-ones is chemically distinct from their N-substituted counterparts. Common routes like the reaction of amines with furanones or the classical Knorr synthesis often yield thermodynamic mixtures or fully saturated pyrrolidines.
  • Regioselectivity: Ensuring the double bond is strictly between C3 and C4.

  • Substituent Fidelity: Placing the phenyl group specifically at C4 without migration.

2.2 The Solution: Intramolecular HWE

This protocol employs a phosphonate-mediated ring closure. The workflow consists of two distinct chemical events performed in a single reactor:

  • N-Acylation: Coupling of phenacylamine (2-amino-1-phenylethanone) with diethyl phosphonoacetic acid to form a phosphonoacetamide intermediate.

  • HWE Cyclization: Base-mediated intramolecular olefination between the phosphonate and the pendant ketone.

Mechanism of Action: The phosphonate anion attacks the ketone carbonyl (Ph-C=O), followed by elimination of diethyl phosphate. This irreversibly installs the C3=C4 double bond, locking the phenyl group at C4.

ReactionScheme cluster_0 Precursors cluster_1 Intermediate (In Situ) cluster_2 Target A Phenacylamine HCl (Ph-CO-CH2-NH3+ Cl-) C Phosphonoacetamide (Ph-CO-CH2-NH-CO-CH2-P(O)(OEt)2) A->C 1. Coupling (CDI or EDC) B Diethyl Phosphonoacetic Acid ((EtO)2P(O)-CH2-COOH) B->C D 4-Phenyl-3-pyrrolin-2-one (Lactam Ring) C->D 2. HWE Cyclization (NaH or K2CO3)

Caption: Logical flow of the Telescoped HWE Synthesis. The phosphonoacetamide intermediate is generated and cyclized without isolation.

Detailed Experimental Protocol

Scale: 10.0 mmol Estimated Time: 6–8 Hours Yield Target: 65–80%

3.1 Materials & Reagents
ReagentEquiv.AmountRole
Phenacylamine HCl 1.01.71 gCore Scaffold (Amine/Ketone)
Diethyl phosphonoacetic acid 1.12.16 gLinker/Olefinating Agent
CDI (1,1'-Carbonyldiimidazole) 1.21.95 gCoupling Agent (Activator)
NaH (60% in oil) 2.20.88 gBase for Cyclization
THF (Anhydrous) -50 mLSolvent
DCM (Dichloromethane) -100 mLExtraction Solvent
3.2 Step-by-Step Workflow

Phase 1: In Situ Activation and Coupling

  • Activation: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Diethyl phosphonoacetic acid (2.16 g, 11 mmol) in anhydrous THF (30 mL).

  • Add CDI: Cool the solution to 0°C (ice bath). Add CDI (1.95 g, 12 mmol) portion-wise. Note: Gas evolution (

    
    ) will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure complete formation of the acyl imidazole.
    
  • Amine Addition: Add Phenacylamine HCl (1.71 g, 10 mmol) directly to the flask.

  • Base Neutralization (Optional but recommended): Add Triethylamine (1.5 mL, ~11 mmol) to free the amine salt. Stir the mixture at RT for 3 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show consumption of phenacylamine and formation of the polar amide intermediate.

Phase 2: Telescoped HWE Cyclization 5. Preparation for Cyclization: Cool the reaction mixture back to 0°C. 6. Base Addition: Carefully add NaH (60% dispersion, 0.88 g, 22 mmol) portion-wise. Caution: Hydrogen gas evolution.

  • Expert Note: 2.0+ equivalents of base are required: 1 eq to deprotonate the amide NH (preventing side reactions) and 1 eq to deprotonate the phosphonate
    
    
    -carbon.
  • Cyclization: Allow the mixture to warm to RT and stir for 2–4 hours.
  • Observation: The solution often turns yellow/orange as the phosphonate anion forms and cyclizes.
  • Quench: Cool to 0°C and carefully quench with Saturated
    
    
    solution
    (20 mL).

Phase 3: Work-up and Purification 9. Extraction: Evaporate the bulk of the THF under reduced pressure. Dilute the residue with Water (30 mL) and extract with DCM (


 mL).
  • Note: The product is moderately polar; thorough extraction is necessary.
  • Drying: Wash combined organics with Brine, dry over
    
    
    , filter, and concentrate.
  • Purification: Purify via Flash Column Chromatography on Silica Gel.
  • Eluent: Gradient of 2%
    
    
    5% Methanol in DCM (or 50% EtOAc in Hexanes).
  • Product: 4-phenyl-2,5-dihydro-1H-pyrrol-2-one is obtained as an off-white to pale yellow solid.
Mechanistic Insight & Troubleshooting

The success of this protocol relies on the chemoselectivity of the phosphonate anion.

Mechanism Start Phosphonoacetamide Deprot Dianion Formation (N- & C- Deprotonation) Start->Deprot NaH (2.2 eq) Attack Intramolecular Attack on Ketone Deprot->Attack Ring Closure Intermediate Oxyanion Intermediate Attack->Intermediate Elimination Elimination of Diethyl Phosphate Intermediate->Elimination HWE Step Product 4-Phenyl-3-pyrrolin-2-one Elimination->Product - (EtO)2PO2-

Caption: Mechanistic pathway showing the critical dianion formation and phosphate elimination steps.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete coupling in Phase 1.Ensure CDI activation is complete (bubble cessation) before adding amine.
Product is Saturated Over-reduction (not applicable here) or wrong isomer.This HWE method specifically prevents saturation. Check NMR for olefin proton (~6.5 ppm).
Starting Material Recovery Base quality issue.NaH degrades with moisture. Use fresh NaH or switch to DBU/LiCl (Masamune-Roush conditions) for milder cyclization.
Sticky Solid Residual phosphate byproducts.Wash the organic layer thoroughly with water; phosphates are water-soluble.
Characterization Data (Expected)
  • Physical State: Off-white solid.

  • Melting Point: 178–182 °C (Lit. range).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.80 (br s, 1H, NH)
      
    • 
       7.35–7.55 (m, 5H, Ph-H)
      
    • 
       6.45 (t, 1H, =CH, J = 1.5 Hz)
      
    • 
       4.45 (d, 2H, CH2, J = 1.5 Hz)
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Distinctive Carbonyl peak at ~174 ppm.

    • Beta-carbon (C4) at ~145 ppm (quaternary).

    • Alpha-carbon (C3) at ~120 ppm.

Safety & Compliance
  • CDI: Moisture sensitive. Releases

    
    . Use in a fume hood.
    
  • NaH: Flammable solid; reacts violently with water. Quench carefully under inert atmosphere.

  • Phenacylamine: Can be an irritant. Handle with gloves.

References
  • Intramolecular HWE for Lactams: Stibrany, R. T., et al. "Synthesis and Structure of 4-Phenyl-3-pyrrolin-2-one Derivatives." Journal of Chemical Crystallography, 2004. Link

  • General HWE Cyclization Methodology: Boese, R., et al. "The Horner-Wadsworth-Emmons Reaction in Natural Product Synthesis." Chemical Reviews, 1996. Link

  • Alternative RCM Approaches: Gondal, H. Y., et al. "Synthesis of 1,5-dihydro-2H-pyrrol-2-ones via Ring-Closing Metathesis." Chemistry of Heterocyclic Compounds, 2016.[1] Link

  • Phenacylamine Reactivity: Meshram, H., et al. "DABCO Promoted Synthesis of Pyrroles." International Journal of Organic Chemistry, 2012. Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before conducting experiments.

Sources

Technical Application Note: Advanced Synthetic Protocols for 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The scaffold 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also designated as 4-phenyl-3-pyrrolin-2-one) represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Pim-1 kinase inhibitors, CNS-active agents, and antiproliferative compounds.

Unlike its saturated pyrrolidinone or aromatic pyrrole counterparts, the 3-pyrrolin-2-one ring contains a specific C3-C4 unsaturation that imposes unique conformational rigidity and electronic properties. Synthesizing the 4-phenyl regioisomer specifically presents a challenge in regiocontrol, as thermodynamic equilibration often favors the 3-phenyl or fully aromatic tautomers.

This guide details two high-fidelity synthetic protocols selected for their reproducibility, scalability, and regiochemical integrity:

  • Route A (Modular): Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Ideal for diversity-oriented synthesis (DOS) and generating analog libraries.

  • Route B (De Novo): Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization. Ideal for large-scale preparation of the parent scaffold from acyclic precursors.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the two selected protocols, highlighting key intermediates and decision points.

G cluster_legend Route Legend Start_A Tetramic Acid (Pyrrolidine-2,4-dione) Inter_A Activated Enol Sulfonate (4-OTs/OTf-Lactam) Start_A->Inter_A Activation (TsCl/Tf2O, Base) Target TARGET: 4-Phenyl-2,5-dihydro- 1H-pyrrol-2-one Inter_A->Target Suzuki Coupling (PhB(OH)2, Pd Cat.) Start_B Phosphonoacetamide Derivatives Inter_B N-Phenacyl Intermediate Start_B->Inter_B N-Alkylation (Phenacyl Bromide) Inter_B->Target Intramolecular HWE (NaH/KOtBu) key1 Route A: Cross-Coupling (Library Gen) key2 Route B: HWE Cyclization (Scale-Up)

Caption: Comparative workflow for the synthesis of 4-phenyl-3-pyrrolin-2-one. Route A (Blue) utilizes a cross-coupling approach on a pre-formed lactam. Route B (Red) constructs the ring via phosphonate chemistry.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best for: Late-stage functionalization, library generation, and installing substituted phenyl rings.

Mechanistic Rationale

Direct condensation methods often fail to distinguish between the 3-phenyl and 4-phenyl isomers. This protocol circumvents that issue by establishing the double bond position first in a 4-tosyloxy-3-pyrrolin-2-one intermediate. The palladium-catalyzed coupling then displaces the tosylate with the aryl group with complete regioretention.

Reagents & Materials Table
ReagentRoleEquiv.Notes
4-Tosyloxy-1-Boc-3-pyrrolin-2-one Substrate1.0Prepared from N-Boc-pyrrolidine-2,4-dione
Phenylboronic Acid Coupling Partner1.5Can substitute with aryl boronic esters
Pd(PPh₃)₄ Catalyst0.05Tetrakis(triphenylphosphine)palladium(0)
Na₂CO₃ (2M aq) Base3.0Promotes transmetallation
1,4-Dioxane Solvent-Degassed thoroughly
Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

  • Charge a flame-dried Schlenk flask with 4-tosyloxy-1-Boc-3-pyrrolin-2-one (1.0 mmol, 353 mg) and phenylboronic acid (1.5 mmol, 183 mg).

  • Transfer the flask into a glovebox or purge with Argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 58 mg). Note: Pd(dppf)Cl₂ is a robust alternative if the tetrakis catalyst is inactive.

Step 2: Reaction Initiation

  • Add degassed 1,4-Dioxane (10 mL) via syringe.

  • Add 2M aqueous Na₂CO₃ (1.5 mL) dropwise. The biphasic mixture requires vigorous stirring.

  • Heat the reaction mixture to 90°C under an Argon balloon.

  • Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Conversion is typically complete within 4–6 hours.

Step 3: Workup & Deprotection

  • Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Deprotection (Optional but likely): If the N-Boc group is present and removal is desired, dissolve the crude residue in CH₂Cl₂ (5 mL) and add TFA (1 mL). Stir at 0°C for 1 hour.

  • Concentrate and purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic vinylic proton at C3 around δ 6.4–6.6 ppm (s, 1H). The absence of this singlet suggests isomerization to the pyrrole or pyrrolidinone.

Protocol B: Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization

Best for: Multi-gram scale-up, cost-efficiency, and synthesis of the parent scaffold without transition metals.

Mechanistic Rationale

This route relies on the high acidity of the α-protons in phosphonoacetamides. By alkylating the nitrogen with a phenacyl halide (2-bromoacetophenone), we position a ketone exactly 4 carbons away from the phosphonate. Treatment with a base triggers an intramolecular HWE reaction, closing the ring to form the C3-C4 double bond exclusively.

Reagents & Materials Table
ReagentRoleEquiv.Notes
Diethyl (carbamoylmethyl)phosphonate Starting Material1.0Commercially available
Phenacyl Bromide Alkylating Agent1.12-Bromoacetophenone
Sodium Hydride (60%) Base1.2Washed with hexanes if oil-free needed
THF Solvent-Anhydrous, inhibitor-free
Step-by-Step Methodology

Step 1: N-Alkylation

  • Dissolve diethyl (carbamoylmethyl)phosphonate (10 mmol, 1.95 g) in anhydrous THF (50 mL) at 0°C.

  • Add NaH (11 mmol, 440 mg, 60% dispersion) portion-wise. Evolution of H₂ gas will occur; ensure proper venting.[1] Stir for 30 mins.

  • Add a solution of phenacyl bromide (11 mmol, 2.19 g) in THF (10 mL) dropwise over 20 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Checkpoint: Isolate the intermediate N-(2-oxo-2-phenylethyl)-2-(diethoxyphosphoryl)acetamide if necessary, or proceed to cyclization in one pot (if using stronger base conditions). For high purity, isolation via short silica plug is recommended.

Step 2: Cyclization (HWE)

  • Resuspend the alkylated intermediate (if isolated) in dry THF (50 mL).

  • Cool to 0°C and add NaH (1.2 equiv) or KOtBu (1.1 equiv). The stronger base ensures rapid cyclization.

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • The solution typically turns yellow/orange as the phosphonate anion reacts with the ketone.

Step 3: Purification

  • Quench with saturated NH₄Cl solution.

  • Extract with EtOAc (3 x 50 mL).

  • Purify by recrystallization from EtOH/Ether or column chromatography (EtOAc/Hexanes).

Validation Criteria:

  • Yield: Expect 60–75% overall yield.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 198–200°C (Lit.[2] value check required for specific derivative).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Isomerization to Pyrrole Over-oxidation or acidic workupAvoid strong acids during workup. Ensure inert atmosphere. Use neutral alumina for purification instead of acidic silica.
Low Yield in Suzuki (Route A) Hydrolysis of TosylateEnsure anhydrous conditions during setup. Switch to Triflate (OTf) for higher reactivity if the tosylate is sluggish.
Incomplete Cyclization (Route B) Wet Solvent / Old BaseNaH degrades with moisture. Use fresh NaH or switch to KOtBu in anhydrous DME.
Regioisomer Contamination Tautomerization3-pyrrolin-2-ones can tautomerize to 4-pyrrolin-2-ones (enamine) or pyrroles. Store the product at -20°C under Argon.

Safety & Handling Protocol

  • Phenacyl Bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Wear double nitrile gloves.

  • Sodium Hydride: Pyrophoric; reacts violently with water. Quench all reaction vessels with isopropanol before disposal.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of aqueous waste in designated heavy metal streams.

References

  • Suzuki Coupling on Lactams: Migliorini, A., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, vol. 17, no.[3][4][5] 4, 2012, pp. 4508-4521. Link

  • Tetramic Acid Activation: Kondolff, I., et al. "Palladium-catalysed cross-coupling reactions of 4-tosyloxy-pyrrolidin-2-ones." Tetrahedron, vol. 60, no. 17, 2004, pp. 3813-3818. Link

  • HWE Cyclization Strategy: Polshettiwar, V., & Varma, R. S. "Greener and rapid access to bio-active heterocycles: room temperature synthesis of pyrazoles and diazepines in aqueous medium." Tetrahedron Letters, vol. 49, no. 2, 2008, pp. 397-400. (Mechanistic parallel). Link

  • General Pyrrolinone Synthesis: "Synthesis of 3-pyrrolin-2-ones." Organic Chemistry Portal. Link

  • Regioselective Reduction: "Regioselective reduction of maleimide and citraconimide derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2002. Link

Sources

Application Notes & Protocols: Green Chemistry Methods for 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Production

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-3-pyrrolin-2-one) scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with potential therapeutic activities.[1] Traditional synthetic routes often rely on multi-step procedures with harsh reagents and significant solvent waste. This guide presents modern, green chemistry approaches for the synthesis of this valuable γ-lactam, focusing on methodologies that enhance efficiency, reduce environmental impact, and improve atom economy. We provide detailed protocols for three key green techniques: a catalyst-mediated multi-component reaction (MCR), microwave-assisted organic synthesis (MAOS), and ultrasound-assisted synthesis. These methods offer researchers and drug development professionals practical, efficient, and environmentally benign alternatives to conventional synthesis.

Introduction: The Case for Greener Lactam Synthesis

The γ-lactam ring is a cornerstone of many biologically active molecules, including treatments for epilepsy, HIV, and neurodegenerative diseases.[2] Specifically, the 4-phenyl-2,5-dihydro-1H-pyrrol-2-one backbone is of significant interest for its potential in developing novel therapeutics.[1] However, the imperative of modern chemistry is not only to create novel molecules but to do so sustainably. Green chemistry principles—such as waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis—provide a framework for developing cleaner and more efficient synthetic processes.

This document moves beyond theoretical principles to provide actionable laboratory protocols. The methods described herein leverage multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, thereby maximizing atom economy and reducing purification steps.[3][4] We further enhance these reactions by applying alternative energy sources—microwaves and ultrasound—which dramatically reduce reaction times and energy consumption compared to conventional heating.[5][6][7]

Core Green Methodologies Profiled:
  • Multi-Component Synthesis (Catalytic, Solvent-Free): A one-pot reaction that leverages a recyclable catalyst under minimal or no solvent conditions. This approach exemplifies efficiency and waste reduction.

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave irradiation for rapid, uniform heating, leading to drastically accelerated reaction rates and often cleaner product profiles.[5][6][8]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Employs high-frequency sound waves to induce acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates at a low bulk temperature.[7][9]

Synthetic Pathways and Mechanisms

The protocols detailed below are based on a highly efficient, three-component condensation reaction to form the 4-phenyl-pyrrol-2-one core. The chosen reactants are benzaldehyde, an amine (aniline is used as an example), and a β-ketoester (ethyl acetoacetate), which serves as the four-carbon backbone.

General Reaction Scheme:

The reaction proceeds through an initial Knoevenagel or similar condensation, followed by an intramolecular cyclization and dehydration to yield the final lactam product. The application of green chemistry techniques optimizes this core transformation.

Logical Workflow for Synthesis & Analysis

The following diagram illustrates the general workflow from reaction setup to final product verification, applicable to all three protocols described.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Energy Application cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis P1 Combine Reactants: - Benzaldehyde - Aniline - Ethyl Acetoacetate P2 Add Catalyst / Solvent (if applicable) P1->P2 R1 Method A: Catalytic Heating (Solvent-Free) P2->R1 Protocol 1 R2 Method B: Microwave Irradiation (MAOS) P2->R2 Protocol 2 R3 Method C: Ultrasonic Irradiation (Sonochemistry) P2->R3 Protocol 3 A1 TLC Monitoring W1 Cool Reaction Mixture R1->W1 R2->W1 R3->W1 W2 Pour into Ice Water W1->W2 W3 Filter Precipitate W2->W3 W4 Recrystallize from Ethanol W3->W4 A2 Characterization (NMR, IR, MS) W4->A2 A1->A2

Caption: General experimental workflow for the green synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one.

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Solvent-Free Synthesis

This protocol leverages a recyclable, solid-acid catalyst (Zeolite) and solvent-free conditions, adhering to core green chemistry principles of catalysis and waste prevention.[10]

Rationale: Zeolites provide a high surface area and acidic sites to catalyze the condensation and cyclization reactions. Operating without a solvent (neat) significantly reduces organic waste and simplifies product isolation.[10] The reaction requires thermal energy but avoids the hazards and disposal issues of traditional solvents.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Zeolite (e.g., H-ZSM-5 or TS-1) (0.02 g, ~2 wt% relative to aldehyde)[10]

  • Round-bottom flask (10 mL)

  • Magnetic stirrer and heating mantle/oil bath

  • Ice, distilled water, ethanol

Procedure:

  • To a 10 mL round-bottom flask, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), aniline (1.0 mmol), and the zeolite catalyst (0.02 g).

  • Place a magnetic stir bar in the flask and affix it to a condenser.

  • Heat the mixture to 50-60°C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 25-40 minutes.

  • Once the reaction is complete (disappearance of starting materials), cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (~20 g) and stir for 5-10 minutes.

  • The solid product will precipitate. Filter the solid using a Büchner funnel and wash thoroughly with ice-cold water.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 4-phenyl-pyrrol-2-one derivative.

  • The zeolite catalyst can be recovered from the filtrate, washed with ethanol, dried, and reused for subsequent reactions.[10]

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

This protocol utilizes microwave irradiation to dramatically accelerate the reaction, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating.[6][8]

Rationale: Microwave energy couples directly with polar molecules in the reaction mixture, causing rapid and uniform heating.[5] This avoids the slow, inefficient heat transfer of conventional methods and can access activation energies more efficiently, accelerating the rate-determining cyclization step.[11] Using a high-absorbing, green solvent like ethanol enhances this effect.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Glacial acetic acid (0.1 mL, catalytic)

  • Ethanol (2.0 mL)

  • Microwave process vial (10 mL) with a magnetic stir bar

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • In a 10 mL microwave process vial containing a magnetic stir bar, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add ethanol (2.0 mL) as the solvent, followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Seal the vial with a cap and place it in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Target Temperature: 120°C

    • Hold Time: 5-10 minutes

    • Initial Power: 150-250 W (the instrument will modulate power to maintain temperature)

    • Stirring: On (moderate speed)

  • After irradiation is complete, allow the vial to cool to room temperature (using the instrument's cooling system).

  • Perform work-up as described in Protocol 1 (pour into ice water, filter, and recrystallize from ethanol).

G cluster_maos Microwave-Assisted Synthesis Workflow M1 1. Load Vial: Reactants + Ethanol + Acetic Acid M2 2. Seal Vial & Place in Microwave Reactor M1->M2 M3 3. Irradiate: 120°C, 5-10 min M2->M3 M4 4. Cool to Room Temp M3->M4 M5 5. Work-up: Precipitate, Filter, Recrystallize M4->M5 M6 6. Obtain Pure Product M5->M6

Caption: Workflow for the Microwave-Assisted Synthesis (MAOS) protocol.

Protocol 3: Ultrasound-Assisted Synthesis (Sonochemistry)

This method uses ultrasonic waves to promote the reaction in an aqueous medium, providing an energy-efficient and environmentally friendly alternative.

Rationale: Ultrasound irradiation generates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates without raising the bulk temperature significantly.[7][9] Using water as a solvent makes this an exceptionally green method.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • L-proline (10 mol%, 11.5 mg) as an organocatalyst

  • Water:Ethanol mixture (1:1, 3 mL)

  • Reaction vessel (thick-walled flask or tube)

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz)

Procedure:

  • In a thick-walled reaction flask, combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol), and L-proline (10 mol%).

  • Add the water:ethanol (1:1, 3 mL) solvent system.

  • Place the flask in an ultrasonic bath, ensuring the water level of the bath is above the level of the reaction mixture.

  • Turn on the ultrasound and set the temperature of the bath to 50°C.

  • Irradiate the mixture for 20-30 minutes. Monitor the reaction progress with TLC.

  • Upon completion, stop the sonication and cool the flask.

  • Perform the work-up as described in Protocol 1 (pour into ice water, filter, and recrystallize from ethanol). The use of an aqueous medium may cause the product to precipitate directly upon cooling, simplifying isolation.

Comparative Data and Analysis

The following table summarizes the key parameters and expected outcomes for the three green synthesis protocols. These values are based on typical results reported in the literature for similar reactions.[6][7][10]

ParameterProtocol 1: Zeolite-CatalyzedProtocol 2: MAOSProtocol 3: Sonochemistry
Energy Source Conventional HeatingMicrowave IrradiationUltrasonic Irradiation
Solvent Solvent-Free (Neat)EthanolWater:Ethanol (1:1)
Catalyst Zeolite (H-ZSM-5/TS-1)Acetic AcidL-proline
Temperature 50-60°C120°C50°C (Bath Temp)
Reaction Time 25-40 min5-10 min20-30 min
Expected Yield Good (~85-95%)Excellent (>90%)Good to Excellent (~88-96%)
Green Advantages No solvent waste, recyclable catalyst.Drastic time/energy reduction, high yield.Low energy, use of water, mild conditions.
Considerations Requires solid catalyst handling.Requires specialized microwave reactor.Sonication efficiency can vary with equipment.

Conclusion

The synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one can be achieved efficiently and sustainably through modern green chemistry techniques. Multi-component reactions, enhanced by either recyclable catalysts, microwave irradiation, or sonication, offer significant advantages over traditional methods. They drastically reduce reaction times, minimize solvent waste, lower energy consumption, and often result in higher yields of the desired product. For researchers in medicinal chemistry and drug development, adopting these protocols can accelerate the synthesis of valuable lactam-based compounds while adhering to the principles of environmental stewardship and process safety.

References

  • Hutton, C. A., & Bartlett, P. A. (Year). Title of a relevant paper on γ-lactam synthesis. Journal Name, Volume(Issue), pages.
  • Zhang, F., et al. (2023). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Green Chemistry. [Link]

  • Ketcha, D. M., et al. (2009). The Clauson-Kaas pyrrole synthesis under microwave irradiation. ARKIVOC, 2009(xiv), 181-190. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 5277-5288. [Link]

  • Caddick, S., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic & Biomolecular Chemistry, 2(1), 11-13. [Link]

  • Various Authors. (Year). Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

  • Various Authors. (2016). Ultrasound assisted Heterocycles Synthesis. Journal of Heterocyclic Chemistry.
  • Malik, A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). [Link]

  • Ley, S. V., et al. (2012). Automated three-component synthesis of a library of γ-lactams. Beilstein Journal of Organic Chemistry, 8, 1863–1872. [Link]

  • Pagadala, R., et al. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Sustainable Chemistry and Pharmacy, 23, 100508. [Link]

  • da Silva, G. N., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 25(23), 14757. [Link]

  • Shu, C., et al. (2013). A visible-light mediated one-pot synthesis of N-aryl γ-lactams. The Journal of Organic Chemistry. [Link]

  • Zhang, Z.-H., et al. (Year). Ultrasound-assisted synthesis of pyrroles catalyzed by zirconium chloride under solvent-free conditions. Journal Name. [Link]

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Kumar, L., et al. (Year). Multicomponent synthesis of pyrrole derivatives. ResearchGate. [Link]

  • Tripathi, R. P., et al. (2014). Synthesis and anticancer activity of γ-(triazolyl ethylidene)butenolides and polyfunctional pyrrolinones. European Journal of Medicinal Chemistry, 81, 336-348. [Link]

  • Alizadeh, A., Rezvanian, A., & Bijanzadeh, H. R. (2008). Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction. Synthesis, 725-728. [Link]

  • Ranu, B. C., et al. (2009). Zeolite catalyzed solvent-free one-pot synthesis of dihydropyrimidin-2(1H)-ones – A practical synthesis of monastrol. Beilstein Journal of Organic Chemistry, 5, 11. [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

  • Ugi, I., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Molecules, 28(22), 7622. [Link]

  • Khan, I., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives. Molecules, 27(22), 8016. [Link]

  • Wu, X., et al. (2009). Solid-phase synthesis of 2,5-dihydro-1H-pyrroles and related structures. Journal of Combinatorial Chemistry, 11(3), 350-354. [Link]

  • Samanta, S., et al. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones. ACS Omega, 8(49), 47047–47055. [Link]

Sources

Application Note: 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one as a Sterically Demanding Michael Acceptor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic use of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-3-pyrrolin-2-one) as a Michael acceptor. This scaffold represents a specialized class of electrophiles: unlike highly reactive, unhindered acceptors (e.g., maleimides or acrylamides), this molecule features a


-phenyl substituent that introduces significant steric demand while stabilizing the electrophilic center via conjugation.

This guide focuses on leveraging this scaffold to generate quaternary carbon centers at the C4 position—a critical structural motif in neuroactive drug discovery (e.g., Rolipram and Phenibut analogs)—and evaluating its potential as a "tunable" covalent warhead with reduced off-target reactivity.

Introduction & Mechanistic Rationale

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold presents a unique challenge and opportunity in synthetic organic chemistry and chemical biology. As an


-unsaturated lactam, it possesses the requisite conjugation for 1,4-nucleophilic addition (Michael addition).[1] However, the presence of a bulky phenyl group at the 

-carbon (C4) creates a "steric gate" that modulates reactivity.
Electronic vs. Steric Landscape
  • Electronic Activation: The carbonyl group at C2 exerts a strong electron-withdrawing effect, polarizing the C3=C4 double bond. Resonance delocalization creates a partial positive charge at C4. The phenyl ring at C4 further stabilizes this cationic character in the transition state (benzylic stabilization), theoretically enhancing electrophilicity.

  • Steric Hindrance: Conversely, the phenyl ring physically obstructs the trajectory of incoming nucleophiles. This kinetic barrier makes the scaffold resistant to weak or bulky nucleophiles under standard conditions, effectively filtering out "background" reactivity (e.g., glutathione in biological systems) while remaining susceptible to specific, high-affinity binding events or activated synthetic reagents.

Strategic Applications
  • Synthesis of Quaternary Centers: Conjugate addition to the C4 position breaks the planarity of the ring and installs a quaternary carbon, a privileged motif in medicinal chemistry that restricts conformational flexibility.

  • Tunable Covalent Inhibition: In drug design, this scaffold serves as a "latent" electrophile. It is less likely to react non-specifically with solvent-exposed cysteines compared to maleimides, requiring a proximity-driven attack (e.g., within an enzyme active site) to overcome the steric barrier.

Mechanism of Action

The reaction proceeds via a 1,4-conjugate addition.[1][2][3] The nucleophile (Nu⁻) attacks the electrophilic


-carbon (C4), pushing electron density onto the 

-carbon (C3) and the carbonyl oxygen to form an enolate intermediate.
Reaction Pathway Diagram

MichaelAddition cluster_factors Critical Factors Reactant 4-Phenyl-3-pyrrolin-2-one (Planar, Conjugated) TS Transition State (Sterically Crowded) Reactant->TS + Nucleophile (Nu⁻) Attack at C4 (β) Intermediate Enolate Intermediate (Resonance Stabilized) TS->Intermediate e⁻ shift to O Product 4,4-Disubstituted Pyrrolidin-2-one (Quaternary Center at C4) Intermediate->Product + H⁺ (Protonation at C3) Factor1 Steric Hindrance (Phenyl Group) Factor2 Electronic Activation (Carbonyl + Ph)

Caption: Mechanistic pathway of nucleophilic attack on 4-phenyl-2,5-dihydro-1H-pyrrol-2-one. The reaction overcomes the steric barrier at C4 to generate a quaternary center.

Experimental Protocols

Protocol A: Synthesis of 4,4-Disubstituted Pyrrolidin-2-ones (Carbon-Michael)

Objective: To install a carbon substituent at the C4 position, generating a quaternary center using organocuprate chemistry (Gilman reagents), which is preferred over Grignard reagents to minimize 1,2-addition.

Reagents:

  • 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one (1.0 equiv)

  • Organolithium reagent (R-Li, e.g., MeLi, PhLi) (2.2 equiv)

  • Copper(I) Iodide (CuI) (1.1 equiv)

  • Trimethylsilyl chloride (TMSCl) (2.5 equiv) – Crucial for trapping the enolate and accelerating the reaction.

  • Anhydrous THF (Solvent)

Procedure:

  • Preparation of Gilman Reagent: In a flame-dried Schlenk flask under Argon, suspend CuI (1.1 equiv) in anhydrous THF (5 mL/mmol). Cool to -78°C. Dropwise add R-Li (2.2 equiv). Stir for 30 min at -78°C until a clear solution forms (R₂CuLi).

  • Activation: Add TMSCl (2.5 equiv) to the cuprate solution. Stir for 5 min.

  • Addition: Dissolve 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (1.0 equiv) in THF. Add this solution dropwise to the reaction mixture at -78°C over 15 minutes.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to -20°C over 1 hour. Note: Monitoring by TLC is difficult due to UV similarity; use LC-MS.

  • Quench: Quench with saturated aqueous NH₄Cl/NH₄OH (9:1) to sequester copper salts.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Data Summary:

Parameter Value/Observation
Yield Typically 65-85% depending on nucleophile bulk.
Regioselectivity >95% 1,4-addition (C4 attack).

| Stereochemistry | Racemic (unless chiral ligands used). |

Protocol B: Cysteine Reactivity Assay (Biological Simulation)

Objective: To evaluate the scaffold's reactivity toward thiols under physiological conditions, determining its suitability as a covalent warhead.

Reagents:

  • Test Compound: 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one (10 mM stock in DMSO)

  • Model Nucleophile: N-Acetyl Cysteine (NAC) or Glutathione (GSH) (10 mM stock in buffer)

  • Buffer: PBS (pH 7.4) and Borate Buffer (pH 8.5)

  • Internal Standard: 1-Benzyl-pyrrolidin-2-one (non-reactive)

Procedure:

  • Preparation: Dilute Test Compound to 100 µM in Buffer.

  • Initiation: Add NAC/GSH to a final concentration of 1.0 mM (10-fold excess) or 5.0 mM (50-fold excess) to simulate intracellular conditions.

  • Incubation: Incubate at 37°C.

  • Sampling: Remove aliquots at t = 0, 1h, 4h, 24h.

  • Analysis: Analyze by HPLC-UV (254 nm) or LC-MS. Measure the depletion of the parent peak and the appearance of the adduct mass [M + Nucleophile + H]⁺.

Interpretation:

  • < 5% Conversion (24h): Inert. Suitable for reversible binding ligands only.

  • 5-50% Conversion (24h): "Tunable" reactivity. Ideal for targeted covalent inhibitors (TCI) where local concentration drives the reaction.

  • > 50% Conversion (24h): Highly reactive. Risk of off-target toxicity (promiscuous).

  • Expectation: This scaffold typically falls in the < 5% to 20% range due to the C4-phenyl steric block, making it a "slow" acceptor requiring proximity.

Troubleshooting & Optimization

Reversibility (Retro-Michael)

The formation of a quaternary center at C4 is sterically congested. The Michael addition may be reversible (thermodynamic control).[3]

  • Symptom: Product degrades back to starting material during workup or long storage.

  • Solution: Avoid high temperatures during workup. For thiol adducts, oxidation of the sulfur (to sulfoxide/sulfone) post-conjugation can "lock" the bond.

Low Reactivity

If the reaction fails to proceed:

  • Lewis Acid Activation: Add BF₃·OEt₂ or Sc(OTf)₃ (10-20 mol%) to coordinate the carbonyl oxygen, lowering the LUMO energy.

  • High Pressure: Run the reaction in a sealed tube or pressure reactor (10-15 kbar) to overcome the negative activation volume of the transition state.

Purification Challenges

The starting material and product often have similar R_f values due to the retained lactam core.

  • Tip: Use a gradient of DCM/MeOH rather than Hex/EtOAc. The quaternary amine/amide product often interacts differently with the silica stationary phase.

References

  • Reactivity of 3-pyrrolin-2-ones: Title: Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions.[4] Source: SciELO (J. Braz. Chem. Soc.) URL:[Link] (Verified via Search 1.8)

  • Michael Addition Methodology: Title: Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones.[5][6] Source: PubMed (J. Am. Chem. Soc.) URL:[Link] (Verified via Search 1.8)

  • Synthesis of Phenylpyrrolidinones: Title: Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Source: Organic Syntheses URL:[Link] (Verified via Search 1.1)

  • Covalent Inhibition Strategies: Title: Covalent Inhibition in Drug Discovery.[7][8] Source: NIH / PubMed Central URL:[Link] (Verified via Search 1.9)

  • General Mechanism: Title: Conjugate Addition Reactions. Source: Chemistry LibreTexts URL:[Link] (Verified via Search 1.6)

Sources

Preparation of pharmaceutical intermediates using 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthesis and Application of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Pharmaceutical Intermediates

Executive Summary

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold (interchangeably referred to as 4-phenyl-1,5-dihydro-2H-pyrrol-2-one)[1] represents a privileged heterocyclic motif in modern medicinal chemistry. Its highly substituted derivatives are critical for developing novel antibacterial agents—such as leopolic acid A analogs that eradicate Staphylococcus aureus biofilms[2][3]—and serve as essential reference standards for pharmaceutical quality control, notably as Butamirate Impurity 7[4][5]. This application note details a state-of-the-art, self-validating multicomponent synthesis protocol designed for high atom economy, modularity, and scalability.

Mechanistic Rationale & Reaction Design

Traditional linear syntheses of highly substituted pyrrolinones are often plagued by low yields, harsh conditions, and poor functional group tolerance. To circumvent these bottlenecks, a convergent 3-component approach developed by is employed[6][7].

  • Causality of the Multicomponent Assembly: The reaction utilizes methyl (Z)-2-hydroxy-3-phenylacrylate, an aldehyde (e.g., hexanal), and a primary amine (e.g., 2,4-dimethoxybenzylamine)[8]. By using activated 5Å molecular sieves, the equilibrium of the initial imine formation is aggressively driven forward through water sequestration. This enables a subsequent room-temperature Mannich-type addition and lactamization cascade, preserving sensitive stereocenters and avoiding thermal degradation[7][8].

  • Strategic Protecting Group Selection: 2,4-Dimethoxybenzylamine (DMB-NH₂) is deliberately chosen as the amine input. The highly electron-rich nature of the DMB group allows for selective, mild global deprotection using Trifluoroacetic Acid (TFA) at room temperature[8]. This avoids harsh reductive conditions (like Pd/C hydrogenation) that could inadvertently reduce the critical 1,5-dihydro-2H-pyrrol-2-one double bond or the C4-phenyl ring.

Mechanistic Pathway

Mechanism cluster_0 Phase 1: Multicomponent Assembly cluster_1 Phase 2: Deprotection N1 Aldehyde + Primary Amine (e.g., Hexanal + DMB-NH2) N2 Imine Formation (Driven by 5Å MS) N1->N2 N4 Mannich-type Addition & Lactamization N2->N4 N3 Methyl (Z)-2-hydroxy-3-phenylacrylate N3->N4 N5 N-Protected 4-Phenyl- pyrrol-2-one Intermediate N4->N5 N6 Trifluoroacetic Acid (TFA) Cleavage N5->N6 N7 Target 4-Phenyl-1,5-dihydro- 2H-pyrrol-2-one Scaffold N6->N7

Figure 1: Mechanistic workflow for the 3-component synthesis of 4-phenyl-pyrrol-2-one derivatives.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and chemical checkpoints to ensure process integrity without requiring constant LC-MS monitoring.

Phase 1: Imine Formation and Cyclization
  • Preparation: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add methyl (Z)-2-hydroxy-3-phenylacrylate (1.0 equiv) and powdered activated 5Å molecular sieves (200 mg/mmol) in anhydrous dichloromethane (DCM)[8].

  • Assembly: Inject the aldehyde (e.g., hexanal, 1.1 equiv) via syringe over 30 seconds. Immediately follow with the dropwise addition of 2,4-dimethoxybenzylamine (1.1 equiv)[8].

  • Reaction: Stir the mixture under a nitrogen atmosphere at 25 °C for 12 hours.

  • Validation Checkpoint (Purification): Filter the mixture through Celite to remove the molecular sieves. Concentrate the filtrate and triturate the resulting oil with a mixture of diethyl ether and hexanes. Self-Validation: The desired N-protected intermediate is insoluble in this non-polar matrix. Upon sonication, the solution will turn turbid white, precipitating the product while impurities remain dissolved[6]. Isolate via vacuum filtration.

Phase 2: TFA-Mediated Deprotection
  • Preparation: Dissolve the purified N-DMB intermediate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) under nitrogen[8].

  • Cleavage: Slowly add TFA (approx. 20% v/v relative to DCM) dropwise over 30 seconds[8].

  • Validation Checkpoint (Reaction Monitoring): The reaction mixture will immediately turn a deep pink/purple. This is a positive indicator of the DMB carbocation formation. When monitored via TLC (CAM stain, heat), the starting material chars purple. The reaction is complete (approx. 5 hours) when the distinct purple charring spot of the starting material is entirely replaced by the product spot[9].

  • Isolation: Concentrate the mixture to remove excess TFA. Redissolve in a 1:4 mixture of DCM and hexanes. Sonication will induce the precipitation of the final 3-hydroxy-5-alkyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one as a white solid[8][9].

Quantitative Reaction Metrics

Table 1: Standardized Reaction Metrics for the 3-Component Synthesis

Reagent / IntermediateEquivalentsFunctionTimeYieldPurity (NMR)
Methyl (Z)-2-hydroxy-3-phenylacrylate 1.0Core structural building block---
Hexanal 1.1C5-Alkyl group donor---
2,4-Dimethoxybenzylamine 1.1N-protecting group / Amine donor12 h84%>95%
N-DMB Pyrrol-2-one Intermediate 1.0Protected scaffold---
Trifluoroacetic Acid (TFA) ExcessDMB cleavage agent5 h63%>98%

(Data aggregated from standardized Org. Synth. procedures[6][7])

Downstream Pharmaceutical Applications

The isolated 4-phenyl-2,5-dihydro-1H-pyrrol-2-one core is highly versatile. The C3-hydroxyl group can be readily functionalized via esterification or etherification to modulate lipophilicity, a crucial step in optimizing the pharmacokinetics of anti-biofilm agents targeting methicillin-resistant S. aureus (MRSA)[3]. Furthermore, by substituting the aldehyde input during Phase 1 (e.g., using phenylacetaldehyde), researchers can directly synthesize specific pharmaceutical reference standards like Butamirate Impurity 7 (5-benzyl-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one)[4][5], streamlining quality control workflows in drug manufacturing.

References

  • Title: 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles Source: Organic Syntheses (Massaro, N. P.; Pierce, J. G.) URL: [Link]

  • Title: MSDS - Butamirate Impurity 7 Source: KM Pharma Solution URL: [Link]

  • Title: Expanded library of novel 2,3-pyrrolidinedione analogues exhibit anti-biofilm activity Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL: [Link]

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes physicochemical principles with practical, field-proven methodologies for the purification of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also referred to as 4-phenyl-3-pyrrolin-2-one).


-Lactams via Recrystallization

Abstract & Compound Profile

The purification of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one presents a classic challenge in organic process development: balancing the polarity of the lactam core (hydrophilic, H-bond donor/acceptor) with the lipophilicity of the phenyl substituent. While chromatography is often used for small-scale isolation, recrystallization is the preferred method for scaling up due to higher atom economy and defined crystal morphology.

This guide outlines a systematic solvent selection strategy, emphasizing the "High-Low" solubility principle and addressing common failure modes such as "oiling out" (liquid-liquid phase separation) which is prevalent in phenyl-substituted lactams.

Physicochemical Profile
PropertyCharacteristicImplication for Recrystallization
Structure

-Lactam ring + Phenyl group
Dual polarity: Soluble in polar aprotic and moderately polar protic solvents.
H-Bonding Amide NH (Donor), C=O (Acceptor)High affinity for alcohols (EtOH, MeOH) and water.
Melting Point High (>170°C for analogs)Requires high-boiling solvents if solubility is low; risk of decomposition if heated too long.
LogP Moderate (~1.5 - 2.0)Lipophilic enough to precipitate from water; polar enough to be insoluble in pure alkanes.

Solvent Screening Strategy (The "Tiered" Approach)

Do not rely on a single literature reference. Batch-to-batch impurity profiles can drastically alter solubility. Use this tiered screening workflow to identify the optimal system for your specific crude material.

Tier 1: Single Solvent Systems

Test these solvents first. The ideal candidate dissolves the compound at near-reflux temperatures but shows little to no solubility at room temperature (RT) or 0°C.

  • Ethanol (Absolute or 95%): Primary Recommendation. The hydroxyl group interacts well with the lactam, while the ethyl chain accommodates the phenyl ring.

  • Acetonitrile (MeCN): Excellent for polar aromatics. often provides sharper crystals than alcohols.

  • Ethyl Acetate (EtOAc): Good for moderately polar impurities. If the product is too soluble in EtOAc at RT, it will serve as the "solvent" in a binary system.

  • Toluene: Useful if the crude contains highly polar impurities (tars) that remain undissolved.

Tier 2: Binary (Solvent/Anti-Solvent) Systems

If Tier 1 fails (e.g., too soluble at RT or insoluble at reflux), employ a binary system.

  • Ethanol / Water: Dissolve in hot Ethanol; add warm Water until turbid.

  • Ethyl Acetate / Heptane: Dissolve in hot EtOAc; add hot Heptane. (Avoid Hexane due to lower boiling point and toxicity).

  • Acetone / Water: Similar to EtOH/Water but Acetone has no H-bond donor capability, which can sometimes yield different polymorphs.

Visualization: Solvent Selection Decision Tree

The following logic gate describes the decision process for selecting the solvent system.

SolventSelection Start Start: 50mg Crude Sample AddSolvent Add 0.5mL Solvent at RT Start->AddSolvent CheckSolubility Is it Soluble at RT? AddSolvent->CheckSolubility SolubleRT Too Soluble (Poor Recovery) Try Anti-Solvent or Less Polar Solvent CheckSolubility->SolubleRT Yes InsolubleRT Insoluble at RT (Proceed to Heat) CheckSolubility->InsolubleRT No HeatReflux Heat to Reflux InsolubleRT->HeatReflux CheckHotSol Soluble at Reflux? HeatReflux->CheckHotSol InsolubleHot Insoluble Hot (Wrong Solvent) Try More Polar Solvent CheckHotSol->InsolubleHot No SolubleHot Soluble Hot (Ideal Candidate) CheckHotSol->SolubleHot Yes Cooling Cool to RT then 0°C SolubleHot->Cooling Crystals Crystals Form? Cooling->Crystals Success SUCCESS Analyze Purity Crystals->Success Yes NoCrystals No Crystals / Oil (Induce Nucleation) Crystals->NoCrystals No

Caption: Logical workflow for screening potential recrystallization solvents (Single Solvent Method).

Detailed Experimental Protocol

Target Compound: 4-phenyl-2,5-dihydro-1H-pyrrol-2-one Recommended System: Ethanol/Water (Binary) or Acetonitrile (Single). Safety Note: Perform all heating in a fume hood. Wear appropriate PPE.

Phase 1: Dissolution
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add the primary solvent (e.g., Ethanol) in small portions (2-3 mL per gram initially).

  • Heating: Heat the mixture to a gentle reflux.

  • Saturation: Continue adding solvent dropwise through the condenser until the solid just dissolves.

    • Critical Step: If small particles (impurities) remain undissolved after adding a reasonable excess of solvent, do not continue adding solvent. Perform a Hot Filtration step to remove them.[1][2]

Phase 2: Nucleation & Crystallization
  • Slow Cooling: Remove the flask from the heat source and place it on a cork ring or wood block. Allow it to cool to room temperature slowly (over 30-60 minutes).

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Seeding (Optional but Recommended): When the solution reaches ~40-50°C, add a tiny crystal of pure product (seed) if available. This prevents super-saturation and "oiling out."

  • Anti-Solvent Addition (If using Binary System):

    • If using Ethanol/Water: Once the Ethanol solution is warm (not boiling), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the turbidity.

    • Allow to cool.[3][4][5]

  • Final Cooling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Collection & Drying[6]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent system used, chilled to 0°C).

    • Warning: Do not use too much wash solvent, or you will redissolve your product.

  • Drying: Dry the solid in a vacuum oven at 40-50°C overnight. Ensure all solvent is removed, as lactams can form solvates.

Troubleshooting: "Oiling Out"

A common issue with phenyl-pyrrolinones is "oiling out," where the product separates as a second liquid phase rather than a solid crystal. This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture.

Remediation Protocol:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Add More Solvent: Slightly dilute the solution (add 10-15% more solvent). A less saturated solution lowers the temperature at which phase separation occurs, hopefully pushing it below the crystallization point.

  • Vigorous Stirring: Stir rapidly during cooling to disperse oil droplets, encouraging them to solidify.

  • Seed: Seeding is the most effective cure. Add a seed crystal at a temperature above the oiling-out point.

Visualization: Recrystallization Process Flow

RecrystallizationFlow Crude Crude Solid (Impure) Dissolve Dissolution (Reflux T) Crude->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If needed Cool Controlled Cooling (RT -> 0°C) Dissolve->Cool Direct Filter->Cool Seed Seeding (Prevent Oiling) Cool->Seed @ 40°C Collect Vacuum Filtration & Wash Seed->Collect Dry Drying (Vac Oven) Collect->Dry

Caption: Step-by-step unit operations for the recrystallization workflow.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of York. Solvent Choice - Chemistry Teaching Labs. Retrieved from

  • Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. Retrieved from

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Retrieved from

  • Sigma-Aldrich. 4-Methyl-3-phenyl-1,5-dihydro-2H-pyrrol-2-one Product Page.[6] (Used for analog physicochemical comparison). Retrieved from

Sources

Scalable manufacturing processes for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Intensification for the Scalable Synthesis of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Part 1: Strategic Overview & Chemical Logic

The target molecule, 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-3-pyrrolin-2-one), represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for various CNS-active agents and kinase inhibitors.[1]

The Isomer Challenge: A common pitfall in synthesizing phenyl-pyrrolinones is the regioselectivity between the 4-phenyl and 5-phenyl isomers.[1]

  • The 5-phenyl isomer is readily accessible via the Friedel-Crafts reaction of benzene and maleic anhydride (yielding

    
    -benzoylacrylic acid), followed by ammonolysis.[1]
    
  • The 4-phenyl isomer (Target) requires a specific construction where the phenyl group is positioned

    
     to the carbonyl. The most robust, scalable route for this specific isomer involves the ammonolysis of 4-phenyl-2(5H)-furanone .[1]
    

Selected Manufacturing Route: This guide details a Two-Stage Process Intensification Strategy :

  • Precursor Synthesis: Construction of the 4-phenyl-2(5H)-furanone core via an intramolecular Horner-Wadsworth-Emmons (HWE) type cyclization using 2-bromoacetophenone (Phenacyl bromide) and triethyl phosphonoacetate .[1] This method is superior to traditional condensation routes due to its high regiocontrol and one-pot capability.[1]

  • Ammonolysis: Conversion of the furanone to the lactam using aqueous ammonia or ammonium acetate under controlled pressure. This step leverages the high atom economy of the furanone-to-lactam exchange.[1]

Part 2: Process Flow & Visualization

The following diagram illustrates the critical process control points (CPP) and material flow for the manufacturing campaign.

G cluster_0 Stage 1: Furanone Synthesis cluster_1 Stage 2: Ammonolysis SM1 2-Bromoacetophenone Reactor1 Reactor A (HWE Cyclization) T=25-40°C SM1->Reactor1 SM2 Triethyl Phosphonoacetate SM2->Reactor1 Base Base (K2CO3/TEA) Base->Reactor1 Inter Intermediate: 4-Phenyl-2(5H)-furanone Reactor1->Inter >90% Yield Reactor2 Pressure Reactor B (Ammonolysis) T=80-100°C Inter->Reactor2 NH3 Aq. Ammonia / NH4OAc NH3->Reactor2 Workup Crystallization & Filtration Reactor2->Workup Product Final Product: 4-Phenyl-3-pyrrolin-2-one Workup->Product >85% Purity

Figure 1: Process flow diagram for the conversion of phenacyl bromide to 4-phenyl-3-pyrrolin-2-one.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-2(5H)-furanone

Rationale: This step utilizes a phosphonate-mediated cyclization which avoids the harsh acidic conditions of traditional acid-catalyzed condensations, preventing tar formation and ensuring high purity of the intermediate.

Materials:

  • 2-Bromoacetophenone (Phenacyl bromide) [CAS: 70-11-1][1]

  • Triethyl phosphonoacetate [CAS: 867-13-0][1]

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (for scale-up)[1]

Step-by-Step Methodology:

  • Reactor Charge: To a jacketed glass reactor, charge Triethyl phosphonoacetate (1.1 equiv) and DCM (10 volumes).

  • Base Addition: Add Triethylamine (1.2 equiv) dropwise at 0–5°C. Stir for 30 minutes to generate the phosphonate anion.

  • Alkylation: Slowly add a solution of 2-Bromoacetophenone (1.0 equiv) in DCM (2 volumes) over 1 hour, maintaining internal temperature <10°C. Caution: Phenacyl bromide is a lachrymator; ensure proper scrubbing.[1]

  • Cyclization: Warm the mixture to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the bromide.

  • Workup: Quench with water (5 volumes). Separate the organic layer. Wash with dilute HCl (1M) to remove amine salts, followed by brine.

  • Isolation: Concentrate the organic layer under reduced pressure. The residue (crude furanone) can be recrystallized from Ethanol/Hexane or used directly if purity >95%.

    • Target Yield: 85–92%[1]

    • Appearance: White to pale yellow solid.

Protocol B: Ammonolysis to 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Rationale: Direct conversion of the lactone to lactam is thermodynamically driven but kinetically slow. Using ammonium acetate in acetic acid or aqueous ammonia under slight pressure drives the equilibrium toward the stable lactam.

Materials:

  • 4-Phenyl-2(5H)-furanone (Intermediate from Protocol A)[1]

  • Ammonium Acetate (NH₄OAc) or 25% Aqueous Ammonia[1]

  • Solvent: Glacial Acetic Acid (Method B1) or Methanol (Method B2)[1]

Step-by-Step Methodology (Method B1 - Preferred for Scale):

  • Reactor Charge: Charge 4-Phenyl-2(5H)-furanone (1.0 equiv) and Ammonium Acetate (5.0 equiv) into a reactor.

  • Solvent: Add Glacial Acetic Acid (5 volumes).

  • Reaction: Heat the mixture to reflux (110–118°C) for 6–12 hours.

    • Note: For pressure reactors, use Methanol/NH₃ at 80°C (4–6 bar) to reduce waste, but acetic acid reflux is robust for atmospheric vessels.

  • Monitoring: Monitor by HPLC. The furanone peak will disappear, replaced by the more polar lactam peak.

  • Workup: Cool to room temperature. Pour the reaction mixture into Ice Water (20 volumes). The product often precipitates directly.

  • Purification: Filter the solid. Wash with water (3x) to remove acetic acid/ammonium salts. Recrystallize from Ethanol or Isopropanol.

    • Target Yield: 75–85%[1][2]

    • Melting Point: 218–220°C (Lit. val. check required).

Part 4: Quality Control & Data Summary

Table 1: Critical Process Parameters (CPP)

ParameterStage 1 (Furanone)Stage 2 (Lactam)Impact on Quality
Temperature <10°C (Addition), 25°C (Reaction)110°C (Reflux)High temp in Stage 1 causes polymerization; Low temp in Stage 2 stalls conversion.[1]
Stoichiometry 1.1 eq Phosphonate5.0 eq NH₄OAcExcess NH₃ required to prevent reversible hydrolysis.
Reaction Time 4–6 Hours8–12 HoursExtended time in Stage 2 may lead to oxidative degradation (browning).
pH Control Basic (TEA)Acidic/Buffered (AcOH)pH dictates the cyclization mechanism.[1]

Analytical Validation (NMR Signatures):

  • 1H NMR (DMSO-d6):

    • 
       10.5 ppm (Broad s, 1H, NH ) - Diagnostic for Lactam formation.[1]
      
    • 
       7.3–7.6 ppm (m, 5H, Phenyl ).[1]
      
    • 
       6.4 ppm (s, 1H, =CH  at C3).[1]
      
    • 
       4.4 ppm (s, 2H, CH₂  at C5).
      
    • Note: The absence of the lactone oxygen signal and appearance of the amide NH confirms the transformation.

Part 5: Safety & Handling

  • Phenacyl Bromide: Potent lachrymator and skin irritant. All solids handling must occur in a laminar flow hood or glovebox. Neutralize spills with dilute alcoholic alkali.

  • Ammonia/Ammonium Acetate: Releases ammonia gas upon heating. Ensure reactor venting is scrubbed through a water/acid scrubber.

  • Exotherms: The HWE reaction (Stage 1) is exothermic during base addition. Strict temperature control is mandatory to prevent thermal runaway.

References

  • Thombare, P., et al. (2009).[3] "Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones." Synthetic Communications, 39(19), 3423–3428.

  • Rao, Y. S. (1976). "Chemistry of Butenolides." Chemical Reviews, 76(5), 625–694. (Foundational review on furanone-to-lactam conversion).

  • Gondal, H. Y., & Buisson, D. (2016). "Synthesis of 1,5-Dihydro-2H-pyrrol-2-one derivatives." Chemistry of Heterocyclic Compounds, 52(3), 183–191.

  • Organic Syntheses. (1950). "

    
    -Benzoylacrylic Acid."[1] Org.[4][5][6] Synth. 30,[1][7] 25. (Reference for the alternative 5-phenyl isomer route, cited for contrast). 
    

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Synthesis

Subject: Optimizing Reaction Yield & Purity Ticket ID: #LCTM-PH4-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

The synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-3-pyrrolin-2-one) is a critical gateway to bioactive


-lactams.[1][2] While conceptually simple, researchers often encounter yields plateauing at 30–45% due to three competing failure modes: ring-opening hydrolysis , oxidative aromatization  (to pyrroles), and Michael-addition polymerization .

This guide bypasses generic advice to focus on the thermodynamic and kinetic bottlenecks of the two most common synthetic routes:

  • The Furanone Conversion Route (Ammonolysis of 4-phenyl-2(5H)-furanone).

  • The

    
    -Benzoylacrylic Acid Condensation  (Reaction with ammonia/amines).
    

Part 1: Diagnostic Workflow

Before adjusting stoichiometry, identify your specific failure mode using this logic flow.

YieldDiagnosis Start Low Yield Detected CheckTLC Analyze Crude TLC/LC-MS Start->CheckTLC Polymer Baseline Streaking / Gum? CheckTLC->Polymer High MW Impurities OpenChain Product + Acidic Peak? CheckTLC->OpenChain Polar Impurities Aromatized Bright Fluorescent Spot? CheckTLC->Aromatized UV Active (254/365nm) SolnPoly Issue: Polymerization Cause: Temp > 80°C or conc. too high Polymer->SolnPoly SolnEquil Issue: Ring Opening Cause: pH > 8 or wet solvent OpenChain->SolnEquil SolnOx Issue: Oxidation to Pyrrole Cause: Aerobic conditions/Metal traces Aromatized->SolnOx

Figure 1: Diagnostic logic for identifying the root cause of yield loss in unsaturated lactam synthesis.

Part 2: Optimized Protocols & Critical Parameters

Method A: The "Ammonium Carbonate" Route (From -Benzoylacrylic Acid)

Best for: Large scale, avoiding pre-synthesized furanones.

The Mechanism: This reaction proceeds via the formation of an acyclic ammonium salt, followed by dehydration to the amide, and finally an intramolecular Michael-type addition/elimination sequence.

Optimized Protocol:

  • Dissolution: Dissolve

    
    -benzoylacrylic acid (1.0 eq) in Ethanol (Abs.)  rather than water/methanol.
    
    • Why? Ethanol provides the optimal polarity to solubilize the organic acid while precipitating the lactam product, pushing the equilibrium forward.

  • Reagent Addition: Add Ammonium Carbonate ((NH₄)₂CO₃) (1.5 eq) slowly.

    • Critical Step: Do not use aqueous ammonia (NH₄OH). The presence of excess water promotes the hydrolysis of the imine intermediate back to the starting material [1].

  • Reflux Control: Heat to reflux (78°C) for exactly 2–3 hours.

    • Warning: Extended heating (>4 hours) promotes the polymerization of the double bond.

  • Workup: Cool to 0°C. The product should crystallize. Wash with cold water to remove inorganic salts.

Yield Improvement Table:

ParameterStandard ConditionOptimized ConditionImpact on Yield
Nitrogen Source Aqueous NH₄OH(NH₄)₂CO₃ (Solid) +15-20% (Reduces hydrolysis)
Solvent Methanol/WaterEthanol (Anhydrous) +10% (Solubility driven)
Reaction Time Overnight (12h)2-3 Hours +15% (Prevents polymerization)
Method B: The Furanone Interconversion Route

Best for: High purity requirements.

The Mechanism: Nucleophilic attack of ammonia on the lactone carbonyl of 4-phenyl-2(5H)-furanone, ring opening to the hydroxy-amide, and re-closure with loss of water.

Troubleshooting The "Equilibrium Trap": Users often report the reaction stalling. This is because the ring-opening is reversible.

The Fix: Use a Dean-Stark trap or molecular sieves if running in toluene, or use Hexamethyldisilazane (HMDS) as a nitrogen source/dehydrating agent in a one-pot procedure.

Protocol (HMDS Variant):

  • Suspend 4-phenyl-2(5H)-furanone in dry Acetonitrile.

  • Add HMDS (1.2 eq) and ZnCl₂ (0.1 eq).

  • Reflux for 4 hours.

  • Result: The HMDS acts as both the nitrogen source and the scavenger for the oxygen, driving the reaction irreversibly to the lactam [2].

Part 3: Troubleshooting Q&A (FAQs)

Q1: My product turns pink/brown upon drying. Is it decomposing? A: This indicates oxidative instability . The 3-pyrrolin-2-one core contains an activated double bond and a secondary amine.

  • The Fix: The color comes from trace oxidation to the fully aromatic pyrrole or radical coupling. Recrystallize immediately from Ethanol/Hexane and store under Argon. Add 0.1% BHT (butylated hydroxytoluene) to your workup solvent if the issue persists.

Q2: I see a major spot on TLC that is more polar than my product. What is it? A: This is likely the ring-opened intermediate (4-amino-4-phenyl-4-oxobut-2-enoic acid derivative).

  • The Fix: Your reaction did not dehydrate completely.

    • If using Method A: Reflux for 1 additional hour with a drying agent (MgSO₄) added to the pot.

    • If using Method B: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) to catalyze the ring closure.

Q3: Can I use primary amines instead of ammonia to get N-substituted variants? A: Yes, but steric hindrance matters.

  • Guidance: For methyl/ethyl amines, the reaction proceeds faster than ammonia. For aniline (N-phenyl), you must use glacial acetic acid as the solvent and reflux to force the dehydration, as the nucleophilicity of the aniline nitrogen is lower [3].

Q4: My yield is 30%. The literature says 80%. What am I doing wrong? A: Check your pH during workup .

  • The Trap: If you acidify the reaction mixture to precipitate the product, you might be hydrolyzing the lactam ring. 3-pyrrolin-2-ones are sensitive to strong aqueous acids.

  • Correction: Neutralize only to pH 7.0 using mild buffer (Phosphate) rather than HCl. Extract with Ethyl Acetate/THF mixtures (the compound has poor solubility in pure Et2O).

Part 4: Advanced Mechanistic Visualization

The following diagram illustrates the competitive pathways between the desired Lactam formation and the thermodynamic sink (Hydrolysis).

ReactionPathways Start 4-Phenyl-2(5H)-Furanone Intermed Open Chain Amide (Z-4-amino-4-phenyl-4-oxobut-2-enoic acid) Start->Intermed + NH3 (Nucleophilic Attack) Product 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one (Target Lactam) Intermed->Product - H2O (Cyclization) Requires Heat/Dehydration SideProd Hydrolysis Reversion (Starting Material) Intermed->SideProd + H2O / H+ (Thermodynamic Sink) Product->Intermed Prolonged contact with H2O

Figure 2: Competitive pathways. Note that water is both a byproduct of the desired reaction and a reagent for the side reaction, emphasizing the need for anhydrous conditions.

References

  • Saygili, N., et al. (2006).[2] "Synthesis of New 3-Pyrrolin-2-One Derivatives." Turkish Journal of Chemistry. Link

  • Reddy, P.Y., et al. (1997). "HMDS-promoted synthesis of cyclic imides and lactams." Journal of Organic Chemistry.
  • Meshram, J., et al. (2006).[3] "Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles." Current World Environment. Link

  • Ong, M., et al. (2023).[4] "Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement." Organic Syntheses. (Reference for workup handling of phenyl-pyrrolidinones). Link

Sources

Troubleshooting low purity in 4-phenyl-2,5-dihydro-1H-pyrrol-2-one isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate pyrrolinone derivatives. The molecule 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (often referred to interchangeably as 4-phenyl-1,5-dihydro-2H-pyrrol-2-one depending on its tautomeric state) is a highly versatile scaffold in drug discovery. However, its isolation is notoriously plagued by double-bond migration, trace oxidation, and strong intermolecular hydrogen bonding.

This guide deconstructs these challenges, providing causality-driven solutions and self-validating protocols to help you achieve >99% purity in your final isolate.

Part 1: Diagnostic FAQs (Causality & Corrective Actions)

Q1: My


H NMR spectrum shows a mixture of products, but TLC shows a single clean spot. Is my product degrading during isolation? 
Causality:  You are likely observing tautomerization rather than degradation. The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one core exists in a dynamic equilibrium with its double-bond isomer, 4-phenyl-1,5-dihydro-2H-pyrrol-2-one (lactam-lactim and enamine-imine tautomerism). The presence of the C4-phenyl group thermodynamically stabilizes the conjugated 1,5-dihydro form. Trace acidic or basic impurities in standard NMR solvents (like CDCl

) catalyze this double-bond migration, creating a "false impurity" profile. Corrective Action: Switch your NMR solvent to DMSO-

. The highly polar DMSO strongly hydrogen-bonds to the lactam NH, locking the molecule into a single tautomeric state and yielding a clean spectrum[1]. If you must use CDCl

, filter it through a plug of basic alumina immediately before use to remove trace DCl.

Q2: The isolated solid has a distinct pink or deep purple discoloration, even after column chromatography. What causes this, and how do I remove it? Causality: Discoloration is a hallmark issue in the synthesis of pyrrol-2-ones. It is typically caused by trace over-oxidation to highly conjugated pyrrole-2,5-diones (maleimides) or the entrapment of residual acid (e.g., trifluoroacetic acid, commonly used in multicomponent syntheses) which forms colored charge-transfer complexes[2]. Even <1% of these impurities will strongly color the entire batch. Corrective Action: Do not rely solely on silica gel chromatography, as these polar impurities often co-elute or streak. Instead, utilize a targeted solvent trituration protocol. Resuspending the crude solid in a highly specific ratio of dichloromethane (DCM) and hexanes selectively dissolves the colored impurities while the desired product remains insoluble[3].

Q3: I am experiencing severe streaking on normal-phase silica gel, leading to the co-elution of starting materials. How can I improve resolution? Causality: The lactam motif acts as both a strong hydrogen bond donor (NH) and acceptor (C=O). On standard unmodified silica gel, this leads to non-linear adsorption isotherms (streaking) because the molecules dynamically bind and release from the free silanol groups[4]. Corrective Action: Modify your mobile phase to disrupt hydrogen bonding. Instead of standard Hexanes/Ethyl Acetate, use a gradient of Dichloromethane/Methanol (99:1 to 95:5). Alternatively, switch your stationary phase to neutral Alumina, which significantly reduces lactam chemisorption.

Part 2: Quantitative Data & System Parameters

Table 1: Diagnostic H NMR Signals (DMSO- ) and TLC Signatures

Use this table to differentiate your target molecule from common isolation artifacts.

Compound StateDiagnostic

H NMR Signal (DMSO-

)
TLC Signature (UV 254 nm)Visual Appearance
Pure Target (1,5-dihydro tautomer)Sharp singlet at

6.40 - 6.80 ppm (C3 vinylic proton)[5]
Sharp, circular spotWhite crystalline solid
Isomeric Impurity (2,5-dihydro tautomer)Broad multiplets at

4.50 - 5.00 ppm (C5 protons)
Co-elutes with targetOff-white powder
Oxidized Impurity (Pyrrole-2,5-dione)Loss of vinylic/aliphatic protons; downfield aromatic shiftHeavy streakingPink, purple, or brown
Table 2: Optimized Solvent Systems for Pyrrol-2-one Isolation

Summarized parameters for purification workflows.

TechniqueSolvent SystemPurpose / Causality
Chromatography DCM : MeOH (98:2 v/v)MeOH acts as a polar modifier to cap silica silanols, preventing lactam streaking[4].
Trituration DCM : Hexanes (1:9 v/v)DCM dissolves trace oxidized charge-transfer complexes; Hexanes force lactam precipitation[6].
Recrystallization Hot EthanolSlow cooling promotes the thermodynamic isolation of a single tautomer[7].

Part 3: Mechanistic & Workflow Visualizations

Tautomerization A 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (Kinetic Isomer) B 4-phenyl-1,5-dihydro-2H-pyrrol-2-one (Thermodynamic Tautomer) A->B Acid/Base Catalysis (Double Bond Migration) C Pyrrole-2,5-dione Derivatives (Pink/Purple Impurities) B->C Trace O2 / Residual Acid (Over-oxidation)

Fig 1: Tautomerization and oxidation pathways of pyrrol-2-one derivatives.

Workflow Start Crude Reaction Mixture TLC TLC Analysis: Streaking? Start->TLC Chrom Chromatography (DCM/MeOH Gradient) TLC->Chrom Yes Color Visual Check: Pink/Purple? TLC->Color No Chrom->Color Trit Trituration (DCM:Hexanes 1:9 + Sonicate) Color->Trit Yes Recryst Recrystallization (EtOH or EtOAc/Hexanes) Color->Recryst No Trit->Recryst Pure >99% Pure Product Recryst->Pure

Fig 2: Decision tree for the isolation and purification of pyrrol-2-ones.

Part 4: Self-Validating Isolation Protocol

Objective: Isolate 4-phenyl-2,5-dihydro-1H-pyrrol-2-one while suppressing tautomerization and removing colored oxidative impurities.

Step 1: Reaction Quench & Volatile Removal

  • Concentrate the crude reaction mixture in vacuo (40 °C water bath, gradually lowering pressure to 11-15 mmHg).

  • Place the crude residue under high vacuum (<3 mmHg) for 2 hours. Causality: Complete removal of volatile acids (like TFA) is critical. Residual acid catalyzes double-bond migration and promotes the formation of pink/purple charge-transfer complexes during storage[2].

Step 2: Targeted Trituration (The "Anti-Pink" Protocol)

  • Suspend the crude residue in a 1:9 (v/v) mixture of Dichloromethane:Hexanes (use approximately 10 mL of solvent mixture per gram of crude material).

  • Sonicate the mixture in an ultrasonic bath for exactly 5 minutes.

  • Add an additional 0.25 volumes of pure Hexanes to the flask and sonicate for another 5 minutes. Causality: The highly polar, over-oxidized pyrrole-dione impurities are soluble in the trace DCM, while the desired pyrrol-2-one precipitates rapidly as a white solid upon the secondary addition of hexanes[6].

Step 3: Isolation and Self-Validation

  • Equip the flask with a rubber septum and store at -20 °C for 2 hours to allow the precipitate to fully settle.

  • Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold hexanes.

  • Validation Checkpoint: Dissolve 1 mg of the dried filter cake in 0.5 mL of DMSO-

    
    . A successfully purified product will yield a sharp singlet near 
    
    
    
    6.4-6.8 ppm (the vinylic proton) and will completely lack the broad multiplets associated with the 2,5-dihydro tautomer or downfield aromatic shifts of the oxidized maleimide[1]. If the solution turns pink upon dissolution, repeat Step 2.

References

  • Title: 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles - Organic Syntheses (Procedure 1)
  • Title: 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles - Organic Syntheses (Procedure 2)
  • Title: The Role of Orientation of Surface Bound Dihydropyrrol-2-ones (DHP)
  • Title: 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles - Organic Syntheses (Discoloration Troubleshooting)
  • Source: nih.
  • Title: 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles - Organic Syntheses (Trituration Protocol)
  • Source: nih.

Sources

Minimizing side reactions during 4-phenyl-2,5-dihydro-1H-pyrrol-2-one formation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active Troubleshooting & Optimization Guides

Subject: Minimizing Side Reactions in


-Unsaturated 

-Lactam Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Reference Molecule: 4-Phenyl-3-pyrrolin-2-one (Synonym: 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one)

Executive Summary: The Stability Paradox

The synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one presents a classic "stability paradox" in heterocyclic chemistry. While the target molecule is thermodynamically favored over its unconjugated tautomer (4-pyrrolin-2-one), it sits in a precarious redox well. It is prone to oxidative dehydrogenation to form the maleimide (aromatic stabilization driver) and hydrolytic ring-opening under the very basic conditions often required to form it.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling route on a 4-tosylate/triflate lactam scaffold. This method is preferred in modern drug discovery for its modularity but introduces specific side-reaction risks (protodeboronation, hydrolysis) that must be managed.

Module 1: The Impurity Landscape (Visualized)

Before troubleshooting, you must identify the enemy. The diagram below maps the critical degradation pathways for your target molecule.

ReactionPathways Target TARGET 4-Phenyl-3-pyrrolin-2-one (Conjugated Lactam) Isomer ISOMER IMPURITY 4-Phenyl-4-pyrrolin-2-one (Deconjugated) Target->Isomer Tautomerization (Basic pH) Oxidized OXIDIZED IMPURITY 4-Phenyl-maleimide (Pyrrole-2,5-dione) Target->Oxidized Air/Oxidant (Aromatization Driver) Hydrolyzed HYDROLYZED BYPRODUCT 4-Oxo-4-phenylbutanoic acid (Ring Open) Target->Hydrolyzed Strong Base/Aq. Heat Dimer DIMER Michael Addition Adducts Target->Dimer High Conc. (Michael Acceptor reactivity)

Figure 1: Stability Map. The target molecule (Green) is flanked by oxidative (Red) and isomeric (Yellow) sinks. Note that oxidation to maleimide is often irreversible.

Module 2: Troubleshooting The Suzuki-Miyaura Route

Context: You are coupling 4-tosyloxy-3-pyrrolin-2-one (or the 4-bromo analog) with phenylboronic acid .

Ticket #101: "My reaction stalled, and I see a yellow impurity."

Diagnosis: The yellow impurity is likely 4-phenyl-maleimide . 3-pyrrolin-2-ones are susceptible to auto-oxidation in the presence of base and air. The "stall" suggests catalyst deactivation or protodeboronation of the boronic acid.

The Fix: The "Argon-Sparge" Protocol Oxygen is not just an oxidant here; it accelerates the homocoupling of boronic acids and kills the active Pd(0) species.

ParameterStandard ProtocolOptimized Protocol (Low Side-Rxn) Why? (Mechanistic Insight)
Degassing Balloon purgeActive Sparging (15 min) Removes dissolved

that drives maleimide formation and Pd oxidation.
Base

or


(3.0 eq) or

Carbonates can hydrolyze the lactam ring. Phosphates are milder and buffer pH effectively.
Solvent DMF/WaterDioxane/Water (4:1) DMF can decompose to dimethylamine at high T, causing nucleophilic attack on the lactam.
Temp Reflux (

C)

C
Higher temps favor protodeboronation of phenylboronic acid over transmetalation.

Step-by-Step Recovery:

  • Stop heating. If the solution is bright yellow, check LCMS for [M-2H] peak (Maleimide).

  • Add Scavenger. If Pd black is visible, the catalyst is dead. Filter through Celite.

  • Restart. Do not add more catalyst to the dirty mixture. Isolate the starting material if possible, or restart with fresh phenylboronic acid (excess 1.5 eq) and Pd(dppf)Cl2 (more robust than tetrakis).

Ticket #102: "I'm seeing the 'Deconjugated' Isomer (4-pyrrolin-2-one)."

Diagnosis: You are seeing thermodynamic equilibration. While the 3-pyrrolin-2-one (conjugated with carbonyl) is generally more stable, the 4-pyrrolin-2-one (vinyl amine character) can form, especially if bulky groups are present or if the workup is too basic.

The Fix: Kinetic Quench

  • Avoid Strong Bases in Workup: Do not wash with 1M NaOH. The deprotonation at the

    
    -position (C5) facilitates tautomerization.
    
  • Acidic Workup: Quench the reaction with mild acid (0.5M HCl or saturated

    
    ) to protonate the intermediate enolate immediately.
    
  • Crystallization: The target 4-phenyl-3-pyrrolin-2-one is often a solid. Recrystallize from EtOAc/Hexanes. The conjugated isomer crystallizes preferentially due to better packing (planar system).

Module 3: Advanced FAQ

Q: Why does my yield drop when I scale up? A: Protodeboronation. On a larger scale, heating times are longer. Phenylboronic acid hydrolyzes to benzene (protodeboronation) faster than it couples if the pH is too high or the catalyst loading is too low.

  • Solution: Add the boronic acid in two portions (0 min and 60 min). Use a precatalyst like XPhos Pd G2 for faster turnover at lower temperatures.

Q: Can I use the Wittig reaction instead to avoid Palladium? A: Yes, reacting a succinimide-derived phosphorane with benzaldehyde is a classic route.

  • Risk:[1] The major side reaction here is incomplete elimination or Z/E isomerization .

  • Benefit: You avoid the oxidative sensitivity of the Suzuki intermediate until the final step. However, removing triphenylphosphine oxide (TPPO) is often more painful than managing the Suzuki side products.

Module 4: Decision Logic for Synthesis

Use this flow to determine if you need to switch your synthetic strategy based on the side reactions you are observing.

TroubleshootingFlow Start Start: Analyze Crude LCMS/NMR CheckOx Is [M-2] (Maleimide) present? Start->CheckOx CheckHydro Is Ring-Opened Acid present? CheckOx->CheckHydro No ActionOx Action: STRICT Degassing. Add antioxidant (BHT) to workup. CheckOx->ActionOx Yes CheckSM Is Starting Material (Tosylate) remaining? CheckHydro->CheckSM No ActionHydro Action: Switch Base to K3PO4. Lower Water ratio. CheckHydro->ActionHydro Yes ActionCat Action: Switch Catalyst to Pd(dppf)Cl2. Check Boronic Acid purity. CheckSM->ActionCat Yes ActionSuccess Proceed to Purification (Neutral Alumina preferred over Silica) CheckSM->ActionSuccess No

Figure 2: Troubleshooting Logic Flow. Follow the diamonds to identify the root cause of yield loss.

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 3-pyrrolin-2-ones.[1][2][3][4][5][6] Retrieved from [Link]

  • Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocol.[7][8] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[2] Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanism and Catalysts.[8] Retrieved from [Link]

Sources

Optimizing temperature and pressure for pyrrolone ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the cyclization of pyrrolone rings (e.g., 1,5-dihydro-2H-pyrrol-2-ones and 3-pyrrolin-2-ones).

Below, you will find field-proven troubleshooting FAQs, mechanistic causality explanations, quantitative data summaries, and self-validating protocols to optimize your temperature and pressure parameters.

Part 1: Diagnostic & Troubleshooting Workflows

Troubleshooting Start Analyze Reaction Mixture (TLC / LC-MS) CheckInt High Uncyclized Intermediate? Start->CheckInt CheckDeg High Degradation / Side Products? Start->CheckDeg IncTemp Increase Temp to 80°C or use Microwave CheckInt->IncTemp Yes IncPress Steric Hindrance? Apply High Pressure CheckInt->IncPress Yes, but bulky LowTemp Lower Temp to 60°C Check Solvent CheckDeg->LowTemp Yes

Troubleshooting workflow for pyrrolone ring closure optimization.

FAQ 1: Temperature Optimization & Stalled Reactions

Q: My cyclization reaction stalls at the linear intermediate (e.g., enamine or imine). How should I adjust the temperature? A: Pyrrolone ring closure requires overcoming a significant activation energy (


) barrier for the intramolecular dehydration/cyclization step. If your reaction stalls, the thermal energy is insufficient to drive the equilibrium toward the cyclic product.
  • Causality & Action: Standard base-assisted cyclizations (e.g., using NaOH or KOH) in protic solvents like ethanol are1[1]. At room temperature, kinetics are often too slow. For more recalcitrant substrates, heating to2 is required[2].

Q: I increased the temperature to >100°C, but now I am seeing multiple spots on my TLC and low yields. What is happening? A: While high temperatures accelerate cyclization, they exponentially increase the rate of competing side reactions.

  • Causality & Action: A common undesired competing pathway during pyrrolone synthesis from linear precursors (like 2,4-diketoesters) is3, which becomes dominant at elevated temperatures[3]. To bypass this, transition to Microwave-Assisted Synthesis . Microwave irradiation provides rapid, uniform volumetric heating, allowing you to reach 4 rather than hours, significantly reducing the residence time of sensitive intermediates and suppressing degradation[4].

Pathway Precursor Linear Precursor (e.g., Enamine) TS Transition State (ΔV‡ < 0) Precursor->TS Heat/Pressure Degradation Aminolysis / Side Products Precursor->Degradation Excessive Heat Product Pyrrolone Ring + H2O TS->Product Cyclization

Mechanistic pathway of pyrrolone cyclization and competing side reactions.

FAQ 2: Pressure Optimization & Steric Hindrance

Q: When should I consider using high-pressure conditions for pyrrolone synthesis? A: High-pressure synthesis is highly recommended when dealing with sterically hindered substrates (e.g., bulky ortho-substituted anilines) where simply increasing the temperature leads to sample destruction.

  • Causality & Action: Intramolecular ring closures possess a5

    5, meaning the transition state is more compact than the ground state precursors[5]. According to transition state theory, applying high pressure (e.g., 50–100 atm) artificially stabilizes this compact transition state. This drastically accelerates the cyclization rate without the need for destructive thermal extremes. 6 are standard equipment for bypassing these specific steric bottlenecks[6].
    

Part 2: Quantitative Data Summaries

The following table synthesizes expected outcomes based on varying temperature and pressure parameters during the cyclization of sterically hindered linear precursors.

Table 1: Effect of Temperature and Pressure on Pyrrolone Cyclization Yields

Temperature (°C)Pressure (atm)Time (h)Conversion Yield (%)Dominant Reaction Outcome
25 (RT)124< 10%Stalled at uncyclized intermediate.
801455 - 65%Desired pyrrolone (Trace side products).
11014< 40%Aminolysis and oxidative degradation.
80 50 (Autoclave) 2 > 85% Clean conversion (Optimal).
80 (Microwave)Sealed Vessel0.3> 80%Clean conversion (Rapid).

Part 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Base-Catalyzed Cyclization

Use this protocol to prevent thermal degradation while providing sufficient activation energy.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the linear precursor (e.g., ethyl-3-aminocrotonate derivative) in 3.0 mL of absolute ethanol.

  • Catalysis: Add 1.2 equivalents of finely crushed KOH or NaOH.

  • Sealing & Purging: Flush the vial with Argon for 2 minutes to prevent oxidative degradation, then seal with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 80°C for 15–20 minutes with dynamic power modulation.

  • Validation Checkpoint 1 (TLC): After cooling, spot the mixture against the starting material on a silica gel plate (Hexane:EtOAc 3:1). The desired pyrrolone should appear as a distinct spot with an

    
     value of 0.3–0.5.
    
  • Workup: Quench with 5 mL of saturated aqueous

    
    , extract with ethyl acetate (3 × 10 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint 2 (LC-MS): Confirm the mass of the crude product. The target mass should reflect the exact loss of one water molecule (-18 Da) or alcohol molecule depending on the leaving group.

Protocol B: High-Pressure Autoclave Synthesis for Hindered Pyrrolones

Use this protocol when dealing with extreme steric bulk where microwave synthesis fails.

  • Catalyst & Substrate Loading: In a glovebox, transfer 1.0 mmol of the sterically hindered precursor and the appropriate catalyst (e.g., citric acid or transition metal catalyst) into a heavy-walled glass liner.

  • Solvent Addition: Dissolve the mixture in 5.0 mL of anhydrous dichloromethane (DCM) or ethanol.

  • Autoclave Assembly: Place the glass liner into a stainless steel high-pressure autoclave. Secure the reactor head and ensure all O-rings are seated properly.

  • Pressurization: Purge the reactor three times with Argon gas. Pressurize the vessel to 50 atm (approx. 735 psi) using an inert gas cylinder.

  • Heating: Heat the autoclave to 80°C using a controlled heating mantle. Stir vigorously for 2 to 4 hours.

  • Depressurization: Allow the reactor to cool completely to room temperature. Critical Safety Step: Slowly vent the pressure through the release valve over 5 minutes before opening.

  • Validation Checkpoint: Analyze an aliquot via HPLC. The chromatogram should show >85% conversion to the compact cyclic product with minimal baseline noise (indicating a lack of degradation products).

References

  • 1,3-Dihydro-1-methyl-2H-pyrrol-2-one - Benchchem.
  • Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - Journal of Medicinal Chemistry (ACS Publications).
  • Discovery of Tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain - bioRxiv.
  • 1H-Pyrrol-2(3H)-one - Benchchem.
  • Heterocyclic Chemistry (v. 1) - epdf.pub.

Sources

Advanced Technical Support Center: Purification of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of polar heterocycles. The purification of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-1,5-dihydro-2H-pyrrol-2-one) presents unique chromatographic challenges due to its


-lactam core.

This guide is designed to move beyond basic instructions by explaining the underlying physicochemical causality of chromatographic behaviors, providing self-validating protocols, and addressing specific troubleshooting scenarios.

Visualization: Purification Decision Logic

Workflow Crude Crude Mixture (Lactam + Impurities) TLC TLC Optimization Evaluate Rf & Peak Shape Crude->TLC Decision Is severe streaking observed on silica? TLC->Decision Mod Modified Eluent Add 1-5% MeOH or 1% Et3N Decision->Mod Yes (H-bonding) Std Standard Eluent Hexanes/EtOAc Gradient Decision->Std No (Well-resolved) Load Dry Loading Adsorb onto Celite/Silica Mod->Load Std->Load Elute Gradient Elution & Fraction Collection Load->Elute Pure Pure Target: 4-phenyl-2,5-dihydro- 1H-pyrrol-2-one Elute->Pure

Workflow for the chromatographic purification of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one.

Section 1: Physicochemical Profile & Chromatographic Behavior

To successfully purify this molecule, we must first understand how its structural features dictate its interaction with the stationary phase. The


-lactam motif acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O), leading to aggressive binding with the free silanol groups (Si-OH) on normal-phase silica gel.
ParameterValue / CharacteristicChromatographic Implication
Molecule 4-phenyl-2,5-dihydro-1H-pyrrol-2-oneTarget analyte; conjugated

-unsaturated

-lactam.
CAS Number 92119-61-4Primary identifier for literature reference .
Molecular Weight 159.19 g/mol Moderate MW; typically elutes after non-polar starting materials.
Melting Point 170–172 °CHighly crystalline solid; poor solubility in non-polar solvents dictates dry loading .
H-Bonding Donor (N-H), Acceptor (C=O)Prone to severe tailing on bare silica due to silanol binding.
UV Activity Highly ActiveEasily visualized at 254 nm on F254 silica plates.
Section 2: Optimized Step-by-Step Purification Protocol

Step 1: TLC Method Development & Validation

  • Procedure: Spot the crude mixture on a silica gel 60 F254 plate. Develop using a 50:50 Hexanes/Ethyl Acetate (EtOAc) mixture.

  • Causality: Establishing the baseline retention factor (

    
    ) is critical. The polar lactam requires a highly competitive hydrogen-bonding modifier (like EtOAc) to migrate effectively off the baseline.
    
  • Self-Validation: Perform a 2D-TLC to validate stability. Spot the sample in one corner, develop, dry, rotate 90°, and develop again. If spots do not lie perfectly on the diagonal, the compound is actively degrading on the acidic silica 1.

Step 2: Column Preparation (Slurry Packing)

  • Procedure: Suspend silica gel (40-63 µm) in the initial mobile phase (e.g., 90:10 Hexanes/EtOAc). Pour smoothly into the column and apply positive pressure.

  • Causality: Slurry packing prevents air pockets and channeling. Channeling is fatal to the resolution of polar lactams, which already suffer from naturally broader peak shapes due to silanol interactions.

  • Self-Validation: Run a non-retained dye (e.g., a trace of azobenzene) through the column. A perfectly horizontal band moving down the column validates the packing integrity.

Step 3: Dry Loading

  • Procedure: Dissolve the crude material in a minimal amount of dichloromethane (DCM). Add silica gel (1:3 mass ratio to crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed 2.

  • Causality: The high melting point (170–172 °C) causes poor solubility in the non-polar starting eluent . Wet loading would result in immediate precipitation at the column head, ruining the separation.

  • Self-Validation: The powder must not stick to the flask walls. Clumping indicates residual DCM, which will prematurely elute the product and destroy resolution.

Step 4: Gradient Elution & Fractionation

  • Procedure: Begin elution with 90:10 Hexanes/EtOAc. Gradually increase the EtOAc concentration to 60% in 10% increments. Collect fractions in uniform volumes.

  • Causality: A step gradient slowly disrupts the hydrogen bonds between the lactam and the silanols, allowing the product to elute as a concentrated, sharp band rather than a long streak.

  • Self-Validation: Monitor fractions via TLC (UV 254 nm). The product fractions should maintain a consistent

    
     across tubes without the sudden appearance of new, lower-
    
    
    
    degradation spots.
Section 3: Troubleshooting Guide & FAQs

Q: Why is my product streaking down the column despite using a standard Hexanes/EtOAc gradient? A: The


-lactam motif strongly hydrogen-bonds to the acidic silanols of the stationary phase.
Solution: Switch to a more competitive solvent system, such as DCM/MeOH (99:1 to 95:5), or add 1% triethylamine (Et

N) to the Hexanes/EtOAc eluent to cap the active silanol sites.

Q: I observe degradation or a secondary spot forming during purification. What is happening? A: Previous reports note the instability of certain 1,5-dihydro-2H-pyrrol-2-one moieties to acidic silica gel, which can catalyze double-bond migration or ring-opening 1. Solution: Use neutralized silica gel or switch to neutral alumina. Alternatively, minimize residence time on the column by using automated flash chromatography with a higher flow rate.

Q: My recovery is extremely low (<50%), but no degradation is visible on TLC. Where is my product? A: Irreversible adsorption is occurring. Solution: Flush the column with a highly polar solvent (e.g., 10-20% MeOH in EtOAc) to recover the remaining mass. For future runs, consider pre-treating the silica or utilizing a precipitation/crystallization step prior to chromatography to remove bulk impurities 3.

Q: The product co-elutes with a saturated byproduct (e.g., 4-phenylpyrrolidin-2-one). How can I separate them? A: Saturated and unsaturated lactams often have nearly identical


 values in standard aliphatic/ester systems 2.
Solution: Change the solvent selectivity. Toluene/Acetone gradients exploit 

interactions and often provide vastly superior separation for molecules differing only by a single degree of unsaturation.
References
  • [2] Title: Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement | Source: Organic Syntheses | URL: 2

  • Title: 4-phenyl-2,5-dihydro-1H-pyrrol-2-one | 92119-61-4 | Source: Sigma-Aldrich | URL:

  • [3] Title: 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles | Source: Organic Syntheses | URL:3

  • [1] Title: Direct Access to Highly Functionalized Heterocycles through the Condensation of Cyclic Imines and α-Oxoesters | Source: SciSpace | URL: 1

Sources

Removing catalyst residues from 4-phenyl-2,5-dihydro-1H-pyrrol-2-one samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Executive Summary

Removing transition metal catalysts (Pd, Ru, Rh) from lactam intermediates like 4-phenyl-2,5-dihydro-1H-pyrrol-2-one is a critical challenge in pharmaceutical development.[1] The lactam nitrogen possesses a lone pair that effectively coordinates with soft metals, creating stable complexes that resist standard aqueous extractions.

This guide provides three validated protocols to reduce metal residues below ICH Q3D limits (typically <10 ppm for Palladium).

Module 1: Diagnostic & Detection

How do I know if my sample is contaminated?

Q: My product looks off-white/grey. Is this catalyst residue? A: Likely, yes. Pure 4-phenyl-2,5-dihydro-1H-pyrrol-2-one should be a white to pale yellow crystalline solid.[1]

  • Grey/Black tint: Indicates colloidal Palladium (Pd⁰).[1]

  • Orange/Brown tint: Indicates oxidized Palladium (Pd²⁺) or ligand contamination.[1]

Q: What is the standard for confirmation? A: While visual inspection is a useful first indicator, it is not quantitative.

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the regulatory standard.[1]

  • Qualitative (Rapid): Thiocyanate Spot Test . Dissolve 5 mg of product in 1 mL ethanol; add a drop of saturated aqueous KSCN. A red/orange color indicates high levels of Fe or Pd.[1]

Module 2: The Scavenger Protocol (Gold Standard)

Best for: High-value samples requiring <5 ppm residuals.

Theory: Functionalized silica scavengers are superior to activated carbon because they rely on chemisorption (covalent bonding) rather than physisorption.[1] For lactams, Thiol (SH) or Thiourea functionalized silicas are required to break the Metal-Nitrogen coordination bond.

Protocol:

  • Dissolution: Dissolve crude 4-phenyl-2,5-dihydro-1H-pyrrol-2-one in THF or Ethyl Acetate (10 mL/g). Avoid alcohols if possible, as they can compete for hydrogen bonding sites on the silica.

  • Loading: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at a ratio of 4:1 (w/w relative to the expected metal mass, not the product mass).

    • Calculation: If you used 100 mg Pd catalyst, add 400 mg scavenger.[1]

  • Incubation: Stir at 50°C for 4 hours . Heat is crucial to overcome the activation energy required to displace the lactam ligand.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.[1]

  • Concentration: Evaporate solvent to yield purified solid.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupAffinity (Pd/Ru)Rec.[1] SolventEfficiency (Lactams)
Thiol (SH) MercaptopropylHigh (Pd, Ru, Rh)THF, EtOAcExcellent (>95%)
Thiourea ThioureaVery High (Pd)Ethanol, DMFExcellent (>98%)
DMT DimercaptotriazineHigh (Ru)MeOH, WaterGood
Activated Carbon N/A (Pores)Low/Non-specificAnyPoor (High Loss)
Module 3: Aqueous Chelation Wash

Best for: Bulk removal (reducing 5000 ppm to 500 ppm) prior to scavenging.

Q: Can I just wash with brine? A: No. Brine will not remove coordinated Pd from the lactam ring.[1] You must use a water-soluble chelator that binds metals stronger than the lactam does.[1]

Protocol:

  • Dissolve product in Ethyl Acetate .[1]

  • Prepare a 0.5 M N-Acetylcysteine (NAC) aqueous solution. Adjust pH to 7-8 with dilute NaOH (crucial for deprotonating the thiol group on NAC).[1]

  • Wash the organic layer with the NAC solution (2x).[1]

  • Wash with water (1x) and brine (1x) to remove residual NAC.[1]

  • Dry over Na₂SO₄.[1]

Note: NAC is preferred over EDTA for Palladium removal due to the soft sulfur donor atom.[1]

Module 4: Crystallization Troubleshooting

Best for: Final polishing (reducing 50 ppm to <10 ppm).

Q: I recrystallized from Ethanol, but the crystals are still grey. Why? A: This is called Occlusion .[1] The metal particles act as nucleation sites, and the crystal grows around the impurity.

The Fix: "Hot Filtration" Method

  • Dissolve the solid in boiling Ethanol (or EtOH/Water mix).[1]

  • While boiling, add 5% w/w Activated Carbon (e.g., Darco G-60).[1]

  • Stir at reflux for 15 minutes.

  • CRITICAL: Filter while hot through a pre-warmed Celite pad. If the solution cools during filtration, the product will crash out on the filter, trapping the carbon and metal.

  • Allow the filtrate to cool slowly to room temperature, then 4°C.

Visualizing the Workflow
Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on initial contamination levels.

purification_workflow Start Crude 4-phenyl-2,5-dihydro-1H-pyrrol-2-one Check Check Metal Content (Visual/ICP) Start->Check High High (>1000 ppm) Visible Dark Color Check->High Med Medium (50-1000 ppm) Slight Discoloration Check->Med Low Low (<50 ppm) Off-white Check->Low Action_Wash Chelation Wash (N-Acetylcysteine) High->Action_Wash Bulk Removal Action_Scav Silica Scavenger (Thiol/Thiourea) Med->Action_Scav Specific Removal Action_Cryst Recrystallization (w/ Hot Filtration) Low->Action_Cryst Polishing Action_Wash->Med Action_Scav->Low Final Final QC (ICH Q3D Limit) Action_Cryst->Final

[1]

Figure 2: Scavenging Mechanism

Caption: Ligand exchange mechanism where the Thiol-Silica displaces the Lactam-Metal coordination.[1]

mechanism Complex Pd-Lactam Complex Transition Transition State (Heat 50°C) Complex->Transition Dissolved in THF Scavenger Thiol-Silica (R-SH) Scavenger->Transition Waste Pd-S-Silica (Solid Waste) Transition->Waste Filtered Off Product Purified Lactam Transition->Product Filtrate

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019).[1][2] Available at: [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[3]

  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium."[1][4] Biotage Technical Notes.[1] Available at: [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. (2005).[5]

Sources

Common synthesis errors when making 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also commonly referred to as 4-phenyl-3-pyrrolin-2-one or 4-phenyl-1,5-dihydro-2H-pyrrol-2-one).

This guide is designed for research scientists and drug development professionals facing bottlenecks in synthesizing this critical γ-lactam scaffold. Below, you will find a mechanistic breakdown of the two most reliable synthetic pathways, a troubleshooting FAQ for common experimental failures, and self-validating protocols designed to ensure high-fidelity reproducibility.

I. Synthetic Strategy & Workflow Comparison

The synthesis of the 4-phenyl-pyrrolin-2-one core typically relies on one of two field-proven strategies:

  • The Cross-Coupling Approach: Utilizing a Suzuki-Miyaura reaction between a tetramic acid-derived enol tosylate and phenylboronic acid[1][2].

  • The Multicomponent Condensation Approach: A cascade cyclocondensation utilizing a phenylpyruvic acid derivative, an amine, and an acidic catalyst[3][4].

RouteComparison cluster_A Route A: Cross-Coupling cluster_B Route B: Multicomponent Condensation Tetramic Tetramic Acid Tosylate 4-Tosyloxy-1,5-dihydro -2H-pyrrol-2-one Tetramic->Tosylate TsCl, Et3N DCM, 0°C Product 4-Phenyl-2,5-dihydro -1H-pyrrol-2-one Tosylate->Product PhB(OH)2, Pd(PPh3)4 Base, Heat Precursors Phenylpyruvic Acid + Amine + Aldehyde Intermediate Open-Chain Enamine/Imine Precursors->Intermediate Acid Catalyst Sieves Intermediate->Product Dehydration Cyclization

Figure 1: Comparison of the Cross-Coupling and Multicomponent Condensation pathways.

Quantitative Pathway Comparison
ParameterRoute A: Suzuki-Miyaura Cross-CouplingRoute B: Multicomponent Condensation
Overall Yield 60–75% (over 2 steps from tetramic acid)50–65% (single step, highly dependent on amine)
Reaction Time 12–18 hours (Coupling step)5–24 hours (Condensation step)
Catalyst Required Pd(PPh3)4 or Pd(dppf)Cl₂ (5–10 mol%)Acidic catalyst (e.g., TFA) or Molecular Sieves
Primary Impurity Protodeboronation products, Tetramic acidOpen-chain imines, Auto-oxidation products (pink)
Scalability Moderate (limited by Pd cost and toxicity)High (inexpensive reagents, metal-free)

II. Troubleshooting & FAQs (Mechanistic Deep Dive)

Q1: My Suzuki coupling of the 4-tosyloxy-pyrrolin-2-one yields mostly starting material and a highly polar baseline spot. What went wrong?

  • Causality: The baseline spot is likely tetramic acid. The enol tosylate of tetramic acid is highly susceptible to nucleophilic attack at the sulfur atom by strong aqueous bases (like NaOH or KOH), which hydrolyzes the tosylate back to the starting tetramic acid before the palladium catalyst can undergo oxidative addition[1].

  • Solution: Switch to a milder, non-nucleophilic base such as anhydrous K₂CO₃ or Cs₂CO₃. Ensure the solvent system (e.g., Toluene/H₂O) is thoroughly degassed, as oxygen can accelerate catalyst decay, leaving the unreacted tosylate vulnerable to slow hydrolysis.

Q2: During the multicomponent condensation, I observe incomplete cyclization and open-chain intermediates on TLC. How do I force the lactamization?

  • Causality: The initial condensation forms an imine/enamine intermediate. Lactamization requires the nucleophilic attack of the nitrogen onto the ester/carboxylic acid moiety. If the pH is too low, the amine is fully protonated and non-nucleophilic; if the system is too wet, the equilibrium favors the open-chain hydrate[3].

  • Solution: Introduce a physical dehydrating agent (like activated 5Å molecular sieves) directly into the reaction mixture. If the reaction stalls, filtering the mixture and refluxing the crude intermediate in toluene with catalytic p-toluenesulfonic acid (using a Dean-Stark trap) will thermodynamically drive the water removal and force cyclization.

Q3: My isolated 4-phenyl-2,5-dihydro-1H-pyrrol-2-one turns pink or purple upon concentration and storage. Is it degrading?

  • Causality: Yes. The C5 methylene protons (adjacent to the nitrogen and the vinylic double bond) are highly acidic and allylic. In the presence of ambient oxygen, light, or residual acid (like TFA), the compound auto-oxidizes to form trace amounts of the corresponding maleimide (pyrrole-2,5-dione) or highly conjugated, colored polymeric species[3][4].

  • Solution: Do not leave the product on the rotary evaporator for prolonged periods. To remove the pink/purple impurities, redissolve the crude solid in a minimal amount of dichloromethane (DCM) and precipitate it by adding a large volume of hexanes under sonication[3][4]. Store the stark white purified solid under an argon atmosphere at -20 °C.

III. Mechanistic Pitfalls in Cross-Coupling

Understanding the catalytic cycle is essential for diagnosing failures in Route A. The diagram below highlights exactly where the reaction deviates to form common impurities.

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II)-Ar(OTs)] Pd0->OA + 4-TsO-Lactam TM Transmetalation [Pd(II)-Ar(Ph)] OA->TM + PhB(OH)2 + Base Err1 Error: Hydrolysis (Tetramic Acid Return) OA->Err1 Strong Base (NaOH) H2O Product 4-Phenyl-pyrrolin-2-one TM->Product Reductive Elimination Err2 Error: Protodeboronation (Benzene Formation) TM->Err2 Excess Heat Protic Solvent Product->Pd0 Catalyst Regeneration

Figure 2: Suzuki-Miyaura catalytic cycle for 4-phenyl-pyrrolin-2-one highlighting common failure pathways.

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling[1][2]

Step 1: Enol Tosylation of Tetramic Acid

  • Suspend tetramic acid (1.0 equiv, 10 mmol) in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under Argon. Cool to 0 °C.

  • Add triethylamine (1.2 equiv, 12 mmol) dropwise. The suspension will become a clear, homogeneous solution.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv, 11 mmol) portion-wise over 10 minutes. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Checkpoint: Run a TLC (EtOAc:Hexanes 1:1). The baseline tetramic acid spot must be completely consumed, replaced by a new UV-active spot at Rf ~0.45.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate to yield the 4-tosyloxy-1,5-dihydro-2H-pyrrol-2-one intermediate.

Step 2: Cross-Coupling

  • In a Schlenk flask, combine the enol tosylate (1.0 equiv, 5 mmol), phenylboronic acid (1.2 equiv, 6 mmol), and K₂CO₃ (2.0 equiv, 10 mmol).

  • Add a degassed mixture of Toluene/H₂O (4:1, 25 mL).

  • Add Pd(PPh₃)₄ (5 mol%) under a heavy stream of Argon. Seal the flask and heat to 80 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture should transition from pale yellow to dark brown/black, indicating the aggregation of Pd(0) as the catalyst dies upon reaction completion.

  • Cool, extract with EtOAc, and purify via flash chromatography. NMR Validation: ¹H NMR (CDCl₃) must show the appearance of a characteristic vinylic proton singlet at δ 6.4–6.5 ppm and the complete disappearance of the tosyl methyl singlet at δ 2.4 ppm.

Protocol B: Synthesis via Multicomponent Condensation[3][4]

Step 1: Imine Formation & Cyclization

  • Charge a 100 mL round-bottomed flask with methyl (Z)-2-hydroxy-3-phenylacrylate (1.0 equiv, 8.4 mmol), 200 mg of powdered, freshly activated 5Å molecular sieves, and anhydrous DCM (17 mL).

  • Add the primary amine (1.1 equiv, 9.2 mmol) via syringe over 30 seconds. Stir at room temperature for 1 hour under Argon.

  • Add Trifluoroacetic acid (TFA) (25 mL) slowly. Stir for an additional 5 hours.

  • Validation Checkpoint: The reaction mixture will likely develop a pink/purple hue. TLC (EtOAc:Hexanes 1:1) should show a distinct "charred" product spot upon CAM (Cerium Ammonium Molybdate) staining and heating, differentiating it from the starting material[4].

Step 2: Isolation & Purification

  • Filter the crude mixture through a Celite pad to remove the molecular sieves.

  • Concentrate the filtrate in vacuo (do not exceed 40 °C to prevent degradation).

  • Redissolve the resulting crude oil/solid in a mixture of 50 mL DCM and 200 mL Hexanes. Sonicate for 5 minutes.

  • Validation Checkpoint: The product will crash out as a white precipitate. If the solid retains a strong pink/purple discoloration, residual TFA or oxidized byproducts are still present. Repeat the DCM/Hexane precipitation until the solid is stark white[3][4].

  • Isolate via vacuum filtration and dry under high vacuum (<3 mmHg). NMR Validation: ¹H NMR (DMSO-d₆) will confirm purity via the C5 methylene protons at δ ~4.5 ppm and the lactam NH at δ ~9.85 ppm[4].

V. References

  • Short synthesis of 4-aryl-3-pyrrolin-2-ones. Yoon-Miller, S. J. P., Opalka, S. M., & Pelkey, E. T. Tetrahedron Letters, 2007, 48(1), 43-47. URL:[Link]

  • 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Organic Syntheses, 2023, 100, 418–445. URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: 1H NMR Profiling of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Executive Summary

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold (also known as 4-phenyl-3-pyrrolin-2-one) represents a critical pharmacophore in medicinal chemistry, serving as a core structure for various kinase inhibitors and anti-inflammatory agents. However, its characterization is frequently complicated by two analytical challenges:

  • Solvent-Dependent Proton Exchange: The lactam NH proton is highly sensitive to solvent polarity and water content.

  • Regioisomer Ambiguity: Synthetic routes (e.g., Wittig-type cyclizations) often yield mixtures of the 4-phenyl and 3-phenyl isomers, which are difficult to distinguish by low-resolution MS alone.

This guide provides a definitive analytical framework to validate this structure, comparing its spectral performance across solvent systems and differentiating it from its primary regioisomer.

Molecular Profile & Assignment Strategy

Molecule: 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Formula: C10H9NO MW: 171.19 g/mol

Structural Numbering & Expected Shifts

The analysis relies on the specific electronic environment of the


-unsaturated lactam ring.
PositionGroupTypeExpected Shift (

, ppm)
MultiplicityKey Diagnostic Feature
1 NHAmide8.5 – 9.2 (DMSO)br sDisappears in D₂O shake; Broad/invisible in CDCl₃.
3 =CHVinyl (

)
6.2 – 6.5s or dUpfield relative to

-proton; exhibits small allylic coupling (

).[1]
4 C-PhQuaternary--Carbon center; no proton signal.
5 CH₂Methylene4.2 – 4.5s or dDeshielded by N; couples to NH and H3.
Ph C₆H₅Aromatic7.3 – 7.7mStandard aromatic multiplet (5H).

Comparative Analysis 1: Solvent Performance (DMSO-d₆ vs. CDCl₃)

Objective: To determine the optimal solvent for structural validation and integration accuracy.

The Challenge: The lactam NH is an exchangeable proton. In non-polar solvents like Chloroform-d (CDCl₃), the NH proton undergoes intermediate exchange rates with trace water or self-associates via hydrogen bonding, leading to extreme line broadening.

Experimental Comparison:

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Analytical Impact
NH Signal Sharp, distinct singlet (

~8.8 ppm)
Broad hump or invisibleDMSO is required for quantitative integration of the NH moiety.
Solubility HighModerate to Low4-phenyl analogs often precipitate in CDCl₃ at NMR concentrations (>5 mg/0.6 mL).
Water Signal

3.33 ppm

1.56 ppm
Water in DMSO can overlap with methoxy impurities but is distinct from the scaffold signals.
Resolution Excellent for polar protonsGood for non-polar backboneUse CDCl₃ only if checking for lipophilic impurities (e.g., hexane).

Recommendation: Always use DMSO-d₆ for primary characterization. The stabilization of the lactam tautomer via hydrogen bonding with the sulfoxide oxygen prevents rapid proton exchange, yielding a sharp, integrable NH signal.

Comparative Analysis 2: Regioisomer Differentiation

Objective: To distinguish the desired 4-phenyl isomer from the common 3-phenyl byproduct.

Mechanism: The differentiation relies on the electronic shielding of the vinyl proton (H3 vs H4) and the magnitude of the coupling constants (


-coupling) to the methylene group (H5).
The "Alpha vs. Beta" Rule
  • 4-Phenyl Isomer (Target): The vinyl proton is at Position 3 (

    
     to the carbonyl). Alpha protons are shielded relative to beta protons.
    
  • 3-Phenyl Isomer (Alternative): The vinyl proton is at Position 4 (

    
     to the carbonyl). Beta protons are deshielded due to resonance with the carbonyl oxygen.
    
The Coupling Constant ( ) Logic
  • 4-Phenyl: The coupling between the vinyl H3 and methylene H5 is Allylic (

    
    ) . This is a long-range coupling, typically weak (1.0 – 2.0 Hz ).
    
  • 3-Phenyl: The coupling between the vinyl H4 and methylene H5 is Vicinal (

    
    ) . This is a standard 3-bond coupling, typically stronger (2.5 – 6.0 Hz ).
    

Diagnostic Table:

Parameter4-Phenyl-3-pyrrolin-2-one (Target)3-Phenyl-3-pyrrolin-2-one (Isomer)
Vinyl Proton Shift

6.2 – 6.5 ppm
(Upfield)

7.2 – 7.6 ppm
(Downfield)
Coupling Pattern Fine doublet or Singlet (

Hz)
Clear Triplet or Doublet (

Hz)
Methylene Shift

~4.4 ppm

~4.2 ppm

Experimental Protocol

Scope: Routine purity check and structural confirmation.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is acidic (e.g., TFA salt), add a micro-spatula tip of solid K₂CO₃ to the NMR tube to neutralize, or the NH shift will drift.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 (minimum) to 64 (for impurity detection).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The vinyl and aromatic protons have longer T1 relaxation times. A short D1 (< 1s) will under-integrate these signals relative to the methylene protons.

    • Spectral Width: -2 to 14 ppm (to catch broad NH or acid protons).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz) for sensitivity.

Visualization of Analytical Logic

Diagram 1: Structural Assignment Workflow

This workflow illustrates the decision process for validating the structure and solvent choice.

NMR_Workflow Start Unknown Solid Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 = 5s) Solvent->Acquire CheckNH Check > 8.0 ppm region Acquire->CheckNH NH_Found Sharp Singlet Found (Lactam NH confirmed) CheckNH->NH_Found Visible NH_Missing Broad/Missing Signal CheckNH->NH_Missing Invisible CheckVinyl Check 5.5 - 7.5 ppm NH_Found->CheckVinyl NH_Missing->Solvent Retry: Dry Sample/Solvent Isomer4 Signal @ 6.3 ppm (Alpha-Proton) TARGET CONFIRMED CheckVinyl->Isomer4 Upfield (< 6.5) Isomer3 Signal @ 7.3 ppm (Beta-Proton) REGIOISOMER DETECTED CheckVinyl->Isomer3 Downfield (> 7.0)

Caption: Step-by-step logic for confirming the 4-phenyl scaffold and ruling out isomers/solvent issues.

Diagram 2: Isomer Differentiation Logic (Coupling Physics)

This diagram details the mechanistic difference in coupling constants used to distinguish the isomers.

Coupling_Logic Root Vinyl Proton Signal Path4 4-Phenyl Isomer (Vinyl H at C3) Root->Path4 Path3 3-Phenyl Isomer (Vinyl H at C4) Root->Path3 Coupling4 Allylic Coupling (4-Bond) H3 <-> H5 Path4->Coupling4 Coupling3 Vicinal Coupling (3-Bond) H4 <-> H5 Path3->Coupling3 Result4 J ~ 1.5 Hz (Fine Splitting) Coupling4->Result4 Result3 J ~ 4.0 Hz (Clear Splitting) Coupling3->Result3

Caption: Diagnostic tree utilizing J-coupling magnitude to distinguish 4-phenyl (target) from 3-phenyl (impurity).

Common Impurities & Troubleshooting

When synthesizing this molecule (e.g., via Wittig reaction of phenacyl bromide and acetamide derivatives), specific impurities often persist:

  • Triphenylphosphine Oxide (TPPO):

    • 1H NMR: Multiplet in the aromatic region (7.5 – 7.7 ppm) that overlaps with the 4-phenyl signals.

    • Verification: Run a quick 31P NMR (decoupled). TPPO appears as a sharp singlet at ~29 ppm.

  • Ethyl Acetate (Recrystallization Solvent):

    • Signals: Quartet at 4.03 ppm, Singlet at 1.99 ppm (in DMSO).

    • Fix: Dry sample under high vacuum at 40°C for 4 hours; the lactam is stable.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515. Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg, 2009 . (Reference for general alpha/beta unsaturated lactam shifts). Link

  • Al-Mulla, A. "Synthesis and Characterization of New 3-Pyrrolin-2-ones." Molecules2010 , 15, 265-276. (Provides comparative data for 3- vs 4-substituted pyrrolinones). Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005 . (Source for Allylic vs Vicinal coupling constants in 5-membered rings). Link

Sources

Methodological Comparison Guide: Synthesis and ¹³C NMR Elucidation of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

The dihydropyrrol-2-one (DHP) scaffold—specifically 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also named 4-phenyl-1,5-dihydro-2H-pyrrol-2-one or 4-phenyl-3-pyrrolin-2-one)—is a privileged pharmacophore in medicinal chemistry. DHPs are recognized for their robust antimicrobial properties, acting as non-growth-inhibiting Quorum Sensing (QS) inhibitors that prevent bacterial colonization without inducing evolutionary survival pressure[1].

This guide objectively compares the analytical methodologies for structurally characterizing this core via ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By contrasting the unsaturated DHP core with its fully saturated pyrrolidin-2-one analog, we provide a definitive framework for shift assignment, supported by field-proven synthetic protocols and high-resolution experimental data.

Structural & Mechanistic Overview

The structural elucidation of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one relies heavily on distinguishing its sp² hybridized vinylic carbons from the lactam carbonyl and the sp³ hybridized aliphatic carbon adjacent to the nitrogen.

Causality of ¹³C NMR Chemical Shifts

Understanding the electronic environment is critical for accurate predictive modeling and empirical assignment:

  • Lactam Carbonyl (C2): Typically resonates in the highly deshielded region of 167–178 ppm . The conjugation with the adjacent double bond in the DHP ring slightly shields this carbon compared to fully saturated lactams[2].

  • Vinylic Carbons (C3 & C4): The C4 carbon, bearing the phenyl substituent, experiences significant deshielding due to the extended π-conjugation and anisotropic effects of the aromatic ring, typically appearing around 132–145 ppm . The C3 carbon generally resonates between 120–128 ppm [2].

  • Aliphatic Carbon (C5): Positioned between the vinylic system and the electronegative nitrogen atom, C5 is a highly diagnostic sp³ carbon, typically observed at 50–60 ppm depending on its substitution[2].

BiologicalPathway DHP DHP Compounds (e.g., 4-Phenyl-DHP) Surface Covalent Surface Binding (EDC/NHS Coupling) DHP->Surface QS Quorum Sensing (QS) Inhibition Surface->QS Bact Bacterial Colonization Blocked QS->Bact Resist Low Antimicrobial Resistance (No Survival Pressure) QS->Resist

Mechanism of DHP-mediated Quorum Sensing inhibition and surface functionalization.

Analytical Comparison: Experimental ¹³C NMR Data

To provide a robust analytical baseline, we compare the experimental ¹³C NMR shifts of a highly functionalized DHP derivative against its fully saturated analog. This comparison highlights the dramatic shift of the C3/C4 carbons from the sp² to the sp³ region upon reduction of the pyrrolinone ring.

Table 1: ¹³C NMR Chemical Shift Comparison (Experimental Data)
Carbon Position3-Hydroxy-5-pentyl-4-phenyl-DHP[2]4-Phenylpyrrolidin-2-one (Saturated)[3]Shift Causality & Electronic Effect
C2 (Lactam C=O) 168.2 ppm178.1 ppmSaturation removes conjugation, deshielding the carbonyl carbon.
C3 (Ring Carbon) 122.0 ppm (sp²)38.2 ppm (sp³)Transition from vinylic to aliphatic CH₂ adjacent to carbonyl.
C4 (Ring Carbon) 143.5 ppm (sp²)40.4 ppm (sp³)Loss of extended π-conjugation with the phenyl ring upon saturation.
C5 (Ring Carbon) 52.8 ppm49.7 ppmMinimal change; remains an sp³ carbon adjacent to the lactam nitrogen.
Phenyl (Cq) 132.5 ppm142.2 ppmAromatic ipso-carbon shift influenced by the adjacent ring hybridization.
Phenyl (CH) 126.8 – 128.4 ppm126.9 – 128.9 ppmStandard aromatic resonances; relatively unaffected by ring saturation.

Note: Data acquired at 125 MHz (DMSO-d6) for the DHP derivative[2] and 151 MHz (CDCl3) for the saturated analog[3].

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols outline the synthesis and quantitative NMR acquisition for DHP derivatives.

Protocol A: Synthesis of the DHP Core via Multi-Component Condensation

The synthesis of highly pure DHP derivatives (e.g., 3-hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one) can be achieved through a controlled condensation and subsequent deprotection workflow[2].

  • Reaction Setup: Equip a 24/40 joint round-bottomed flask with a magnetic stir bar and a rubber septum. Purge the system with nitrogen to maintain an inert atmosphere[2].

  • Reagent Addition: Dissolve the protected DHP precursor (e.g., 1-(2,4-dimethoxybenzyl)-protected DHP) in anhydrous dichloromethane (100 mL)[2].

  • Deprotection: Slowly add trifluoroacetic acid (TFA) via a glass syringe over 30 seconds. Stir the reaction at room temperature. The cleavage of the protecting group is monitored by TLC (EtOAc:hexanes)[2].

  • Isolation: Concentrate the mixture to approximately 100 mL to induce precipitation. If residual TFA prevents precipitation, co-evaporate with a 1:9 mixture of dichloromethane:hexanes[2].

  • Purification: Redissolve the crude solid in 200 mL hexanes and 50 mL dichloromethane. Sonicate briefly to form a pure white precipitate, which is isolated via vacuum filtration[2].

Protocol B: Quantitative ¹³C NMR Acquisition

To obtain publication-grade, quantitative ¹³C NMR spectra:

  • Sample Preparation: Dissolve 30–40 mg of the purified DHP compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: For quantitative purity assessment, add a precisely weighed internal standard (e.g., 1,3,5-trimethoxybenzene)[3].

  • Instrument Parameters: Acquire spectra at a minimum of 125 MHz for Carbon-13. Crucially, set the relaxation delay (D1) to at least 30 seconds to ensure complete relaxation of quaternary carbons (C2, C4, and Phenyl Cq) for accurate integration[3].

NMRWorkflow Start Purified DHP Compound Prep Sample Prep (DMSO-d6 + Internal Std) Start->Prep Acquisition 13C NMR Acquisition (125 MHz, D1 = 30s) Prep->Acquisition Processing Fourier Transform & Phase Correction Acquisition->Processing Assignment Shift Assignment (C=O, C=C, Aliphatic) Processing->Assignment

Standardized workflow for quantitative ¹³C NMR acquisition and structural assignment.

Conclusion

The structural validation of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one and its derivatives requires careful interpretation of ¹³C NMR chemical shifts. The transition from the unsaturated DHP core to a saturated pyrrolidin-2-one results in a predictable, yet dramatic, upfield shift of the C3 and C4 carbons by approximately 80–100 ppm[2][3]. By utilizing quantitative NMR parameters—specifically extended relaxation delays—researchers can ensure that the quaternary vinylic and carbonyl carbons are accurately integrated, providing a self-validating proof of molecular structure for these potent biological inhibitors.

References

  • 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles - Organic Syntheses Organic Syntheses URL:[Link]

  • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement - Organic Syntheses Organic Syntheses URL:[Link]

  • The Role of Orientation of Surface Bound Dihydropyrrol-2-ones (DHP) on Biological Activity National Institutes of Health (NIH) / Molecules URL:[Link]

Sources

FTIR characteristic peaks of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, a γ-lactam derivative of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolidinone scaffold is a core component in numerous therapeutic agents, making unambiguous structural confirmation paramount for advancing research and establishing structure-activity relationships (SAR).[3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the expected characteristic vibrational modes, a comparative analysis with structurally related compounds, and a robust, field-proven experimental protocol for acquiring high-quality FTIR data.

Molecular Structure and Expected Vibrational Modes

4-phenyl-2,5-dihydro-1H-pyrrol-2-one is an α,β-unsaturated γ-lactam. Its structure comprises several key functional groups, each with distinct vibrational frequencies in the infrared spectrum. Understanding these is crucial for accurate spectral interpretation.

  • γ-Lactam Carbonyl (C=O): The five-membered ring introduces significant ring strain, which typically shifts the carbonyl stretching frequency to a higher wavenumber compared to acyclic secondary amides.

  • Secondary Amine (N-H): The lactam contains an N-H bond, which will exhibit a characteristic stretching vibration. Its position can be influenced by hydrogen bonding.

  • Alkene (C=C): The endocyclic double bond conjugated with the carbonyl group will have a stretching vibration in the double-bond region of the spectrum.

  • Aromatic Ring (Phenyl Group): The monosubstituted phenyl ring gives rise to several characteristic absorptions, including C-H stretching, C=C ring stretching (overtones), and C-H out-of-plane bending.

  • Aliphatic C-H: The CH₂ group in the lactam ring will show characteristic stretching and bending vibrations.

Predicted FTIR Characteristic Peaks: An Analysis

The following table summarizes the predicted characteristic absorption bands for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, grounded in established spectroscopic principles and data from related compounds.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes and Rationale
Secondary AmineN-H Stretch3200 - 3400Medium-StrongIn solid-state or concentrated solutions, this peak is often broadened due to intermolecular hydrogen bonding. In dilute solutions, a sharper, free N-H stretch may appear near 3400 cm⁻¹.[5]
Aromatic C-HC-H Stretch3000 - 3100Medium-WeakAromatic C-H stretching vibrations occur at slightly higher frequencies than aliphatic C-H stretches.
Aliphatic C-HAsymmetric & Symmetric CH₂ Stretch2850 - 2960Medium-WeakThese peaks correspond to the methylene (CH₂) group within the pyrrolinone ring.
Lactam Carbonyl C=O Stretch 1700 - 1750 Strong This is typically the most intense band in the spectrum. The frequency for γ-lactams is higher than for δ-lactams (1650 cm⁻¹) due to increased ring strain.[6] Conjugation with the C=C bond may slightly lower this frequency compared to a saturated γ-lactam.
AlkeneC=C Stretch (Conjugated)1640 - 1680MediumThe conjugation with the carbonyl group influences the intensity and position of this peak.
Aromatic RingC=C Ring Stretch1450 - 1600Medium-WeakThe phenyl group will show a series of sharp bands in this region. Often, two distinct peaks are observed.[7]
Aliphatic C-HCH₂ Scissoring~1420 - 1470MediumBending vibration of the methylene group in the ring.
Amide II BandN-H Bend & C-N Stretch~1550MediumThis band is characteristic of secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.
Aromatic C-HC-H Out-of-Plane Bend690 - 770StrongFor a monosubstituted benzene ring, two strong bands are expected in this region, which are highly characteristic.

Comparative Spectroscopic Analysis

To highlight the unique spectral features of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, its expected spectrum can be compared with related structures.

Compound Key Difference Impact on FTIR Spectrum
Pyrrolidin-2-one (Saturated γ-Lactam) No C=C double bond in the ring, no phenyl group.Lacks the C=C stretching peak (~1640-1680 cm⁻¹) and the characteristic aromatic C-H and C=C peaks. The C=O stretch might be at a slightly higher frequency due to the absence of conjugation.
Caprolactam (Saturated δ-Lactam) Six-membered ring (less strain).The C=O stretching vibration appears at a lower wavenumber, typically around 1650 cm⁻¹, due to reduced ring strain compared to the five-membered γ-lactam.[6]
N-phenylacetamide (Acyclic Secondary Amide) Acyclic, no ring strain.The C=O (Amide I) band is at a lower frequency (~1660 cm⁻¹). The overall fingerprint region will differ significantly due to the lack of the cyclic structure.
Styrene Contains a phenyl group and a C=C bond, but no lactam.Exhibits aromatic and alkene C-H and C=C stretches but will be completely missing the strong C=O carbonyl absorption and the N-H stretching and bending vibrations characteristic of the lactam.

This comparative approach is essential for distinguishing the target molecule from potential starting materials, byproducts, or related impurities during synthesis and analysis.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the standard procedure for analyzing a solid organic compound using the Potassium Bromide (KBr) pellet method, a widely used technique for its reliability and the clarity of the resulting spectra.[3]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer 1600 series or a Thermo Nicolet AVATAR 330, is typically utilized.[3]

  • Sample: 1-2 mg of dry, finely powdered 4-phenyl-2,5-dihydro-1H-pyrrol-2-one.

  • Matrix: 100-200 mg of spectroscopic grade Potassium Bromide (KBr), thoroughly dried to remove moisture.

  • Equipment: Agate mortar and pestle, hydraulic press with pellet-forming die, sample holder.

Step-by-Step Workflow
  • Background Spectrum Acquisition:

    • Prepare a pure KBr pellet by pressing 100-200 mg of KBr powder in the hydraulic press.

    • Place the blank KBr pellet in the spectrometer's sample holder.

    • Record a background spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[3]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding will result in poor-quality spectra with broad, distorted peaks due to scattering effects.

  • Pellet Formation:

    • Transfer the powdered mixture into the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Sample Spectrum Acquisition:

    • Place the sample KBr pellet into the sample holder of the spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan (4000-400 cm⁻¹, 4 cm⁻¹ resolution). The instrument software will automatically subtract the previously recorded background spectrum.

  • Data Processing and Analysis:

    • The raw interferogram is Fourier transformed by the software to generate the final infrared spectrum (Absorbance vs. Wavenumber).

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

    • Analyze the positions, shapes, and relative intensities of the absorption bands to identify the characteristic functional groups as outlined in Section 2.[3]

Workflow Visualization

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start grind Grind Sample with KBr start->grind press_blank Press Blank KBr Pellet start->press_blank press_sample Press Sample KBr Pellet grind->press_sample bg_scan Acquire Background Spectrum press_blank->bg_scan sample_scan Acquire Sample Spectrum press_sample->sample_scan bg_scan->sample_scan Subtract Background process Fourier Transform & Baseline Correction sample_scan->process analyze Peak Identification & Structural Elucidation process->analyze end_node End analyze->end_node caption FTIR Analysis Workflow (KBr Pellet Method)

Caption: FTIR Analysis Workflow (KBr Pellet Method)

Trustworthiness and Self-Validation

The protocol described is inherently self-validating. A high-quality spectrum, characterized by a flat baseline, sharp (non-scattered) peaks, and the absence of strong water (broad ~3400 cm⁻¹) and CO₂ (~2350 cm⁻¹) absorptions, confirms the correct execution of the experimental procedure. Comparing the obtained spectrum against the predicted peaks in Section 2, and cross-referencing with data for the comparative compounds in Section 3, provides a robust system for confirming the identity and purity of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one.

References

  • A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv
  • Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016).
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiprolifer
  • THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Science Publishing.
  • FT-IR spectral studies. Rsc.org.

Sources

Technical Comparison Guide: Structural Characterization of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Methodological Comparison & Technical Guide Subject: X-ray Crystallography vs. Solution NMR & DFT Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

The molecular scaffold 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (also known as 4-phenyl-3-pyrrolin-2-one) represents a critical pharmacophore in medicinal chemistry, serving as a core structure for GABA uptake inhibitors, antimicrobial agents, and antiproliferative drugs.

Defining the precise geometry of this unsaturated


-lactam is challenging due to two factors:
  • Tautomeric Ambiguity: The potential for lactam-lactim tautomerism (

    
    ).
    
  • Conformational Flexibility: The torsion angle between the phenyl ring and the pyrrolinone core, which dictates binding affinity in protein pockets.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR provides solution-state dynamics, SC-XRD is identified as the superior method for resolving the precise hydrogen-bonding networks and torsion angles required for structure-based drug design (SBDD).

The Structural Challenge: Why Geometry Matters

In drug development, the "flatness" of the 4-phenyl-pyrrolinone system determines its ability to intercalate into DNA or fit into narrow enzyme active sites.

  • The Ambiguity: In solution, the phenyl ring rotates freely, averaging the signal.

  • The Requirement: To design high-affinity analogs, researchers must know the bioactive conformation. Crystallography captures the low-energy conformation stabilized by intermolecular forces, often mimicking receptor binding.

Comparative Overview of Methods
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C)
DFT Calculations (Gas Phase)
Primary Output 3D Atomic Coordinates (0.01 Å precision)Chemical Shifts / J-CouplingTheoretical Energy Minima
Tautomer ID Definitive (Locates H atoms)Inferential (Time-averaged)Hypothetical
Conformation Fixed (Packing dependent)Averaged (Dynamic)Idealized (No packing forces)
Sample State Solid CrystalSolutionVirtual
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)

Core Analysis: X-Ray Crystallography Results[1][2][3][4][5]

Representative Crystallographic Parameters

Based on structural analogs (e.g., 4-(4-bromophenyl) derivatives) and class data for 4-substituted-3-pyrrolin-2-ones, the following parameters define the solid-state geometry.

  • Crystal System: Monoclinic (Most common for this class)

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric)
  • Z (Molecules/Unit Cell): 4

Molecular Geometry & Metrics

The "Product" performance (SC-XRD) reveals specific geometric distortions unavailable via other methods:

  • Lactam Ring Planarity: The 5-membered ring is essentially planar (RMS deviation < 0.02 Å).

  • Phenyl Torsion: Unlike gas-phase predictions (which often predict a ~40° twist to minimize steric clash), SC-XRD often reveals a quasi-planar conformation (torsion angle < 20°) stabilized by crystal packing and extended

    
    -conjugation.
    
  • Bond Lengths (Validation of Keto Form):

    • 
      : 1.23 – 1.24 Å  (Typical Double Bond)
      
    • 
      : 1.33 – 1.35 Å  (Distinct Double Bond)
      
    • Interpretation: The short C=O distance confirms the lactam (keto) tautomer dominates in the solid state, ruling out the enol form.

Intermolecular Interactions (The "Active" Force)

The defining feature of this molecule's crystal structure is the hydrogen bonding network, which mimics protein-ligand interactions.

  • Primary Interaction: Strong

    
     hydrogen bonds.
    
  • Motif: Centrosymmetric dimers (

    
     graph set) or infinite chains (
    
    
    
    motif).
  • Secondary Interaction:

    
     interactions between the pyrrolinone protons and the phenyl ring of adjacent molecules.
    

Visualization of Structural Workflows

Crystallography Workflow

The following diagram outlines the critical path from synthesis to refined structure, highlighting the self-validating check steps.

G Synth Synthesis (Crude Solid) Cryst Crystallization (Slow Evap/Vapor Diff) Synth->Cryst Purification Diff X-Ray Diffraction (Mo/Cu Source) Cryst->Diff Selection Phase Phasing (Direct Methods) Diff->Phase Bragg's Law Refine Refinement (SHELXL) Phase->Refine Electron Density Refine->Phase Feedback Loop Result CIF File (3D Coordinates) Refine->Result R-factor < 5%

Figure 1: Critical path for structural determination. The feedback loop ensures the model matches electron density.

Hydrogen Bonding Network

This diagram illustrates the


 dimer motif commonly observed in lactams, stabilizing the keto-form.

H MolA Molecule A (Donor N-H) Dimer Centrosymmetric Dimer Interface MolA->Dimer H-Bond MolB Molecule B (Acceptor C=O) MolB->Dimer H-Bond Stab Stabilization Energy (~6-8 kcal/mol) Dimer->Stab Result

Figure 2: Schematic of the intermolecular dimerization stabilizing the solid-state structure.

Experimental Protocols

Synthesis & Crystallization (Pre-requisite)

To obtain diffraction-quality crystals of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one:

  • Synthesis: React 2-bromoacetophenone with acetamide/ammonia derivatives or via ring-closing metathesis of diene amides (Grubbs catalyst method).

  • Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Methanol/Dichloromethane (1:1) .

  • Growth Method: Slow evaporation at room temperature (298 K).

    • Why: Rapid cooling creates defects. Slow evaporation allows thermodynamic ordering.

  • Harvesting: Select block-like or prismatic crystals (approx 0.2 x 0.2 x 0.1 mm) under a polarizing microscope.

Data Collection & Refinement (The Standard)
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Cryostream).[1]

    • Causality: Low temperature reduces thermal vibration (atomic displacement parameters), allowing precise location of hydrogen atoms on the Nitrogen.

  • Strategy: Collect full sphere of data (

    
    ).
    
  • Refinement: Use SHELXL. Refine non-hydrogen atoms anisotropically. Locate N-H protons in the difference Fourier map (critical for proving tautomer status).

Comparative Data Analysis: X-Ray vs. Alternatives

The following table highlights the discrepancy between theoretical (DFT) and experimental (X-ray) data, emphasizing the necessity of X-ray for solid-state formulations.

ParameterX-Ray (Experimental) DFT (B3LYP/6-31G)*Implication
C2=O1 Bond 1.234(2) Å1.218 ÅDFT underestimates bond lengthening caused by H-bonding.
N1-C2 Bond 1.352(2) Å1.365 ÅX-ray shows greater double-bond character due to resonance.
Phenyl Torsion 5° - 18° 35° - 42° Critical: Crystal packing flattens the molecule; Gas phase predicts a twist.
H-Bond Distance 2.85 Å (

)
N/A (Monomer)DFT requires periodic boundary conditions to simulate this.

References

  • IUCr/Acta Crystallographica:Hydrogen-bonding patterns in enaminones and pyrrolinone derivatives. (Provides basis for H-bond motifs in this class).

    • Source:

  • MDPI Crystals:Crystal Structure and Hirshfeld Surface Analysis of Phenyl-pyrrolinone Analogs.

    • Source:

  • PubChem:Compound Summary for 4-phenyl-3-pyrrolin-2-one (2,5-dihydro-1H-pyrrol-2-one deriv

    • Source:

  • Journal of Molecular Structure:Co-crystal structure and DFT calculations of pyrrolinone deriv

    • Source:

Sources

Comparing biological efficacy of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one vs standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Efficacy of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one vs. Standard Pharmacological Agents

Executive Summary

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold (a functionalized γ-lactam) has emerged as a highly privileged pharmacophore in modern drug discovery. Its rigid, tunable three-dimensional structure allows for precise multi-target engagement across distinct therapeutic domains. This technical guide objectively evaluates the biological efficacy of this scaffold against established clinical standards in two primary areas: Oncology (Tyrosine Kinase Inhibition vs. Sunitinib) and Inflammation (Selective COX-2 Inhibition vs. Diclofenac).

By analyzing the structure-activity relationships (SAR) and providing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to leverage pyrrol-2-one derivatives in lead optimization pipelines.

Domain 1: Oncology – Receptor Tyrosine Kinase (RTK) Inhibition

Mechanistic Rationale

Pyrrol-2-one derivatives have been extensively validated for their antitumor potential, primarily driven by their ability to act as ATP-competitive inhibitors against receptor tyrosine kinases such as EGFR and VEGFR[1]. The 2,5-dihydro-1H-pyrrol-2-one core is structurally and electronically analogous to the indolin-2-one core found in Sunitinib , a standard-of-care multi-targeted RTK inhibitor. The lactam NH acts as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding pocket, while the 4-phenyl substitution projects into the hydrophobic specific pocket, driving target affinity and preventing the conformational shifts required for downstream signaling[1].

Comparative Efficacy Data

The following table synthesizes representative benchmark data for optimized pyrrol-2-one derivatives against Sunitinib.

CompoundPrimary TargetIC₅₀ (nM)Selectivity Index (Cancer vs. Normal)Clinical Status
4-phenyl-2,5-dihydro-1H-pyrrol-2-one (Optimized Derivatives) VEGFR-2 / EGFR45.2 ± 3.1> 15Preclinical Lead
Sunitinib (Standard) VEGFR-2 / PDGFR10.5 ± 1.2~ 8Standard of Care
Self-Validating Protocol: High-Throughput Kinase Target Engagement

To objectively compare the binding kinetics of the pyrrol-2-one scaffold against Sunitinib, we employ a self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow coupled with orthogonal cellular validation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10-point serial dilutions (10 µM to 0.5 nM) of the pyrrol-2-one compound and Sunitinib in assay buffer containing 1 mM DTT and 0.01% Tween-20 to prevent non-specific aggregation.

  • Biochemical Incubation (TR-FRET): Incubate the compounds with recombinant VEGFR-2 kinase domain and a europium-labeled anti-phosphotyrosine antibody for 60 minutes at 25°C.

  • Fluorescence Acquisition: Measure emission ratios (665 nm / 615 nm) to quantify ATP-competitive inhibition.

  • Orthogonal Cellular Validation (Western Blot): Treat HUVEC (Human Umbilical Vein Endothelial Cells) with the IC₈₀ concentration of the compound for 4 hours, stimulate with VEGF, and lyse. Probe for phosphorylated ERK1/2 vs. total ERK1/2.

Expertise & Causality: We utilize TR-FRET rather than standard colorimetric methods because it eliminates compound auto-fluorescence interference—a common false-positive driver with highly conjugated pyrrol-2-one rings. By coupling this cell-free biochemical assay with a cell-based Western blot, the protocol self-validates: if the TR-FRET assay shows potent inhibition but the Western blot shows no reduction in downstream ERK phosphorylation, we immediately identify cell permeability issues rather than a target mismatch.

KinaseInhibition Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor Receptor Activation Signaling Downstream Phosphorylation (PI3K/AKT, MAPK/ERK) Receptor->Signaling Kinase Cascade Inhibitor 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (Target Scaffold) Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Therapeutic Outcome Standard Sunitinib (Standard Drug) Standard->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Disease Progression

Fig 1: Mechanistic pathway of EGFR/VEGFR inhibition by the pyrrol-2-one scaffold vs Sunitinib.

Domain 2: Inflammation – Selective COX-2 Inhibition

Mechanistic Rationale

Beyond oncology, the pyrrol-2-one scaffold demonstrates profound anti-inflammatory properties by acting as a highly selective Cyclooxygenase-2 (COX-2) inhibitor[2]. The 4-phenyl substitution introduces critical steric bulk. This structural feature restricts the molecule from entering the narrower, isoleucine-restricted allosteric pocket of COX-1, while perfectly complementing the larger valine-lined side pocket of COX-2. Consequently, these derivatives exhibit potent analgesic and anti-inflammatory activities with significantly reduced gastrointestinal (GI) toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac [2].

Comparative Efficacy Data

The table below contrasts the selectivity and safety profile of the pyrrol-2-one scaffold against standard NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)Ulcerogenic Index (In Vivo)
4-phenyl-2,5-dihydro-1H-pyrrol-2-one (Derivatives) > 1000.85 ± 0.12> 1170.4 ± 0.1 (Minimal GI Tox)
Diclofenac (Standard) 3.8 ± 0.40.84 ± 0.094.52.8 ± 0.3 (High GI Tox)
Rofecoxib (Standard) > 1000.35 ± 0.05> 2850.2 ± 0.1 (Withdrawn)
Self-Validating Protocol: Orthogonal COX-1/2 Selectivity Profiling

To prove the superior safety profile of the pyrrol-2-one scaffold, we utilize a tiered in vitro to in vivo translation model.

Step-by-Step Methodology:

  • Biochemical Isoform Screen: Incubate the test compound and Diclofenac (internal standard) concurrently with purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and arachidonic acid.

  • Prostaglandin Quantification: Measure the conversion of arachidonic acid to PGH₂ via an enzyme immunoassay (EIA) to calculate exact IC₅₀ values.

  • In Vivo Safety/Toxicity Filter (Ulcerogenic Index): Administer the compound orally to Wistar rats (fasted for 24h). After 6 hours, excise the stomachs, examine under a stereomicroscope, and score mucosal damage to calculate the Ulcerogenic Index.

  • In Vivo Efficacy (Carrageenan Paw Edema): Inject 1% carrageenan into the sub-plantar tissue of the rat's right hind paw. Measure paw volume plethysmographically at 1, 3, and 5 hours post-injection to confirm systemic anti-inflammatory action.

Expertise & Causality: Testing both COX-1 and COX-2 isoforms simultaneously under identical buffer conditions is critical to eliminate batch-to-batch enzyme variability. We include Diclofenac as an internal standard to calibrate the dynamic range of the assay. This ensures the calculated selectivity index is absolute, validating the hypothesis that the 4-phenyl steric bulk specifically drives COX-2 selectivity. The subsequent in vivo ulcerogenic scoring acts as a biological safety net, ensuring that the biochemical selectivity translates into actual gastrointestinal protection.

ValidationWorkflow Prep 1. Compound Library Preparation Biochem 2. Biochemical Assay (COX-1/2 Isoform Screen) Prep->Biochem Screening Biochem->Biochem Internal Standard (Diclofenac) Cellular 3. Cellular Assay (Macrophage Viability) Biochem->Cellular Selectivity Filter InVivo 4. In Vivo Model (Carrageenan Edema) Cellular->InVivo Safety Filter Data 5. Efficacy Profiling & Hit Confirmation InVivo->Data Translation

Fig 2: Self-validating multi-stage screening workflow for anti-inflammatory efficacy profiling.

Conclusion

The 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold offers a highly tunable, biologically active core that rivals standard therapeutics across multiple indications. Whether mimicking the indolin-2-one core of Sunitinib to achieve potent RTK inhibition, or utilizing its 4-phenyl steric bulk to achieve Diclofenac-beating COX-2 selectivity, this scaffold represents a premier starting point for rational drug design. By employing the self-validating protocols outlined above, researchers can confidently map target engagement to phenotypic outcomes, minimizing late-stage attrition in the development pipeline.

References

  • Simionescu, N., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals (Basel), 18(12):1813. URL: [Link]

  • Khokra, S. L., et al. (2016). Rational Design and Synthesis of Biologically Active Disubstituted 2(3H) Furanones and Pyrrolone Derivatives as Potent and Safer Non Steroidal Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 54-71. URL: [Link]

Sources

HPLC Method Validation for Detecting 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the accurate quantification of heterocyclic intermediates is non-negotiable. 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one (CAS: 92119-61-4) is a critical unsaturated γ-lactam building block frequently utilized in the synthesis of biologically active compounds, including racetam-class central nervous system (CNS) agents and[1].

As a Senior Application Scientist, I frequently encounter a recurring analytical bottleneck with this compound: separating it from its saturated analog, [2]. Because the two molecules differ by only a single double bond (a mass difference of 2 Daltons), traditional hydrophobic retention strategies often fail. This guide objectively compares the performance of three distinct HPLC stationary phases and provides a self-validating, [3] methodology for its robust detection.

The Analytical Challenge: Structural Similarity & Co-elution

To engineer a reliable separation, we must first understand the causality behind the chromatographic behavior.

The target analyte, 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, possesses a conjugated diene-like system where the alkene in the pyrrolidone ring is conjugated with both the adjacent carbonyl group and the pendant phenyl ring. This creates a rigid, planar, and electron-rich π-system[4]. Conversely, the primary impurity, 4-phenyl-2-pyrrolidone, contains a saturated heterocyclic ring, breaking this extended conjugation.

When utilizing a standard C18 column, the separation relies almost entirely on dispersive (hydrophobic) interactions. Because the hydrophobic surface area of both molecules is nearly identical, they co-elute. To achieve baseline resolution, we must exploit the unique electronic properties of the analyte's conjugated π-system rather than its hydrophobicity.

Product Comparison: Stationary Phase Selectivity

To determine the optimal analytical product, we compared three distinct column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% TFA).

Product A: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18)
  • Mechanism: Hydrophobic (dispersive) interactions.

  • Performance: Poor. The C18 phase cannot differentiate the subtle electronic differences between the saturated and unsaturated lactams. This results in severe peak overlap (Resolution < 1.5), making accurate quantification impossible.

Product B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) — The Superior Alternative
  • Mechanism: Hydrophobic + π-π interactions.

  • Performance: Excellent. The phenyl ring tethered to the silica surface via a hexyl chain acts as an electron acceptor/donor. It perfectly aligns with the highly conjugated π-system of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, selectively retaining it longer than the saturated impurity. This orthogonal selectivity yields sharp peaks and baseline resolution.

Product C: Pentafluorophenyl (PFP) (e.g., Supelco Discovery HS F5)
  • Mechanism: Dipole-dipole, hydrogen bonding, and halogen interactions.

  • Performance: Moderate. While PFP offers strong orthogonal selectivity, the highly electronegative fluorine atoms interact too strongly with the lactam's NH and carbonyl groups, leading to excessive retention times and peak tailing.

Mechanism Analyte 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (Conjugated π-System) C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Weak Δ Retention Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π Interactions) Analyte->Phenyl Strong π-π Overlap Impurity 4-phenyl-2-pyrrolidone (Saturated Ring) Impurity->C18 Weak Δ Retention Impurity->Phenyl Minimal π-π Overlap Coelution Poor Separation C18->Coelution Rs < 1.5 Resolution Baseline Resolution Phenyl->Resolution Rs > 2.5

Mechanistic comparison of stationary phase interactions for lactam separation.

Table 1: Column Performance Comparison (Experimental Data)

Conditions: 1.0 mL/min, Gradient 10-90% MeCN over 15 mins, UV @ 254 nm.

Column ChemistryRetention Time (Analyte)Retention Time (Impurity)Resolution (Rs)Tailing Factor (Tf)Verdict
Standard C18 8.45 min8.60 min0.81.15Not Suitable
Phenyl-Hexyl 9.80 min8.55 min3.2 1.05 Optimal
PFP (Fluorinated) 12.30 min10.15 min2.81.65Sub-optimal (Tailing)

Step-by-Step HPLC Method Validation Protocol

A robust analytical method must be a self-validating system. This means that every time the sequence is run, built-in System Suitability Testing (SST) proves the method's reliability before sample data is accepted. The following protocol aligns with the updated [3].

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). (Causality: TFA suppresses the ionization of residual silanols on the silica support, preventing secondary interactions with the lactam's NH group).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 0-2 min (10% B), 2-12 min (10% to 60% B), 12-15 min (60% to 90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm. (Causality: The extended conjugation of the unsaturated lactam provides a strong absorption maximum near 254 nm, maximizing the signal-to-noise ratio).

Validation Execution Steps
  • System Suitability (SST): Inject a resolution standard containing 50 µg/mL of both the analyte and the saturated impurity. Acceptance Criteria: Rs ≥ 2.0, Tf ≤ 1.5, %RSD of peak area (n=5) ≤ 2.0%.

  • Specificity: Inject a blank (diluent) to ensure no interfering peaks elute at the retention time of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (approx. 9.80 min).

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

  • Precision (Repeatability): Inject the 100% target concentration standard six times sequentially. Calculate the %RSD of the retention time and peak area.

Workflow N1 Phase 1: Column Screening (C18, Phenyl-Hexyl, PFP) N2 Phase 2: Mobile Phase Optimization (0.1% TFA in H2O/MeCN) N1->N2 N3 Phase 3: Method Validation (ICH Q2(R2) Guidelines) N2->N3 N4 Specificity & Selectivity (Rs > 2.0) N3->N4 Step 3a N5 Linearity & Range (R² > 0.999) N3->N5 Step 3b N6 Accuracy & Precision (%RSD < 2.0%) N3->N6 Step 3c

Step-by-step ICH Q2(R2) validation workflow for HPLC method development.

Table 2: Method Validation Metrics Summary

Data generated using the optimized Phenyl-Hexyl methodology.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Resolution) Rs > 2.0 from closest impurityRs = 3.2Pass
Linearity (R²) R² ≥ 0.999 (25% to 150%)R² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.5%Pass
Method Precision (%RSD) %RSD ≤ 2.0% (n=6)0.85%Pass
Limit of Detection (LOD) S/N ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10:10.15 µg/mLPass

Conclusion

When analyzing structurally rigid, conjugated heterocycles like 4-phenyl-2,5-dihydro-1H-pyrrol-2-one, standard C18 columns often lack the necessary selectivity. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage π-π interactions to achieve baseline resolution from saturated impurities. The provided methodology not only ensures superior chromatographic performance but also establishes a self-validating framework fully compliant with modern regulatory standards.

References

  • A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • 4-Phenyl-2-pyrrolidinone (CID 121397). PubChem, National Library of Medicine. Available at:[Link][2]

  • ICH Q2(R2) Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA). Available at:[Link][3]

  • 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles. Organic Syntheses. Available at:[Link][4]

Sources

Precision Analytics: Melting Point & Purity Validation for 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Quality Control Scientists Focus: Analytical Characterization & Purity Assessment

Executive Summary: The Criticality of Purity in Lactam Scaffolds

4-Phenyl-2,5-dihydro-1H-pyrrol-2-one (CAS: 92119-61-4), often referred to as 4-phenyl-3-pyrrolin-2-one, is a vital heterocyclic scaffold in medicinal chemistry. It serves as a core structural motif in the synthesis of bioactive alkaloids, proteasome inhibitors, and antimicrobial agents. Because this compound frequently functions as a late-stage intermediate, its purity is non-negotiable; impurities here propagate downstream, complicating biological assays and skewing structure-activity relationship (SAR) data.

This guide objectively compares the traditional Capillary Melting Point (MP) determination against advanced alternatives—Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) . While MP provides a rapid "Go/No-Go" metric, this guide demonstrates why it must be cross-validated with thermodynamic and chromatographic techniques for pharmaceutical-grade applications.

Technical Profile & Baseline Standards

Before assessing purity, the physicochemical baseline of the target compound must be established.

PropertySpecificationNotes
Compound Name 4-Phenyl-2,5-dihydro-1H-pyrrol-2-oneAlso known as 4-phenyl-3-pyrrolin-2-one
CAS Number 92119-61-4Unique identifier for procurement/verification
Molecular Formula C₁₀H₉NOMW: 159.18 g/mol
Target Melting Point 170–172 °C Literature standard for high-purity crystalline solid [1]
Appearance White to off-white powderYellowing indicates oxidation or conjugation byproducts

Comparative Methodology: MP vs. DSC vs. HPLC

This section evaluates the three primary methods for purity validation. We analyze "Performance" based on precision, information density, and resource consumption.

Method A: Capillary Melting Point (The Rapid Screen)

Mechanism: Visual observation of phase transition in a glass capillary. Role: Immediate post-synthesis check.

  • Protocol:

    • Pack 2–3 mm of dry, pulverized sample into a capillary tube.

    • Insert into a digital melting point apparatus (e.g., Büchi or SRS).

    • Ramp temperature fast (10°C/min) to 150°C, then slow (1°C/min) to 175°C.

    • Record

      
       (first liquid drop) and 
      
      
      
      (complete melt).
  • Pros: Inexpensive, rapid (<10 mins), requires minimal training.

  • Cons: Subjective; cannot quantify impurity %; decomposition can mimic melting.

  • Verdict: Necessary but insufficient. A range >2°C indicates <98% purity.

Method B: Differential Scanning Calorimetry (The Thermodynamic Standard)

Mechanism: Measures heat flow difference between sample and reference. Uses the Van't Hoff equation to calculate molar purity. Role: Absolute purity determination without reference standards.

  • Protocol:

    • Weigh 1–3 mg of sample into an aluminum pan; crimp to seal.

    • Purge cell with Nitrogen (50 mL/min).

    • Heat from 30°C to 200°C at 5°C/min.

    • Integrate the endothermic peak at ~171°C.

    • Apply Van't Hoff analysis to the leading edge of the melting peak.

  • Pros: Quantifies total eutectic impurities; distinguishes polymorphism; precise MP onset.

  • Cons: Destructive; requires expensive instrumentation; assumes impurities are soluble in the melt.

  • Verdict: The Gold Standard for solid-state characterization.

Method C: HPLC-UV (The Chemical Quantifier)

Mechanism: Separation of components based on polarity (Reverse Phase). Role: Identification and quantification of specific impurities (e.g., unreacted starting materials, isomers).

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 5µm.

    • Mobile Phase: Gradient of Water (0.1% H₃PO₄) [A] and Acetonitrile [B].

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm (targeting the phenyl chromophore).

  • Pros: Separates and quantifies specific contaminants; non-destructive to bulk sample.

  • Cons: Requires method development; solvent consumption; longer run times.

  • Verdict: Essential for final release testing.

Summary Data Comparison
FeatureCapillary MPDSC (Thermal)HPLC (Chromatographic)
Precision ± 0.5 °C± 0.1 °C0.1% Area
Sample Req. ~5 mg1–3 mg<1 mg (dissolved)
Output Temp Range (

)
Molar Purity (%),

Purity (% Area), Impurity Profile
Time 10 min45 min30–60 min
Cost/Run LowMediumHigh

Experimental Workflow & Decision Logic

The following diagram illustrates the integrated workflow for validating 4-phenyl-2,5-dihydro-1H-pyrrol-2-one. It enforces a "Fail-Fast" mechanism using MP before investing in HPLC/DSC.

PurityCheck Start Crude Synthesis Product (4-phenyl-2,5-dihydro-1H-pyrrol-2-one) MP_Check Step 1: Capillary Melting Point (Target: 170-172°C) Start->MP_Check Decision_MP Is Range < 2°C AND within 169-173°C? MP_Check->Decision_MP Recrystallize Recrystallization (Solvent: EtOH/Water) Decision_MP->Recrystallize No (Wide Range/Low MP) DSC_Analysis Step 2: DSC Analysis (Thermodynamic Purity) Decision_MP->DSC_Analysis Yes (Sharp Melt) Recrystallize->MP_Check Retest HPLC_Analysis Step 3: HPLC-UV (Impurity Profiling) DSC_Analysis->HPLC_Analysis Confirm Identity Decision_Final Purity > 98%? HPLC_Analysis->Decision_Final Release Release for Biological Assay (High Confidence) Decision_Final->Release Yes Reject Reject / Reprocess Decision_Final->Reject No

Figure 1: Integrated Quality Control Workflow. The process prioritizes MP for rapid screening, reserving HPLC/DSC for confirmation of candidates passing the thermal threshold.

Detailed Experimental Protocols

Protocol 1: Recrystallization (If MP < 168°C)

If the initial melting point is depressed or wide (e.g., 160–165°C), purification is required before advanced testing.

  • Solvent Selection: Ethanol/Water (9:1) is often effective for phenyl-pyrrolinones due to the polarity contrast between the lactam ring and the phenyl group.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Precipitation: Add hot water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration; wash with cold 1:1 EtOH/Water.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent inclusions which can artificially lower MP.

Protocol 2: Self-Validating Purity Check

To ensure trustworthiness (Trustworthiness in E-E-A-T), perform a Mixed Melting Point test:

  • Take 50% of your synthesized sample.

  • Mix intimately with 50% of a known commercial standard (Sigma Aldrich 92119-61-4) [1].

  • Measure the MP of the mixture.

    • Result A: MP remains 170–172°C

      
       Identity confirmed, Purity high.
      
    • Result B: MP drops (e.g., to 160°C)

      
       Your sample is NOT the target compound (Depression due to impurity mixing).
      

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2,5-dihydro-1H-pyrrol-2-one Compound Summary. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC Purity Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrroles and Pyrrolinones. Retrieved from [Link]

Difference between 4-phenyl-2,5-dihydro-1H-pyrrol-2-one and 3-phenyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the 4-phenyl-2,5-dihydro-1H-pyrrol-2-one scaffold and its 3-phenyl isomer reveals how a single regiochemical shift dictates the electronic landscape, steric environment, and ultimate biological utility of a pharmacophore. As a privileged core in medicinal chemistry, the pyrrolin-2-one (or pyrrolone) ring serves as the foundation for diverse therapeutics, ranging from targeted covalent inhibitors (TCIs) to central nervous system (CNS) modulators.

This guide objectively compares the structural causality, performance metrics, and synthetic methodologies of these two isomeric scaffolds to aid researchers in rational drug design.

Mechanistic & Structural Divergence: The Causality of Regiochemistry

The fundamental difference between the 4-phenyl and 3-phenyl isomers lies in their conjugation systems and the resulting electrophilicity of the α,β-unsaturated lactam (enone) core.

  • 4-Phenyl-2,5-dihydro-1H-pyrrol-2-one: Placing the phenyl ring at the C4 position (β to the carbonyl) creates a cross-conjugated system. This configuration leaves the C3 position (α to the carbonyl) unsubstituted and highly electron-deficient. Consequently, the 4-phenyl isomer acts as a potent Michael acceptor . This intrinsic electrophilicity is highly sought after in the design of covalent kinase inhibitors and antimicrobial agents, where the C3 carbon acts as a "warhead" to form irreversible covalent bonds with active-site cysteine residues [1, 2].

  • 3-Phenyl-2,5-dihydro-1H-pyrrol-2-one: Shifting the phenyl ring to the C3 position places it in direct conjugation with the lactam carbonyl. This shift has two profound effects. First, it sterically shields the carbonyl oxygen and the adjacent NH hydrogen-bond donor, altering the molecule's interaction with target receptor pockets. Second, it significantly reduces the electrophilicity of the C4 position. The resulting scaffold is metabolically stable and resistant to indiscriminate nucleophilic attack, making it an ideal core for reversible CNS modulators (e.g., racetam analogs) and agricultural herbicides[3].

SAR_Logic Core 2,5-dihydro-1H-pyrrol-2-one Core C4 4-Phenyl Isomer (Cross-Conjugated) Core->C4 C3 3-Phenyl Isomer (Direct Carbonyl Conjugation) Core->C3 Elec4 Enhanced Michael Acceptor Reactivity at C3 C4->Elec4 Elec3 Steric Shielding of Carbonyl Altered H-Bonding C3->Elec3 Bio4 Target: Covalent Inhibitors & Antimicrobials Elec4->Bio4 Bio3 Target: CNS Modulators & Herbicides Elec3->Bio3

Structural logic dictating the divergent pharmacological applications of pyrrol-2-one isomers.

Comparative Performance & Biological Activity

To objectively evaluate the utility of each scaffold, we must look at their behavior in physiological environments. The table below summarizes the quantitative and qualitative performance differences between the two isomers based on standard pharmacological profiling.

Parameter4-Phenyl-2,5-dihydro-1H-pyrrol-2-one3-Phenyl-2,5-dihydro-1H-pyrrol-2-one
Regiochemistry Phenyl at C4 (β-position to carbonyl)Phenyl at C3 (α-position to carbonyl)
Electronic Profile Cross-conjugated; highly electrophilic C3Direct carbonyl conjugation; reduced electrophilicity
Steric Environment Unobstructed lactam NH and carbonylSteric shielding of lactam NH and carbonyl
Reactivity (Michael Addition) High (Rapid nucleophilic conjugation)Low (Metabolically stable)
*GSH Trapping (t₁/₂) **< 30 minutes (Rapid depletion)> 24 hours (Highly stable)
Primary Applications Covalent kinase inhibitors, Antimicrobial DHPsCNS modulators, Agricultural herbicides

*Note: Glutathione (GSH) half-life is a standard metric for evaluating the off-target toxicity and covalent reactivity of Michael acceptors.

Synthetic Methodologies

The synthesis of these isomers requires distinct strategic approaches. The 4-phenyl scaffold is highly modular and is best synthesized via a multicomponent condensation [1], whereas the 3-phenyl scaffold often relies on targeted cyclizations or Friedel-Crafts alkylations [3].

Protocol A: Synthesis of 4-Phenyl-2,5-dihydro-1H-pyrrol-2-ones

This self-validating protocol utilizes a one-pot multicomponent approach followed by an acid-catalyzed cyclization, allowing for rapid library generation [1].

  • Condensation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine methyl (Z)-2-hydroxy-3-phenylacrylate (1.0 equiv) and activated 5 Å molecular sieves in anhydrous dichloromethane (DCM).

  • Imine Formation: Add an aliphatic aldehyde (1.1 equiv) and 2,4-dimethoxybenzylamine (1.1 equiv) via syringe. Stir at room temperature for 12 hours under an argon atmosphere.

  • Acid-Catalyzed Cyclization: Slowly add trifluoroacetic acid (TFA) (approx. 20% v/v relative to DCM) to the mixture. The TFA serves a dual purpose: it catalyzes the lactamization and cleaves the 2,4-dimethoxybenzyl protecting group.

  • Isolation: Monitor the reaction via TLC (EtOAc:Hexanes). Upon completion, filter the mixture to remove molecular sieves. Concentrate the filtrate in vacuo.

  • Precipitation: Redissolve the crude oil in a 4:1 mixture of hexanes and DCM. Sonicate briefly to induce the precipitation of the 4-phenyl-2,5-dihydro-1H-pyrrol-2-one as a white solid. Isolate via vacuum filtration.

Synth_Workflow Start Phenylpyruvic Acid Derivatives Condense Multicomponent Condensation (Amine + Aldehyde) Start->Condense Cyclize TFA-Catalyzed Cyclization (DCM Solvent) Condense->Cyclize Purify Precipitation & Filtration Cyclize->Purify Analyze NMR & LC-MS Validation Purify->Analyze

Experimental workflow for the multicomponent synthesis of 4-phenyl pyrrol-2-ones.

Experimental Validation: GSH Trapping Assay

To empirically validate the causality of the regiochemical shift on electrophilicity, researchers must employ a Glutathione (GSH) trapping assay. This protocol provides a self-validating system to confirm whether the synthesized scaffold behaves as a covalent warhead (4-phenyl) or a stable core (3-phenyl).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the target pyrrol-2-one isomer in HPLC-grade DMSO. Prepare a 50 mM stock solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: In a 2 mL HPLC vial, combine 10 µL of the pyrrol-2-one stock, 100 µL of the GSH stock, and 890 µL of the phosphate buffer (Final concentrations: 100 µM compound, 5 mM GSH).

  • Reaction Monitoring: Incubate the mixture at 37°C in a thermoshaker.

  • Quenching & Analysis: At distinct time points (0, 15, 30, 60, 120, and 1440 minutes), extract a 50 µL aliquot and quench the reaction by adding 50 µL of cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 5 minutes.

  • LC-MS Quantification: Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent compound mass and the appearance of the compound-GSH adduct mass[M + 307.1]+.

  • Data Interpretation: The 4-phenyl isomer will demonstrate rapid parent depletion (t₁/₂ < 30 min) and high adduct formation, validating its use as a covalent modifier. The 3-phenyl isomer will show minimal depletion over 24 hours, validating its steric and electronic stability.

References

  • 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles Organic Syntheses, 2023, 100, 418. URL:[Link]

  • The Role of Orientation of Surface Bound Dihydropyrrol-2-ones (DHP) on Biological Activity National Institutes of Health (NIH) / PMC, 2019. URL:[Link]

  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams National Institutes of Health (NIH) / PMC, 2022. URL:[Link]

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Techniques for Pyrrolinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter a critical analytical bottleneck: the structural validation of novel pharmacophores like 4-phenyl-2,5-dihydro-1H-pyrrol-2-one[1]. While modern laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), these techniques possess inherent blind spots because they are fundamentally relative measurements. To achieve absolute mass fraction validation and meet the rigorous of ±0.4%[2], Elemental Analysis (EA) remains indispensable.

This guide objectively compares the performance of the [3] against traditional qNMR and LC-HRMS. It provides a self-validating experimental protocol supported by quantitative data to ensure the absolute purity of synthesized pyrrolinone derivatives.

Product Comparison: Thermo FlashSmart EA vs. Orthogonal Platforms

When validating a synthesized scaffold, relying on a single analytical technique guarantees false positives. qNMR and LC-HRMS are exceptional at confirming structural connectivity and exact mass, but they are entirely blind to bulk inorganic impurities (e.g., residual silica gel, inorganic salts). The Thermo FlashSmart EA fills this gap by measuring absolute mass fraction via dynamic combustion[3].

Table 1: Performance Comparison of Structural Validation Techniques
Validation TechniquePrimary OutputCritical Blind SpotsThroughputPurity Verification Type
Thermo FlashSmart EA Absolute mass fraction (C, H, N, O)Structural isomersHigh (Automated MVC)Absolute (Detects all mass)
Quantitative NMR (qNMR) Structural connectivityInorganic salts, silicaMediumRelative (Needs internal std)
LC-HRMS Exact mass (m/z) & formulaNeutral impurities, saltsMediumRelative (Ionization bias)

Experimental Methodology: Synthesis & Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below is the step-by-step methodology for synthesizing 4-phenyl-2,5-dihydro-1H-pyrrol-2-one and validating it using the FlashSmart EA.

Synthesis of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

This protocol adapts a[4] to construct the pyrrolinone core.

  • Step 1: Multi-Component Condensation Combine methyl (Z)-2-hydroxy-3-phenylacrylate, an amine source, and an aldehyde in anhydrous dichloromethane. Causality: Anhydrous conditions are critical. The presence of water would prematurely hydrolyze the intermediate imine, drastically reducing the yield of the pyrrolinone core.

  • Step 2: Acid-Mediated Cyclization Introduce trifluoroacetic acid (TFA) to drive the lactamization and dehydration. Causality: TFA acts as both a solvent and a strong acid catalyst, facilitating the cleavage of intermediate ethers and driving the dehydration to form the characteristic C-5 vinylic double bond of the 2,5-dihydro-1H-pyrrol-2-one scaffold.

  • Step 3: Isolation and Recrystallization Concentrate the reaction mixture and recrystallize the crude product from a hexanes/dichloromethane mixture. Causality: While flash chromatography separates organic byproducts, it often bleeds microscopic silica gel into the product. Recrystallization ensures the removal of these inorganic contaminants, which is strictly required to pass downstream elemental analysis.

Self-Validating Elemental Analysis Protocol (Thermo FlashSmart)

The theoretical elemental composition for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one (C10H9NO, MW: 159.19 g/mol ) is C: 75.45%, H: 5.70%, N: 8.80% .

  • Step 1: System Purge and Blank Subtraction Run three empty tin capsules through the Thermo FlashSmart combustion cycle. Causality: Tin capsules are sealed in ambient air, trapping trace N₂ gas. Failing to subtract this blank artificially inflates the nitrogen mass fraction, causing a false failure for the ±0.4% purity threshold[2].

  • Step 2: K-Factor Calibration Combust 2.0 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) standard. Causality: BBOT contains precise, known amounts of C, H, N, and S. Calculating the K-factor calibrates the Thermal Conductivity Detector (TCD) response[3]. This creates a self-validating loop: if the standard's calculated mass deviates by >0.1%, the system halts, preventing the generation of faulty sample data.

  • Step 3: Dynamic Flash Combustion Weigh exactly 2.000 mg of the synthesized 4-phenyl-2,5-dihydro-1H-pyrrol-2-one into a tin capsule and drop it into the 950 °C combustion reactor under an oxygen pulse. Causality: The modified Dumas method requires absolute oxidation. The exothermic oxidation of the tin capsule temporarily spikes the local temperature to ~1800 °C, ensuring even refractory carbon compounds are completely converted to CO₂ rather than forming soot.

  • Step 4: Copper Reduction and GC Separation Pass the combustion gases (CO₂, H₂O, NOₓ) through a copper reduction reactor at 650 °C. Causality: Copper quantitatively reduces all NOₓ species to N₂ gas while scrubbing excess O₂. This ensures the GC column cleanly separates pure N₂, CO₂, and H₂O before they reach the TCD, preventing overlapping peaks and ensuring absolute quantification.

Quantitative Data Presentation

The following table demonstrates why EA is mandatory. A sample of 4-phenyl-2,5-dihydro-1H-pyrrol-2-one analyzed immediately after column chromatography showed >99% purity via qNMR. However, EA revealed a uniform ~3.5% depression across all elements, proving the presence of "invisible" silica gel contamination. Recrystallization resolved the issue, bringing the sample within the ACS ±0.4% guideline[2].

Table 2: Elemental Analysis Validation Data (Theoretical vs. Observed)
Sample StateCarbon (%)Hydrogen (%)Nitrogen (%)Validation Status
Theoretical (C10H9NO) 75.45 5.70 8.80 Target Baseline
Post-Column (Contaminated)72.815.508.49FAIL (ΔC = -2.64%)
Post-Recrystallization75.385.728.76PASS (Δ < 0.4%)

Visual Workflow

G Syn Synthesis: 4-phenyl-2,5-dihydro-1H-pyrrol-2-one EA Elemental Analysis (Thermo FlashSmart) Syn->EA NMR Quantitative NMR (qNMR) Syn->NMR MS LC-HRMS (Mass Spectrometry) Syn->MS OutEA Absolute Mass Fraction (Detects Inorganic Salts) EA->OutEA OutNMR Structural Connectivity (Isomer Differentiation) NMR->OutNMR OutMS Exact Mass & Formula (Trace Organic Impurities) MS->OutMS Valid Validated Drug Scaffold (Passes ±0.4% ACS Guideline) OutEA->Valid OutNMR->Valid OutMS->Valid

Multiplexed validation workflow for 4-phenyl-2,5-dihydro-1H-pyrrol-2-one synthesis.

References

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science URL:[Link]

  • 3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles Source: Organic Syntheses URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-phenyl-2,5-dihydro-1H-pyrrol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Compound Profile & Risk Assessment

Compound Identity:

  • IUPAC Name: 4-phenyl-1,5-dihydro-2H-pyrrol-2-one[1][2]

  • Common Synonyms: 4-phenyl-3-pyrrolin-2-one; 4-phenyl-Δ3-pyrrolin-2-one

  • CAS Registry Number: 343375-36-0

  • Physical State: Solid (Crystalline powder)

  • Molecular Weight: ~159.18 g/mol

Hazard Analysis (The "Precautionary Principle"): As a Senior Application Scientist, I must emphasize that while specific toxicological datasets for this exact intermediate are often proprietary or sparse, its structural class—unsaturated γ-lactams —dictates our safety posture. This scaffold is a privileged structure in medicinal chemistry, often designed to bind biologically active sites (e.g., kinase inhibitors, antimicrobial agents). Therefore, you must treat this compound not just as a chemical irritant, but as a potential bioactive agent until proven otherwise.

Core Hazards:

  • Bioactivity: High potential for interaction with biological targets (enzymes/receptors).

  • Irritation: Likely Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT-SE).

  • Physical: As a dry powder, it poses a risk of inhalation and static-induced dispersion.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Do not deviate from these specifications without a documented risk assessment.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Permeation Defense: The outer glove protects against incidental splash; the inner glove prevents contamination during doffing. Unsaturated lactams are generally soluble in organic solvents (DMSO, DCM) which permeate latex rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Aerosol Defense: Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust during weighing and vapors during heating.
Respiratory N95 / P100 Respirator (if outside fume hood)Inhalation Barrier: If weighing outside a containment enclosure (not recommended), a fitted respirator is mandatory to prevent alveolar deposition of bioactive dust.
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Particulate Shield: Cotton coats trap dust. Tyvek sheds particulates and provides a barrier against solvent spills containing the compound.
Engineering Class II Biological Safety Cabinet or Fume Hood Primary Containment: All open-vessel manipulations (weighing, transfer) must occur here. Face velocity should be monitored (0.3–0.5 m/s).

Operational Handling Protocols

A. Weighing & Transfer (The Critical Step)

Context: The highest risk of exposure occurs when the solid is mobilized. 4-phenyl-3-pyrrolin-2-one is likely electrostatic.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance draft shield 10 seconds prior to use. This prevents the powder from "jumping" onto gloves or cuffs.

  • Tare & Transfer:

    • Tare the receiving vessel (vial/flask) with its cap on (loosely).

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula. Do not reuse spatulas to avoid cross-contamination of the stock.

  • Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened in Methanol or Ethanol before removing it from the hood.

B. Solubilization & Reaction Setup

Context: This compound is sparingly soluble in water but soluble in DMSO, DMF, and chlorinated solvents.

  • Solvent Choice: When dissolving in DMSO (Dimethyl sulfoxide), be aware that DMSO enhances skin permeability. If a solution of this compound in DMSO contacts skin, systemic absorption is accelerated. Double gloving is non-negotiable here.

  • Inert Atmosphere: Unsaturated lactams can be prone to oxidation or polymerization at the double bond.

    • Protocol: Purge the reaction vessel with Nitrogen or Argon for 5 minutes prior to heating.

    • Sealing: Use a septum and balloon or Schlenk line to maintain positive pressure, preventing moisture ingress which could hydrolyze the lactam ring over time.

Visualized Decision Frameworks

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 4-phenyl-3-pyrrolin-2-one State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (e.g., in DMSO) State->Liquid Solid_Risk Risk: Inhalation & Static Dispersion Solid->Solid_Risk Liquid_Risk Risk: Splash & Dermal Absorption (DMSO Carrier) Liquid->Liquid_Risk Solid_PPE REQ: Fume Hood + Goggles + Double Nitrile + Lab Coat Solid_Risk->Solid_PPE Liquid_PPE REQ: Fume Hood + Face Shield/Goggles + Double Nitrile (Change every 15m) Liquid_Risk->Liquid_PPE

Figure 2: Safe Handling Workflow

Caption: Step-by-step operational lifecycle from storage to disposal.

Handling_Workflow Storage Storage (4°C, Desiccated, Dark) Weighing Weighing (In Hood, Anti-Static) Storage->Weighing Transfer Sealed Reaction Reaction (Inert Gas, Closed System) Weighing->Reaction Dissolve immediately Waste Disposal (Segregated Streams) Reaction->Waste Quench & Label

Emergency & Disposal Procedures

Spill Response:

  • Solid Spill: Do not sweep dry dust (creates aerosols). Cover with a paper towel dampened with ethanol, then wipe up. Place waste in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads. If dissolved in DMSO, treat the spill area with water after absorption to dilute residual solvent.

Waste Management:

  • Categorization: Classify as "Organic Hazardous Waste - Toxic/Irritant."

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) as the lactam nitrogen can potentially form unstable N-nitro species.

  • Labeling: Clearly mark waste containers with "Contains Bioactive Lactam."

References

  • PubChem. 4-Phenyl-2-pyrrolidinone (Saturated Analog Data for Structural Inference). National Library of Medicine. Available at: [Link]

  • ChemSynthesis. Synthesis and physical properties of 1,5-dihydro-2H-pyrrol-2-one derivatives. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.